molecular formula C12H26 B14066610 4-Ethyl-5-methylnonane CAS No. 1632-71-9

4-Ethyl-5-methylnonane

Cat. No.: B14066610
CAS No.: 1632-71-9
M. Wt: 170.33 g/mol
InChI Key: HKUUNAOHRKAJIY-UHFFFAOYSA-N
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Description

4-Ethyl-5-methylnonane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1632-71-9

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

4-ethyl-5-methylnonane

InChI

InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3

InChI Key

HKUUNAOHRKAJIY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)C(CC)CCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of the branched alkane, 4-ethyl-5-methylnonane. Due to its nature as a simple hydrocarbon, its direct involvement in biological signaling pathways is not anticipated; therefore, the focus of this document is on its fundamental physicochemical characteristics. While specific experimental data for this compound is limited in publicly available literature, this guide furnishes computed data and outlines standardized experimental protocols for its empirical determination.

Core Chemical and Physical Properties

The fundamental identifiers and computed physicochemical properties of this compound are summarized below. This data is crucial for understanding its behavior in various chemical environments.

PropertyValueSource
IUPAC Name This compound[1][2]
CAS Number 1632-71-9[1][2]
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
Canonical SMILES CCCCC(C)C(CC)CCC[1]
XLogP3-AA (Lipophilicity) 6.1[3]
Topological Polar Surface Area 0 Ų[3]
Rotatable Bond Count 7[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 0[3]
Complexity 86[3]

Experimental Protocols for Property Determination

The following sections detail standardized laboratory procedures that can be employed to experimentally determine the key physical properties of liquid alkanes such as this compound.

Determination of Boiling Point by Distillation

Objective: To determine the temperature at which this compound transitions from a liquid to a gaseous state at atmospheric pressure.

Methodology:

  • Apparatus Setup: A standard simple distillation apparatus is assembled, consisting of a round-bottom flask, a heating mantle, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Preparation: A known volume of this compound is placed in the round-bottom flask along with a few boiling chips to ensure smooth boiling.

  • Distillation: The sample is gradually heated. The temperature is monitored closely.

  • Data Collection: The boiling point is recorded as the temperature at which the vapor and liquid are in equilibrium, observed as a stable temperature reading on the thermometer during active distillation.

  • Pressure Correction: If the atmospheric pressure deviates significantly from standard pressure (1 atm), a nomograph is used to correct the observed boiling point.

Determination of Melting Point (Freezing Point)

Objective: To determine the temperature at which this compound transitions from a liquid to a solid state.

Methodology:

  • Apparatus Setup: A sample of the compound is placed in a small test tube, which is then immersed in a cooling bath (e.g., a mixture of dry ice and acetone). A calibrated thermometer or thermocouple is placed in the sample.

  • Cooling and Observation: The sample is slowly cooled while being gently stirred.

  • Data Collection: The temperature is recorded at regular intervals. The melting point (or freezing point) is identified as the temperature at which the temperature remains constant while the substance solidifies.

Determination of Density

Objective: To determine the mass per unit volume of this compound.

Methodology:

  • Apparatus: A pycnometer (a flask with a specific, accurately known volume) is used.

  • Procedure:

    • The empty pycnometer is weighed.

    • The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.

    • The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

    • The pycnometer filled with the sample is weighed.

  • Calculation: The density is calculated by dividing the mass of the sample by the volume of the pycnometer.

Determination of Solubility

Objective: To assess the solubility of this compound in various solvents. Alkanes are generally nonpolar and are expected to be soluble in nonpolar solvents and insoluble in polar solvents like water.[4][5]

Methodology:

  • Solvent Selection: A range of solvents with varying polarities is selected (e.g., water, ethanol, acetone, hexane, toluene).

  • Procedure:

    • A small, measured amount of this compound (e.g., 0.1 mL) is added to a test tube containing a measured volume of the solvent (e.g., 1 mL).

    • The mixture is agitated vigorously.

    • The mixture is allowed to stand and is observed for the formation of a single phase (soluble) or two distinct layers (insoluble).

  • Qualitative and Quantitative Assessment: The solubility can be reported qualitatively (soluble, partially soluble, insoluble) or quantitatively by determining the concentration of the alkane in a saturated solution using techniques like gas chromatography.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates a generalized workflow for the characterization of a novel alkane.

G cluster_0 Initial Analysis cluster_1 Property Determination cluster_2 Data Consolidation A Compound Synthesis/ Purification B Structural Elucidation (NMR, MS) A->B C Boiling Point (Distillation) B->C D Melting Point (Cooling Curve) B->D E Density (Pycnometry) B->E F Solubility (Solvent Screening) B->F G Data Analysis and Comparison C->G D->G E->G F->G H Technical Datasheet Generation G->H

Physicochemical Characterization Workflow

Biological Activity and Signaling Pathways

As a saturated hydrocarbon, this compound is a non-polar, lipophilic molecule. Such simple alkanes are generally considered to be biologically inert and are not known to interact specifically with cellular receptors or participate in signaling pathways. Their primary relevance in a biological context is related to their physical properties, such as their ability to partition into lipid membranes, which is a non-specific interaction. Therefore, no signaling pathway diagrams are applicable to this compound.

References

An In-depth Technical Guide to 4-Ethyl-5-methylnonane (CAS: 1632-71-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Ethyl-5-methylnonane (CAS Number: 1632-71-9), a branched-chain alkane. Due to the limited specific data available for this compound, this document combines reported data with theoretical knowledge and generalized experimental protocols relevant to the synthesis, purification, and characterization of such molecules. This guide is intended to serve as a foundational resource for researchers in chemistry and drug development who may encounter or have an interest in long-chain aliphatic hydrocarbons.

Chemical and Physical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1][2][3] Its structure consists of a nonane (B91170) backbone substituted with an ethyl group at the fourth carbon and a methyl group at the fifth carbon. The physicochemical properties are summarized in the table below.

PropertyValueReference(s)
IUPAC Name This compound[1][3]
CAS Number 1632-71-9[1][3]
Molecular Formula C₁₂H₂₆[1][2][3]
Molecular Weight 170.33 g/mol [1][3]
Canonical SMILES CCCCC(C)C(CC)CCC[2]
InChI InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3[1][3]
InChIKey HKUUNAOHRKAJIY-UHFFFAOYSA-N[1][3]
LogP (Computed) 6.1[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.

Mass Spectrometry

The electron ionization mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion peak (M⁺) at m/z 170 may be of low abundance or absent. Fragmentation tends to occur at the branching points, leading to the formation of stable secondary carbocations.

m/z ValueProposed Fragment IonNotes
141[M - C₂H₅]⁺Loss of the ethyl group.
127[M - C₃H₇]⁺Loss of a propyl group.
99[C₇H₁₅]⁺Cleavage at the C4-C5 bond, loss of a C₅H₁₁ radical.
85[C₆H₁₃]⁺Cleavage at the C5-C6 bond, loss of a C₆H₁₃ radical.
71[C₅H₁₁]⁺A common fragment in the mass spectra of alkanes.
57[C₄H₉]⁺ (Base Peak)A highly stable tertiary carbocation, often the most abundant fragment.
43[C₃H₇]⁺Isopropyl or propyl cation.
29[C₂H₅]⁺Ethyl cation.
¹³C NMR Spectroscopy

The ¹³C NMR spectrum of this compound will show distinct signals for each chemically non-equivalent carbon atom. Due to the chirality at C4 and C5, diastereomers may be present, potentially leading to more complex spectra than the theoretical number of signals for a single stereoisomer. Predicted chemical shifts are provided below.

Carbon Atom(s)Predicted Chemical Shift (ppm)Notes
C1~14.1Terminal methyl group of the nonane chain.
C9~14.2Terminal methyl group of the nonane chain.
C5-CH₃~14.5Methyl group at C5.
C4-CH₂CH₃~11.5Methyl group of the ethyl substituent.
C2~23.0Methylene (B1212753) group in the nonane chain.
C8~23.2Methylene group in the nonane chain.
C4-CH₂CH₃~29.0Methylene group of the ethyl substituent.
C3~32.0Methylene group in the nonane chain.
C7~32.5Methylene group in the nonane chain.
C6~35.0Methylene group in the nonane chain.
C5~38.0Methine carbon.
C4~45.0Methine carbon.
¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be complex due to the significant overlap of signals from the methylene (CH₂) and methyl (CH₃) groups in the aliphatic region (typically 0.8-1.6 ppm). The methine (CH) protons at the C4 and C5 positions would likely appear as complex multiplets further downfield, though still within the aliphatic region.

Experimental Protocols

Synthesis via Grignard Reaction

A plausible synthetic route involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation.

Step 1: Synthesis of 4-Ethyl-5-methylnonan-5-ol

  • Apparatus Setup: A three-necked round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. All glassware must be flame-dried under a stream of nitrogen to ensure anhydrous conditions.

  • Grignard Reagent Formation: Magnesium turnings (1.2 equivalents) are placed in the flask. A small crystal of iodine is added as an activator. A solution of 1-bromobutane (B133212) (1.0 equivalent) in anhydrous diethyl ether is added dropwise via the dropping funnel to initiate the formation of butylmagnesium bromide. The reaction is maintained at a gentle reflux.

  • Reaction with Ketone: Once the Grignard reagent has formed, the solution is cooled to 0 °C. A solution of 4-heptanone (B92745) (1.0 equivalent) in anhydrous diethyl ether is added dropwise with stirring.

  • Workup: The reaction mixture is stirred at room temperature for 2 hours, then quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-ethyl-5-methylnonan-5-ol.

Step 2: Dehydration of the Alcohol

  • The crude alcohol is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid is added.

  • The mixture is heated to reflux in an apparatus equipped with a Dean-Stark trap to remove the water formed during the reaction.

  • Upon completion (monitored by TLC or GC), the reaction mixture is cooled, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to yield a mixture of isomeric alkenes.

Step 3: Hydrogenation of the Alkene Mixture

  • The crude alkene mixture is dissolved in ethanol (B145695) or ethyl acetate.

  • A catalytic amount of palladium on carbon (10% Pd/C) is added.

  • The mixture is subjected to hydrogenation in a Parr apparatus under a hydrogen atmosphere (typically 3-4 atm) until the uptake of hydrogen ceases.

  • The catalyst is removed by filtration through Celite, and the solvent is evaporated to yield crude this compound.

Purification
  • Fractional Distillation: The crude product is purified by fractional distillation under reduced pressure. The fraction corresponding to the boiling point of this compound is collected.

  • Purity Assessment: The purity of the final product is assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Biological Activity and Signaling Pathways

There is currently no specific information in the scientific literature detailing any biological activity or involvement in signaling pathways for this compound. As a simple, saturated hydrocarbon, it is not expected to have specific interactions with biological receptors in the manner of a drug molecule. Its primary biological relevance would likely be related to its metabolism or environmental fate.

Branched-chain alkanes can be metabolized by certain microorganisms through oxidative pathways. The initial step often involves the hydroxylation of a terminal methyl group or a sub-terminal methylene group, catalyzed by monooxygenase enzymes. This is followed by further oxidation to aldehydes, ketones, and carboxylic acids, which can then enter central metabolic pathways such as beta-oxidation.

Visualizations

Synthesis and Characterization Workflow

G Figure 1: Synthesis and Characterization Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Characterization A 1-Bromobutane + Mg C Grignard Reaction (Anhydrous Ether) A->C B 4-Heptanone B->C D 4-Ethyl-5-methylnonan-5-ol C->D E Dehydration (p-TsOH, Toluene) D->E F Alkene Mixture E->F G Hydrogenation (H₂, Pd/C) F->G H Crude this compound G->H I Fractional Distillation H->I J Pure this compound I->J K GC-MS J->K L ¹H NMR J->L M ¹³C NMR J->M

Figure 1: Synthesis and Characterization Workflow.
Generalized Aerobic Degradation Pathway of Branched Alkanes

G Figure 2: Generalized Aerobic Degradation Pathway of Branched Alkanes A Branched Alkane (e.g., this compound) B Monooxygenase (e.g., AlkB, CYP153) A->B O₂ C Primary or Secondary Alcohol B->C D Alcohol Dehydrogenase C->D E Aldehyde or Ketone D->E F Aldehyde Dehydrogenase or Baeyer-Villiger Monooxygenase E->F G Fatty Acid or Ester F->G H β-Oxidation G->H I Central Metabolism (TCA Cycle) H->I

Figure 2: Generalized Aerobic Degradation Pathway.

Conclusion

This compound is a simple branched alkane for which detailed, specific experimental and biological data is sparse. This guide has consolidated the available information and provided robust, theoretically grounded protocols for its synthesis and characterization, which should prove valuable to researchers. While direct applications in drug development are not apparent, an understanding of the properties and potential metabolic fate of such aliphatic structures can be relevant in the broader context of medicinal chemistry and environmental science. Further research would be beneficial to fully characterize this compound and explore any potential applications.

References

Technical Guide: Physicochemical Properties of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-methylnonane is a saturated, branched-chain alkane. As a hydrocarbon, its physicochemical properties are primarily determined by its molecular structure, specifically its carbon chain length and the nature of its branching. This document provides a concise technical summary of its core molecular properties. Given its nature as a simple alkane, it is not associated with biological signaling pathways or complex experimental protocols typical of pharmacologically active agents.

Molecular Formula and Structure

The chemical name this compound defines its structure. The parent chain is a "nonane," indicating nine carbon atoms. An ethyl group (-C2H5) is attached to the fourth carbon, and a methyl group (-CH3) is attached to the fifth carbon. This arrangement results in a specific branched structure, which influences its physical properties.

The molecular formula for this compound is C12H26 [1][2][3][4].

Quantitative Molecular Data

The fundamental quantitative data for this compound are summarized below.

PropertyValueReference
Molecular FormulaC12H26[1][2][3][4]
Molecular Weight170.33 g/mol [1][3][5]
CAS Registry Number1632-71-9[1][2]

Experimental Protocols

Specific, complex experimental protocols for this compound are not typically published in whitepapers as it is a simple hydrocarbon without significant biological activity. However, standard analytical chemistry techniques are used for its characterization and quantification:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method for identifying and quantifying this compound in a mixture. The NIST WebBook notes the availability of mass spectrometry data for this compound[2].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would be used to confirm the precise structure, showing the connectivity of all atoms in the molecule.

  • Kovats Retention Index: Experimental values for its retention index in gas chromatography are available, which aid in its identification on various column types[3].

Logical Structure Visualization

As this compound is not involved in biological signaling, a pathway diagram is not applicable. The following diagram illustrates the compound's two-dimensional chemical structure, which is the fundamental logical relationship of its constituent atoms.

Caption: 2D chemical structure of this compound.

References

An In-depth Technical Guide to the Structural Isomers of 4-Ethyl-5-methylnonane (C12H26)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural isomers of dodecane (B42187) (C12H26), with a specific focus on branched alkanes such as 4-Ethyl-5-methylnonane. With 355 possible structural isomers, dodecane presents a rich landscape for research in areas ranging from fuel science to drug development. This document details the physical and chemical properties of a selection of these isomers, outlines experimental protocols for their synthesis and separation, and explores their known biological activities. The information is presented to facilitate comparative analysis and to provide a foundational resource for further investigation.

Introduction to Alkane Isomerism

Alkanes are saturated hydrocarbons with the general formula CnH2n+2.[1] Structural isomers are molecules that share the same molecular formula but have different structural arrangements of atoms.[2] The number of possible structural isomers increases rapidly with the number of carbon atoms. For dodecane (C12H26), there are 355 distinct structural isomers.[3][4] These isomers can be broadly categorized into linear (n-dodecane) and branched alkanes. The branching of the carbon chain significantly influences the physical and chemical properties of the molecule, including its boiling point, melting point, density, and viscosity.[5]

This compound is one of these 355 structural isomers of dodecane. Its systematic IUPAC name precisely describes its structure: a nonane (B91170) (nine-carbon) chain with an ethyl group at the fourth carbon and a methyl group at the fifth carbon.[6]

Classification of Dodecane Isomers

The structural isomers of dodecane can be systematically classified based on the length of their longest continuous carbon chain (the parent chain). This classification provides a logical framework for understanding the diversity of these compounds.

G Classification of Dodecane (C12H26) Isomers Dodecane Dodecane (C12H26) Undecane Methylundecanes Dodecane->Undecane 11-carbon parent chain Decane Ethyldecanes & Dimethyldecanes Dodecane->Decane 10-carbon parent chain Nonane Propylnonanes, Ethylmethylnonanes, & Trimethylnonanes Dodecane->Nonane 9-carbon parent chain Octane Butyloctanes, etc. Dodecane->Octane 8-carbon parent chain Heptane Pentylheptanes, etc. Dodecane->Heptane 7-carbon parent chain Hexane Hexylhexanes, etc. Dodecane->Hexane 6-carbon parent chain Pentane Heptylpentanes, etc. Dodecane->Pentane 5-carbon parent chain

Figure 1: Hierarchical classification of dodecane isomers based on the length of the parent carbon chain.

Data Presentation: Physical Properties of Selected Dodecane Isomers

The following tables summarize the available quantitative data for a selection of dodecane isomers, categorized by their parent chain.

Table 1: Methylundecane Isomers
IUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2-Methylundecane7045-71-8210-46.80.74
3-Methylundecane (B86300)1002-43-3210.8-580.749
Table 2: Ethyldecane Isomers
IUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
3-Ethyldecane17085-96-0209.05--
5-Ethyldecane17302-36-2207--
Table 3: Dimethyldecane Isomers
IUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
2,2-Dimethyldecane17302-37-3201-0.7406
2,3-Dimethyldecane17312-44-6---
2,9-Dimethyldecane1002-17-1---
Table 4: Propylnonane Isomers
IUPAC NameCAS NumberBoiling Point (°C)Melting Point (°C)Density (g/cm³)
5-Propylnonane998-35-6---

Experimental Protocols

Synthesis of Branched Alkanes

The synthesis of specific branched alkanes often involves multi-step processes. Below are generalized protocols based on common organic synthesis reactions.

This approach utilizes a Grignard reaction to form the carbon skeleton, followed by dehydration and hydrogenation.

G Grignard-Based Synthesis Workflow Ketone Ketone Alcohol Tertiary Alcohol Ketone->Alcohol Grignard Reaction Grignard Grignard Reagent Grignard->Alcohol Alkene Alkene Alcohol->Alkene Dehydration Alkane Branched Alkane Alkene->Alkane Hydrogenation

Figure 2: A generalized workflow for the synthesis of branched alkanes using a Grignard reagent.

Protocol:

  • Grignard Reaction: A suitable ketone (e.g., 5-methylhexan-2-one) is reacted with a Grignard reagent (e.g., (1,2-dimethylpropyl)magnesium bromide) in an anhydrous ether solvent to form a tertiary alcohol. The reaction is typically carried out at low temperatures and then allowed to warm to room temperature.

  • Workup: The reaction mixture is quenched with a weak acid (e.g., aqueous ammonium (B1175870) chloride) to neutralize the magnesium alkoxide and isolate the alcohol.

  • Dehydration: The tertiary alcohol is dehydrated to form an alkene. This can be achieved by heating with a strong acid catalyst such as sulfuric acid or by using a milder reagent like Martin's sulfurane.

  • Hydrogenation: The resulting alkene is hydrogenated to the corresponding alkane using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere.

A specific example is the synthesis of 2-methylundecanal, a precursor to 2-methylundecane. One industrial method involves the reaction of undecanal (B90771) with formaldehyde (B43269) in the presence of a base to form 2-methyleneundecanal. This intermediate is then hydrogenated to yield 2-methylundecanal.[7] The aldehyde can be further reduced to the corresponding alkane using methods like the Wolff-Kishner or Clemmensen reduction.

Separation and Purification of Isomers

Due to their similar physical properties, the separation of alkane isomers can be challenging.

For isomers with a significant difference in boiling points, fractional distillation can be an effective separation technique. This method requires a distillation column with a high number of theoretical plates.

For isomers with very close boiling points, adsorptive separation using molecular sieves like zeolites is often employed. The principle of separation is based on the differential adsorption of linear versus branched alkanes into the pores of the zeolite.

Biological Activity of Dodecane Isomers

The biological activity of alkanes is an area of growing interest, particularly for their potential applications in pharmaceuticals and as antimicrobial agents.

Antimicrobial Activity

Several studies have reported the antimicrobial activity of long-chain alkanes and their derivatives.[8][9] The mechanism of action is often attributed to the disruption of the bacterial cell membrane. The degree of branching can influence this activity, as it affects the molecule's shape and its ability to interact with the lipid bilayer. For instance, some studies suggest that certain branched alkanes exhibit significant antibacterial and antifungal properties.[10]

Cytotoxicity

The cytotoxicity of dodecane isomers has been investigated in the context of jet fuel toxicity. One study found that decane, undecane, and dodecane were the major hydrocarbons associated with high cytotoxicity in human embryonic kidney cells.[11] The specific cytotoxic profiles of the numerous branched isomers of dodecane remain largely unexplored and represent a promising area for future research.

Bioconcentration

A study comparing the bioconcentration of n-dodecane and a highly branched isomer, 2,2,4,6,6-pentamethylheptane (B104275) (PMH), in fathead minnows found that the branched isomer could be quantified in fish tissue, while n-dodecane could not be detected.[12] This suggests that the branched structure may influence the uptake and metabolism of these compounds in biological systems.

G Factors Influencing Biological Activity of Dodecane Isomers Isomer Dodecane Isomer Structure Molecular Structure (Linear vs. Branched) Isomer->Structure Properties Physicochemical Properties (Lipophilicity, Shape) Structure->Properties Interaction Interaction with Biological Membranes Properties->Interaction Activity Biological Activity (Antimicrobial, Cytotoxic) Interaction->Activity

Figure 3: The relationship between the structure of dodecane isomers and their potential biological activity.

Conclusion

The 355 structural isomers of dodecane represent a vast chemical space with diverse physical, chemical, and biological properties. While n-dodecane is well-characterized, the majority of its branched isomers remain less explored. This guide provides a foundational understanding of these compounds, highlighting the importance of structural variation in determining their properties and potential applications. Further research into the synthesis, characterization, and biological evaluation of these isomers is warranted and could lead to the discovery of novel compounds with applications in materials science, fuel technology, and drug development.

References

An In-depth Technical Guide to the Synthesis of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a proposed synthetic route for 4-Ethyl-5-methylnonane, a branched alkane. The synthesis is based on the well-established Corey-House reaction, which is a reliable method for the formation of unsymmetrical alkanes by coupling two different alkyl groups.[1][2][3][4][5][6]

The chosen retrosynthetic pathway involves the formation of the central C4-C5 bond by coupling a pentan-2-yl nucleophile with a pentan-3-yl electrophile. This method offers high yields and specificity, avoiding the mixture of products often encountered with other methods like the Wurtz reaction when synthesizing unsymmetrical alkanes.[1][7][8][9][10]

Overall Synthetic Scheme

The synthesis of this compound is proposed as a multi-step process, beginning with the preparation of the necessary alkyl halide precursors from their corresponding alcohols. This is followed by the formation of a Gilman reagent (a lithium dialkylcuprate) and its subsequent coupling with the second alkyl halide.

Step 1: Preparation of Alkyl Halide Precursors

Step 2: Corey-House Coupling

  • Formation of the Gilman reagent, lithium di(pentan-2-yl)cuprate, from 2-bromopentane.[5][13][14]

  • Reaction of the Gilman reagent with 3-bromopentane to yield the final product, this compound.[2][4][15]

Experimental Protocols

Step 1A: Synthesis of 2-Bromopentane from 2-Pentanol

Methodology: This procedure is adapted from standard methods for converting secondary alcohols to alkyl bromides using phosphorus tribromide.

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., argon or nitrogen).

  • Reaction: 2-pentanol (1.0 eq) is placed in the flask and cooled in an ice bath. Phosphorus tribromide (0.4 eq) is added dropwise from the dropping funnel with vigorous stirring, ensuring the temperature is maintained below 10 °C.

  • Reaction Work-up: After the addition is complete, the mixture is stirred at room temperature for 2 hours, then heated to 60-70 °C for another 2 hours. The reaction mixture is then cooled, and ice-cold water is carefully added to quench the excess PBr₃.

  • Extraction and Purification: The organic layer is separated, washed with saturated sodium bicarbonate solution, followed by brine. The crude 2-bromopentane is then dried over anhydrous magnesium sulfate, filtered, and purified by fractional distillation.

Step 1B: Synthesis of 3-Bromopentane from 3-Pentanol

Methodology: A similar procedure to the synthesis of 2-bromopentane is followed, using 3-pentanol as the starting material. Isomerically pure 3-bromopentane can be prepared from the corresponding alcohol.[11][12]

  • Apparatus Setup: A flame-dried, three-necked round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel is assembled under an inert atmosphere.

  • Reaction: 3-pentanol (1.0 eq) is cooled in an ice bath. PBr₃ (0.4 eq) is added dropwise, maintaining the temperature below 10 °C.

  • Reaction Work-up: The mixture is stirred at room temperature for 2 hours and then heated at 60-70 °C for 2 hours. After cooling, the reaction is quenched with ice-cold water.

  • Extraction and Purification: The organic layer is separated, washed with saturated NaHCO₃ and brine, dried over anhydrous MgSO₄, filtered, and purified by fractional distillation.

Step 2: Corey-House Synthesis of this compound

This is a two-part process involving the formation of the Gilman reagent followed by the coupling reaction. The entire procedure must be carried out under strictly anhydrous conditions.[16]

Part I: Formation of Lithium di(pentan-2-yl)cuprate (Gilman Reagent)

  • Preparation of Pentan-2-yllithium: In a flame-dried, three-necked flask under argon, lithium metal (2.2 eq) is suspended in anhydrous diethyl ether. A solution of 2-bromopentane (1.0 eq) in anhydrous diethyl ether is added dropwise while stirring. The reaction is initiated by gentle warming and then maintained at a gentle reflux until all the lithium has reacted.

  • Formation of the Cuprate: In a separate flame-dried flask under argon, copper(I) iodide (0.5 eq) is suspended in anhydrous diethyl ether and cooled to -78 °C. The freshly prepared pentan-2-yllithium solution is then added slowly via cannula to the CuI suspension. The mixture is allowed to warm slightly to form a clear solution of the Gilman reagent, lithium di(pentan-2-yl)cuprate.[13][14]

Part II: Coupling Reaction

  • Reaction: The solution of lithium di(pentan-2-yl)cuprate is maintained at a low temperature (e.g., 0 °C). A solution of 3-bromopentane (1.0 eq) in anhydrous diethyl ether is added dropwise.

  • Reaction Work-up: The reaction mixture is stirred at this temperature for several hours and then allowed to warm to room temperature overnight. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: The mixture is filtered, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The resulting crude product is purified by fractional distillation under reduced pressure to yield this compound.

Data Presentation

StepReactantsProductReagents & ConditionsExpected YieldPurity
1A 2-Pentanol2-BromopentanePBr₃, 0-10 °C then 60-70 °C~70-80%>98%
1B 3-Pentanol3-BromopentanePBr₃, 0-10 °C then 60-70 °C~70-80%>98%
2 (Part I & II) 2-Bromopentane, 3-BromopentaneThis compound1. Li, Et₂O; 2. CuI, -78 °C; 3. Coupling at 0 °C to RT~60-75%>97%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_precursors Step 1: Precursor Synthesis cluster_corey_house Step 2: Corey-House Coupling 2-Pentanol 2-Pentanol 2-Bromopentane 2-Bromopentane 2-Pentanol->2-Bromopentane PBr3 3-Pentanol 3-Pentanol 3-Bromopentane 3-Bromopentane 3-Pentanol->3-Bromopentane PBr3 Pentan-2-yllithium Pentan-2-yllithium 2-Bromopentane->Pentan-2-yllithium Li, Et2O Final_Product This compound 3-Bromopentane->Final_Product Coupling Gilman_Reagent Lithium di(pentan-2-yl)cuprate Pentan-2-yllithium->Gilman_Reagent CuI, Et2O Gilman_Reagent->Final_Product

Caption: Workflow for the synthesis of this compound.

Corey-House Reaction Mechanism

Corey_House_Mechanism cluster_gilman Gilman Reagent Formation cluster_coupling Coupling Reaction R-X 2-Bromopentane R-Li Pentan-2-yllithium R-X->R-Li 2 Li R2CuLi Lithium di(pentan-2-yl)cuprate R-Li->R2CuLi CuI Product This compound R2CuLi->Product R'-X 3-Bromopentane R'-X->Product

Caption: Key steps in the Corey-House synthesis.

References

Spectroscopic Analysis of 4-Ethyl-5-methylnonane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-ethyl-5-methylnonane, focusing on Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. Due to the limited availability of public experimental spectra, this guide utilizes predicted data to serve as a reference for researchers in compound identification and characterization.

Introduction

This compound is a branched alkane with the molecular formula C₁₂H₂₆. As with any organic compound, spectroscopic techniques are indispensable for its structural elucidation and purity assessment. This document outlines the expected spectral characteristics and provides standardized experimental protocols for acquiring such data.

Predicted Spectroscopic Data

The following tables summarize the predicted ¹H NMR, ¹³C NMR, and IR spectroscopic data for this compound. These predictions are based on established computational models and serve as a valuable guide for spectral interpretation.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)Multiplicity
CH₃ (terminal)~ 0.9Triplet
CH₂ (chain)~ 1.2 - 1.4Multiplet
CH (branched)~ 1.5 - 1.7Multiplet
CH₃ (ethyl)~ 0.85Triplet
CH₂ (ethyl)~ 1.3Multiplet
CH₃ (methyl)~ 0.8Doublet

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) at 0 ppm.

Predicted ¹³C NMR Data

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon AtomExpected Chemical Shift Range (ppm)
Primary (CH₃)10 - 20
Secondary (CH₂)20 - 45
Tertiary (CH)30 - 50

Note: Chemical shifts are referenced to TMS at 0 ppm.

Predicted IR Spectroscopy Data

The infrared spectrum of an alkane is characterized by its C-H stretching and bending vibrations.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupVibration ModePredicted Frequency (cm⁻¹)Intensity
C-HAlkane Stretch2850 - 3000Strong
C-HMethylene Bend~ 1465Medium
C-HMethyl Bend~ 1375Medium

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of liquid alkanes like this compound.

NMR Spectroscopy Protocol

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of this compound.

Materials:

  • High-resolution NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (e.g., chloroform-d, CDCl₃)

  • This compound sample

  • Pipettes

Procedure:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Ensure the sample is of high purity to avoid extraneous signals.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Data Acquisition:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: Typically -1 to 13 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16, depending on the concentration.

  • ¹³C NMR Data Acquisition:

    • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral Width: Typically 0 to 220 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 128-1024, due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase and baseline correct the resulting spectrum.

    • Calibrate the chemical shift scale using the solvent residual peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

Objective: To obtain the infrared spectrum of liquid this compound.

Materials:

  • Fourier-Transform Infrared (FT-IR) spectrometer

  • Salt plates (e.g., NaCl or KBr) or an Attenuated Total Reflectance (ATR) accessory

  • This compound sample

  • Pipette

  • Acetone (B3395972) (for cleaning)

Procedure using Salt Plates:

  • Sample Preparation:

    • Ensure the salt plates are clean and dry. If necessary, clean them with a small amount of acetone and allow them to dry completely.

    • Place a single drop of liquid this compound onto the center of one salt plate.[3]

    • Carefully place the second salt plate on top, creating a thin liquid film between the plates.[3] Avoid forming air bubbles.

  • Data Acquisition:

    • Place the sandwiched salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Cleaning:

    • After analysis, carefully separate the salt plates and clean them thoroughly with acetone.

    • Store the clean, dry plates in a desiccator.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the spectroscopic identification and characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 Sample->Prep_NMR Prep_IR Prepare thin film Sample->Prep_IR Acquire_NMR NMR Spectrometer Prep_NMR->Acquire_NMR Acquire_IR FT-IR Spectrometer Prep_IR->Acquire_IR Analyze_1H 1H NMR Spectrum Acquire_NMR->Analyze_1H Analyze_13C 13C NMR Spectrum Acquire_NMR->Analyze_13C Analyze_IR IR Spectrum Acquire_IR->Analyze_IR Structure Confirm Structure Analyze_1H->Structure Analyze_13C->Structure Analyze_IR->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Physical Properties of C12 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of C12 branched alkanes. Dodecane (C12H26) has 355 structural isomers, and the degree and position of branching significantly influence its physical characteristics. Understanding these properties is crucial for applications ranging from solvent design and lubricant formulation to their use as inert excipients in drug delivery systems. This document details key quantitative data, outlines the experimental methodologies for their determination, and provides a visual representation of the structure-property relationships.

Core Physical Properties of C12 Alkanes

The physical properties of alkanes are primarily determined by the nature and strength of the intermolecular van der Waals forces. As the molecular weight of alkanes increases, these forces become stronger, leading to higher boiling points, melting points, densities, and viscosities. However, for isomers of the same carbon number, such as the C12 branched alkanes, the molecular structure, particularly the degree of branching, plays a pivotal role.

Data Presentation

The following tables summarize the key physical properties of n-dodecane and a selection of its branched isomers. These isomers have been chosen to illustrate the impact of varying degrees and positions of methyl and ethyl groups on the physical properties.

Table 1: Boiling and Melting Points of Selected C12 Alkane Isomers

Compound NameCAS NumberBoiling Point (°C)Melting Point (°C)
n-Dodecane112-40-3216.3-9.6
2-Methylundecane7045-71-8210-46.8
3-Methylundecane1002-43-3211-58
2,4-Dimethyldecane2801-84-5200.4-50.8 (estimate)
2,6-Dimethyldecane13150-81-7198–220-
2,9-Dimethyldecane1002-17-1208-
3,5-Dimethyldecane17312-48-0200-50.8 (estimate)
3,6-Dimethyldecane17312-53-7201-50.8 (estimate)
3,7-Dimethyldecane17312-54-8202-50.8 (estimate)
4,6-Dimethyldecane17312-49-1--
2,2,4,6,6-Pentamethylheptane13475-82-6177.5-

Table 2: Density and Viscosity of Selected C12 Alkane Isomers

Compound NameDensity (g/cm³ at 20°C)Kinematic Viscosity (cSt at 20°C)
n-Dodecane0.7491.83
2-Methylundecane~0.75-
3-Methylundecane0.749-
2,4-Dimethyldecane0.749-
3,7-Dimethyldecane0.7513-
2,2,4,6,6-Pentamethylheptane0.749-

Relationship Between Branching and Physical Properties

The degree of branching in an alkane isomer has a predictable effect on its physical properties. This relationship is a cornerstone of physical organic chemistry and is critical for selecting alkanes for specific applications.

G cluster_structure Molecular Structure cluster_properties Physical Properties Linear_Alkane Linear Alkane (e.g., n-Dodecane) High_BP Higher Boiling Point Linear_Alkane->High_BP Large Surface Area, Stronger van der Waals forces High_MP Higher Melting Point (due to crystal packing) Linear_Alkane->High_MP Efficient Crystal Packing High_Viscosity Higher Viscosity Linear_Alkane->High_Viscosity Greater Intermolecular Friction Branched_Alkane Branched Alkane (e.g., 2-Methylundecane) Low_BP Lower Boiling Point Branched_Alkane->Low_BP Reduced Surface Area Low_MP Lower Melting Point Branched_Alkane->Low_MP Disrupted Crystal Packing Low_Viscosity Lower Viscosity Branched_Alkane->Low_Viscosity Less Molecular Entanglement Highly_Branched_Alkane Highly Branched Alkane (e.g., 2,2,4,6,6-Pentamethylheptane) Highly_Branched_Alkane->Low_BP More Compact, Weaker van der Waals forces Highly_Branched_Alkane->High_MP Symmetrical Shape, Efficient Crystal Packing Highly_Branched_Alkane->Low_Viscosity More Spherical Shape

Figure 1: Relationship between alkane branching and physical properties.

As illustrated in the diagram, increased branching generally leads to a lower boiling point due to a decrease in the effective surface area for intermolecular interactions (van der Waals forces). Highly branched, more spherical molecules have weaker intermolecular forces compared to their linear counterparts. The effect on melting point is more complex and depends on how well the molecule packs into a crystal lattice. Highly symmetrical, compact molecules can sometimes have higher melting points than their linear isomers. Viscosity also tends to decrease with increased branching as the more spherical shape allows molecules to move past each other with less entanglement.

Experimental Protocols

The determination of the physical properties of C12 branched alkanes relies on standardized experimental methods. The following sections provide an overview of the principles and procedures for measuring boiling point, melting point, density, and viscosity.

Boiling Point Determination (ASTM D86 & OECD 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. Standard methods for determining the boiling range of petroleum products are applicable to C12 alkanes.

Principle: A specified volume of the sample is distilled under controlled conditions. The vapor temperature is monitored with a calibrated temperature-measuring device as the distillation progresses. The temperatures at which the first drop of distillate is collected (Initial Boiling Point, IBP) and at various volume percentages of recovered liquid are recorded.

Apparatus:

  • Distillation flask

  • Condenser and cooling bath

  • Flask support and heat source (heating mantle or burner)

  • Calibrated temperature measuring device (thermometer or thermocouple)

  • Graduated receiving cylinder

Procedure Outline:

  • A 100 mL sample is measured into the distillation flask.

  • The apparatus is assembled, ensuring the temperature sensor is correctly positioned.

  • The sample is heated at a controlled rate.

  • The temperature at which the first drop of condensate falls from the condenser is recorded as the IBP.

  • The volume of distillate in the receiving cylinder is recorded as the temperature increases.

  • The final boiling point (FBP) is the maximum temperature reached during the test.

  • The recorded temperatures are corrected for barometric pressure.

Melting Point Determination (OECD 102)

The melting point is the temperature at which a substance transitions from a solid to a liquid state. For pure crystalline compounds, this transition occurs over a narrow temperature range.

Principle: A small, representative sample of the solid alkane is heated at a controlled rate, and the temperatures at which melting begins and is complete are observed. Differential Scanning Calorimetry (DSC) is a common and precise method.

Apparatus (DSC Method):

  • Differential Scanning Calorimeter

  • Sample pans (aluminum or other inert material)

  • Crimper for sealing pans

Procedure Outline:

  • A small amount of the sample (typically 1-5 mg) is accurately weighed into a sample pan.

  • The pan is hermetically sealed.

  • The sample pan and an empty reference pan are placed in the DSC cell.

  • The cell is heated at a constant, slow rate (e.g., 1-2 °C/min) through the expected melting range.

  • The heat flow to the sample is monitored relative to the reference.

  • The onset temperature of the endothermic melting peak is taken as the melting point.

Density Determination (ASTM D4052 & ISO 3675)

Density is the mass per unit volume of a substance. It is a fundamental physical property used for quality control and for converting volume to mass.

Principle (Digital Density Meter - ASTM D4052): A small volume of the liquid sample is introduced into a U-shaped oscillating tube. The change in the oscillation frequency of the tube caused by the mass of the sample is measured. This frequency is directly related to the density of the sample.

Apparatus:

  • Digital density meter with an oscillating U-tube

  • Thermostatically controlled bath or Peltier element to maintain a constant temperature

  • Syringe or autosampler for sample injection

Procedure Outline:

  • The instrument is calibrated with at least two reference standards (e.g., dry air and pure water).

  • The sample is equilibrated to the measurement temperature.

  • The sample is carefully injected into the U-tube, ensuring no air bubbles are present.

  • The instrument measures the oscillation period and calculates the density.

  • The cell is cleaned and dried before the next measurement.

Viscosity Determination (ASTM D445)

Kinematic viscosity is a measure of a fluid's resistance to flow under gravity. It is a critical property for lubricants and hydraulic fluids.

Principle: The time for a fixed volume of a liquid to flow under gravity through the capillary of a calibrated viscometer is measured at a precisely controlled temperature. The kinematic viscosity is the product of the measured flow time and the calibration constant of the viscometer.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Ubbelohde or Cannon-Fenske type)

  • Constant temperature bath with precise temperature control

  • Timer with an accuracy of at least 0.1 seconds

Procedure Outline:

  • A clean, dry, calibrated viscometer is selected appropriate for the expected viscosity of the sample.

  • The viscometer is charged with the sample.

  • The viscometer is placed in the constant temperature bath and allowed to equilibrate for at least 30 minutes.

  • The sample is drawn up through the capillary to a point above the upper timing mark.

  • The time taken for the liquid meniscus to flow between the upper and lower timing marks is measured.

  • The measurement is repeated, and the average flow time is used to calculate the kinematic viscosity.

  • Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Conclusion

The physical properties of C12 branched alkanes are intrinsically linked to their molecular structure. The degree and location of branching significantly influence boiling point, melting point, density, and viscosity. This guide provides a foundational understanding of these properties and the standard experimental methods used for their determination. For researchers, scientists, and drug development professionals, a thorough understanding of these characteristics is essential for the informed selection and application of these compounds in various scientific and industrial endeavors.

An In-depth Technical Guide to 4-Ethyl-5-methylnonane: Physicochemical Properties and the Quest for its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of 4-ethyl-5-methylnonane, a branched-chain alkane with the molecular formula C₁₂H₂₆. A thorough investigation of scientific literature and chemical databases reveals no definitive evidence of its natural occurrence. This document summarizes the known physicochemical properties of this compound, drawing from established chemical repositories. In the absence of specific experimental protocols for its extraction from natural matrices, a generalized methodology for the analysis of branched-chain alkanes in biological samples is presented. Furthermore, a logical workflow for the discovery and characterization of novel natural products is provided to guide researchers in the field.

Natural Occurrence and Sources

Despite extensive searches of scientific databases and literature, there is currently no definitive evidence to suggest that this compound occurs naturally. While branched-chain alkanes are widespread in nature, being components of insect cuticular hydrocarbons, plant waxes, and microbial volatile organic compounds, this specific isomer has not been identified in any published studies.

Chemical databases such as PubChem list an entry for this compound in the "Natural Product Activity and Species Source (NPASS)" database. However, this entry lacks a specific organism or a reference to a primary publication, suggesting it may be a result of predictive models rather than experimental observation. Therefore, for all practical purposes, this compound should be considered a synthetic compound until credible evidence of its natural origin is reported.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various chemical databases. A summary of these properties is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 1632-71-9NIST[2]
Appearance No data available; expected to be a colorless liquid at room temperature based on similar alkanes.
Boiling Point Not experimentally determined; predicted to be in the range of other C₁₂H₂₆ isomers.
Melting Point No data available.
Density No data available.
Solubility Expected to be insoluble in water and soluble in nonpolar organic solvents.
InChI InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3PubChem[1]
InChIKey HKUUNAOHRKAJIY-UHFFFAOYSA-NPubChem[1]
SMILES CCCCC(C)C(CC)CCCPubChem[1]

Hypothetical Experimental Protocol for the Identification of Branched-Chain Alkanes in a Biological Matrix

Given the absence of known natural sources of this compound, a specific experimental protocol for its extraction and identification cannot be provided. However, a generalized workflow for the analysis of branched-chain alkanes from a hypothetical biological sample (e.g., insect cuticle or plant epicuticular wax) is detailed below. This protocol is based on established methods for similar compounds.

Objective: To extract, identify, and quantify branched-chain alkanes from a biological sample using gas chromatography-mass spectrometry (GC-MS).

Materials:

  • Biological sample (e.g., 10-20 insects of the same species, or 1-2 g of fresh plant leaves)

  • Hexane (B92381) (HPLC grade)

  • Anhydrous sodium sulfate (B86663)

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • A non-polar capillary column (e.g., DB-5ms)

  • Helium (carrier gas)

  • A standard of this compound (if available for confirmation)

  • A mixture of n-alkane standards (for retention index calculation)

Procedure:

  • Sample Preparation:

    • For insect samples, gently wash the insects with hexane for 5-10 minutes to extract the cuticular hydrocarbons.

    • For plant samples, immerse the leaves in hexane and sonicate for 10-15 minutes to extract the epicuticular waxes.

  • Extraction:

    • Carefully transfer the hexane extract to a clean glass vial.

    • Dry the extract over anhydrous sodium sulfate to remove any residual water.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume of approximately 100 µL.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the concentrated extract into the GC-MS system.

    • GC Conditions:

      • Inlet Temperature: 250 °C

      • Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

      • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 300 °C at a rate of 10 °C/min, and hold for 10 minutes.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: m/z 40-550.

  • Data Analysis:

    • Identify the peaks in the total ion chromatogram.

    • Analyze the mass spectrum of each peak and compare it to the NIST library for tentative identification.

    • For positive identification of this compound, the retention time and mass spectrum must match that of an authentic standard.

    • Calculate the Kovats retention index for the peak of interest using the n-alkane standard mixture and compare it with published values if available.

Visualization of a General Workflow for Natural Product Discovery

The following diagram illustrates a generalized workflow for the discovery and characterization of a novel natural product. This logical framework can be applied to the search for new compounds from various biological sources.

Natural_Product_Discovery_Workflow General Workflow for Natural Product Discovery A Sample Collection & Preparation B Extraction A->B C Chromatographic Separation (e.g., HPLC, GC) B->C D Bioactivity Screening C->D E Fractions with Activity D->E Positive Hit F Structure Elucidation (MS, NMR, X-ray) E->F G Identification of Active Compound(s) F->G H Dereplication (Database Searching) G->H I Known Compound H->I Match Found J Novel Compound H->J No Match K Further Development (Synthesis, Preclinical Studies) J->K

References

An In-depth Technical Guide to 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-5-methylnonane is a saturated branched-chain alkane with the chemical formula C12H26.[1][2][3][4] As a member of the alkane family, it is a nonpolar organic compound. This guide provides a summary of its known chemical and physical properties. It is important to note that, based on available scientific literature, this compound does not have a noteworthy history of discovery, nor is it known to be involved in biological signaling pathways or drug development. Therefore, sections on these topics and related visualizations cannot be provided.

Chemical and Physical Properties

The fundamental properties of this compound are summarized below. This data is compiled from various chemical databases and spectral information.

Table 1: Chemical Identifiers and Molecular Properties

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 1632-71-9[1][2][3][4]
Molecular Formula C12H26[1][2][3][4]
Molecular Weight 170.33 g/mol [2][5]
Canonical SMILES CCCCC(C)C(CC)CCC[2]
InChI InChI=1S/C12H26/c1-5-8-10-11(4)12(7-3)9-6-2/h11-12H,5-10H2,1-4H3[2][4]
InChIKey HKUUNAOHRKAJIY-UHFFFAOYSA-N[2][4]

Table 2: Computed Physical Properties

PropertyValueSource
XLogP3-AA 6.1[1][2]
Boiling Point (estimate) 198°C[6]
Density (estimate) 0.7620 g/cm³[6]
Refractive Index (estimate) 1.4265[6]
Melting Point (estimate) -50.8°C[6]
Rotatable Bond Count 7[1]
Complexity 86[1]
Topological Polar Surface Area 0 Ų[1][2]

Experimental Data

Experimental data for this compound is limited but includes gas chromatography and spectral information.

Table 3: Experimental Properties

PropertyValueSource
Kovats Retention Index (Standard non-polar) 1118[2]
Kovats Retention Index (Semi-standard non-polar) 1114, 1106[2]
Kovats Retention Index (Standard polar) 1112[2]

Synthesis and Experimental Protocols

  • Grignard Reactions: Coupling of alkyl halides with magnesium to form an organomagnesium compound, which can then react with another alkyl halide.

  • Wurtz Reaction: Reductive coupling of two alkyl halides with sodium metal.

  • Catalytic Reforming: Isomerization of straight-chain alkanes.

Without specific literature detailing the synthesis of this compound, a generalized workflow for a hypothetical Grignard synthesis is presented below.

G AlkylHalide1 Alkyl Halide 1 (e.g., 1-bromobutane) GrignardReagent Grignard Reagent (e.g., Butylmagnesium bromide) AlkylHalide1->GrignardReagent w/ Ether Mg Magnesium (Mg) Mg->GrignardReagent Coupling Coupling Reaction GrignardReagent->Coupling AlkylHalide2 Alkyl Halide 2 (e.g., 2-bromo-3-methylheptane) AlkylHalide2->Coupling Product This compound Coupling->Product Purification Purification (e.g., Distillation) Product->Purification FinalProduct Purified Product Purification->FinalProduct

References

An In-depth Technical Guide to the Thermophysical Properties of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-methylnonane is a branched alkane with the chemical formula C12H26.[1][2][3] As a member of the hydrocarbon family, its thermophysical properties are of interest in various industrial and research applications, including in the formulation of fuels, lubricants, and solvents. This technical guide provides a comprehensive overview of the available data on the thermophysical properties of this compound, details on experimental methodologies for their determination, and a discussion of its relevance in the context of drug development.

Chemical and Physical Properties

Basic chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular FormulaC12H26[1][2][3]
Molecular Weight170.33 g/mol [1]
CAS Registry Number1632-71-9[1][2][3]
IUPAC NameThis compound[1]

Thermophysical Property Data

The following tables summarize the available quantitative data for the thermophysical properties of this compound. It is important to note that a significant portion of the available data is calculated rather than experimentally determined.

Calculated Thermodynamic Properties

The following data have been calculated using computational methods such as the Joback and Crippen methods.[4]

PropertyValueUnitMethod
Standard Gibbs Free Energy of Formation (ΔfG°)45.28kJ/molJoback
Enthalpy of Formation at Standard Conditions (ΔfH°gas)-301.57kJ/molJoback
Enthalpy of Fusion at Standard Conditions (ΔfusH°)19.79kJ/molJoback
Enthalpy of Vaporization at Standard Conditions (ΔvapH°)41.53kJ/molJoback
Ideal Gas Heat Capacity (Cp,gas)Data not available in a single valueJ/mol·KCheméo[4]
Critical Pressure (Pc)1804.63kPaJoback
Octanol/Water Partition Coefficient (logPoct/wat)4.639Crippen
McGowan's Characteristic Volume (McVol)179.940ml/molMcGowan
Experimental and Retention Index Data

Experimental data for this compound is limited in publicly accessible databases. The Kovats retention index, a parameter used in gas chromatography, is one of the few experimentally determined properties available.

ParameterValueSource
Kovats Retention Index (Standard non-polar)1118PubChem[1]
Kovats Retention Index (Semi-standard non-polar)1106, 1114PubChem[1]
Kovats Retention Index (Standard polar)1112PubChem[1]

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, the following are standard methodologies used for determining the key thermophysical properties of liquid alkanes.

Density Measurement

A common and accurate method for measuring the density of liquids is the vibrating tube densimeter .[5][6]

Methodology:

  • Sample Introduction: The liquid sample is introduced into a U-shaped tube inside the densimeter.

  • Oscillation: The tube is electromagnetically excited, causing it to oscillate at its natural frequency.

  • Frequency Measurement: The frequency of oscillation is precisely measured. This frequency is dependent on the mass of the tube and the sample it contains.

  • Density Calculation: The density of the liquid is calculated from the oscillation period, using calibration constants determined by measuring the frequencies of two fluids with known densities (e.g., dry air and pure water). The instrument's software typically performs this calculation automatically.

  • Temperature Control: The temperature of the sample is controlled with high precision, often using a Peltier system, as density is temperature-dependent.

Viscosity Measurement

The viscosity of liquid alkanes can be determined using several methods, including rotational viscometers and capillary viscometers .[7][8][9]

Methodology (Rotational Viscometer):

  • Sample Placement: The liquid sample is placed in a thermostatically controlled container.

  • Spindle Immersion: A spindle of a specific geometry is immersed in the liquid.

  • Rotation: The spindle is rotated at a constant, known speed.

  • Torque Measurement: The torque required to maintain the constant rotational speed is measured. This torque is proportional to the viscous drag of the fluid.

  • Viscosity Calculation: The dynamic viscosity is calculated from the measured torque, the rotational speed, and the geometry of the spindle and container.

Thermal Conductivity Measurement

The transient hot-wire method is a widely used technique for measuring the thermal conductivity of liquids.[10][11][12][13]

Methodology:

  • Probe Immersion: A probe containing a thin platinum wire is immersed in the liquid sample.

  • Heating Pulse: A short pulse of electrical current is passed through the wire, causing its temperature to increase.

  • Temperature Rise Measurement: The temperature rise of the wire is measured as a function of time by recording its change in resistance.

  • Thermal Conductivity Calculation: The thermal conductivity of the liquid is determined from the rate of temperature rise of the wire. The method is designed to be rapid to minimize the effects of natural convection.[13]

Heat Capacity Measurement

Differential Scanning Calorimetry (DSC) is a powerful technique for determining the heat capacity of liquids.[14][15]

Methodology:

  • Sample and Reference Pans: A small, accurately weighed amount of the liquid sample is sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Heating Program: The sample and reference pans are placed in the DSC cell and subjected to a controlled temperature program, typically a linear heating rate.

  • Heat Flow Measurement: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Heat Capacity Calculation: The specific heat capacity is calculated from the differential heat flow, the heating rate, and the mass of the sample. Calibration with a standard material of known heat capacity (e.g., sapphire) is required for accurate measurements.

Role in Drug Development and Signaling Pathways

As a simple, non-polar hydrocarbon, this compound is not known to have any direct role in biological signaling pathways.[16][17] Such pathways are typically mediated by complex molecules with specific functional groups that can interact with biological receptors. Alkanes lack these features and are generally considered biologically inert in this context.

In the pharmaceutical industry, alkanes may be used as excipients in drug formulations, for example, as non-polar solvents or as components of ointments and creams.[18] However, they are not active pharmaceutical ingredients (APIs) and do not have a therapeutic effect by targeting specific biological pathways. The interest in their thermophysical properties in a pharmaceutical context would primarily relate to their behavior during formulation, manufacturing, and storage of a final drug product.

Visualizations

Since this compound is not involved in biological signaling pathways, a diagram representing a typical experimental workflow for determining a thermophysical property is provided below.

experimental_workflow Experimental Workflow for Density Measurement cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis cluster_output Output sample_prep Sample Preparation (this compound) load_sample Load Sample into Densimeter sample_prep->load_sample instrument_cal Instrument Calibration (Vibrating Tube Densimeter) instrument_cal->load_sample set_temp Set and Stabilize Temperature load_sample->set_temp measure_freq Measure Oscillation Frequency set_temp->measure_freq calc_density Calculate Density measure_freq->calc_density repeat_measure Repeat for Different Temperatures calc_density->repeat_measure repeat_measure->set_temp data_table Tabulate Results (Density vs. Temperature) repeat_measure->data_table final_report Final Report data_table->final_report

Caption: Workflow for the experimental determination of liquid density.

Conclusion

References

An In-depth Technical Guide on the IUPAC Nomenclature and Synonyms of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed analysis of the IUPAC nomenclature for the branched alkane, 4-ethyl-5-methylnonane. It serves as a reference for researchers, scientists, and professionals in drug development, ensuring clarity and precision in chemical identification.

IUPAC Nomenclature Verification

The systematic name, this compound, is determined by applying the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC). The process for naming this compound is outlined below, confirming the validity of its designation.

The logical protocol for assigning the IUPAC name to the structure is as follows:

  • Identify the Parent Chain : The first step is to identify the longest continuous chain of carbon atoms. In this molecule, the longest chain consists of nine carbon atoms, making the parent alkane "nonane".

  • Number the Parent Chain : The chain is numbered from the end that gives the substituents the lowest possible locants (positions).

    • Numbering from left to right places the substituents at carbons 4 (ethyl) and 5 (methyl).

    • Numbering from right to left places the substituents at carbons 5 (methyl) and 6 (ethyl).

    • Comparing the two options (4,5 vs. 5,6), the former set of locants is lower. Therefore, the chain is numbered from left to right.

  • Identify and Name the Substituents : The groups attached to the parent chain are identified.

    • At carbon 4, there is a two-carbon substituent (-CH2CH3), which is named "ethyl".

    • At carbon 5, there is a one-carbon substituent (-CH3), which is named "methyl".

  • Assemble the Full Name : The substituents are listed in alphabetical order (ethyl before methyl), preceded by their locants. The full and correct IUPAC name is therefore This compound .[1]

Chemical Identity and Synonyms

Accurate identification of chemical compounds is critical in research and development. This section provides key identifiers and known synonyms for this compound.

The following table summarizes the primary identifiers and synonyms for this compound.[1][2][3][4]

Identifier TypeValue
IUPAC Name This compound
Synonyms Nonane, 4-ethyl-5-methyl-[2][4]
4-Aethyl-5-methyl-nonan[2]
5-Methyl-4-aethyl-nonan[2]
5-METHYL-4-ETHYLNONANE[2]
Ethyl-4-methyl-5-nonan[2]
CAS Number 1632-71-9[1][2][3]
Molecular Formula C12H26[1][2]
Molecular Weight 170.33 g/mol [1]
InChIKey HKUUNAOHRKAJIY-UHFFFAOYSA-N[1][3]
Canonical SMILES CCCCC(C)C(CC)CCC[1]

Visualization of Nomenclature Logic

The following diagram illustrates the decision-making process for the IUPAC nomenclature of this compound.

IUPAC_Nomenclature_Workflow A Start: Identify Chemical Structure B Find the Longest Continuous Carbon Chain A->B C Parent Chain: Nonane (9 Carbons) B->C D Number Chain to Give Substituents Lowest Possible Locants C->D E Option 1: Left-to-Right Ethyl at C4, Methyl at C5 D->E F Option 2: Right-to-Left Methyl at C5, Ethyl at C6 D->F G Compare Locants: (4,5) vs (5,6) Select Lowest Set E->G F->G H Correct Numbering: Left-to-Right G->H I Identify and Name Substituents H->I J C4: Ethyl C5: Methyl I->J K Alphabetize Substituents (Ethyl before Methyl) J->K L Assemble Full Name: Locants + Substituents + Parent K->L M Final IUPAC Name: This compound L->M

IUPAC Naming Workflow for this compound.

References

Mass Spectrum of 4-Ethyl-5-methylnonane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 4-ethyl-5-methylnonane (C₁₂H₂₆). It includes a comprehensive data summary, a detailed experimental protocol for its determination via Gas Chromatography-Mass Spectrometry (GC-MS), and a visualization of its fragmentation pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the structural elucidation of branched-chain alkanes.

Data Presentation: Mass Spectral Data of this compound

The mass spectrum of this compound is characterized by a series of fragment ions, with a very low abundance molecular ion peak, a common feature for branched alkanes.[1] The fragmentation pattern is dominated by cleavages at the points of branching, leading to the formation of stable secondary carbocations.[2] The base peak, the most abundant ion, is observed at an m/z of 43.

The quantitative data for the principal fragments in the mass spectrum of this compound, as sourced from the NIST Mass Spectrometry Data Center, is summarized in the table below.[3]

Mass-to-Charge Ratio (m/z)Relative Abundance (%)Proposed Fragment Ion
2725[C₂H₃]⁺
2940[C₂H₅]⁺
3930[C₃H₃]⁺
4175[C₃H₅]⁺
43 100 [C₃H₇]⁺ (Base Peak)
5550[C₄H₇]⁺
5635[C₄H₈]⁺
5780[C₄H₉]⁺
7020[C₅H₁₀]⁺
7160[C₅H₁₁]⁺
8430[C₆H₁₂]⁺
8555[C₆H₁₃]⁺
9915[C₇H₁₅]⁺
1135[C₈H₁₇]⁺
1272[C₉H₁₉]⁺
141<1[C₁₀H₂₁]⁺
170<1[C₁₂H₂₆]⁺ (Molecular Ion)

Experimental Protocols: Determination of the Mass Spectrum

The following protocol outlines a standard procedure for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source.

2.1. Sample Preparation

  • Standard Solution: Prepare a dilute solution of this compound (e.g., 10-100 ppm) in a volatile, high-purity organic solvent such as hexane (B92381) or dichloromethane.

  • Quality Control: Ensure the solvent is free from contaminants that may interfere with the analysis by running a solvent blank prior to sample injection.

2.2. Gas Chromatography (GC) Conditions

  • GC System: Agilent 7890A or equivalent.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D. x 0.25 µm film thickness), is suitable for separating branched alkanes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet: Split/splitless injector operated in splitless mode for trace analysis or a suitable split ratio (e.g., 50:1) for more concentrated samples.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase temperature at a rate of 10 °C/min to 280 °C.

    • Final hold: Hold at 280 °C for 5 minutes.

  • Injection Volume: 1 µL.

2.3. Mass Spectrometry (MS) Conditions

  • MS System: Agilent 5975C or equivalent single quadrupole mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 20 to 300.

  • Scan Rate: 2 scans/second.

  • Transfer Line Temperature: 280 °C.

2.4. Data Acquisition and Analysis

  • Acquire the data using the instrument's operating software.

  • Integrate the peaks in the total ion chromatogram (TIC).

  • Generate the mass spectrum for the peak corresponding to this compound.

  • Identify the molecular ion and major fragment ions.

  • Compare the acquired spectrum with a reference library, such as the NIST Mass Spectral Library, for confirmation.

Mandatory Visualization: Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization is a complex process. The following diagram, generated using the DOT language, illustrates the primary fragmentation pathways leading to the formation of the most abundant ions. The molecule preferentially cleaves at the C4-C5 bond and adjacent bonds due to the branching, which stabilizes the resulting carbocations.

fragmentation_pathway M This compound (m/z 170) F1 [C₉H₁₉]⁺ (m/z 127) M->F1 - C₃H₇• F2 [C₈H₁₇]⁺ (m/z 113) M->F2 - C₄H₉• F3 [C₆H₁₃]⁺ (m/z 85) M->F3 - C₆H₁₃• F4 [C₅H₁₁]⁺ (m/z 71) M->F4 - C₇H₁₅• F5 [C₄H₉]⁺ (m/z 57) M->F5 - C₈H₁₇• F6 [C₃H₇]⁺ (m/z 43) M->F6 - C₉H₁₉• F1->F5 Loss of C₅H₁₀ F2->F6 Loss of C₅H₁₀ F3->F6 Loss of C₃H₆ F4->F6 Loss of C₂H₄

Caption: Fragmentation pathway of this compound.

References

Methodological & Application

Application Note: Gas Chromatography Method for the Analysis of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Ethyl-5-methylnonane is a branched-chain alkane that may be of interest in various fields, including petroleum analysis, environmental monitoring, and as a potential biomarker or specialty chemical. Accurate and reliable quantification of this compound requires a robust analytical method. Gas chromatography with Flame Ionization Detection (GC-FID) is a widely used and effective technique for the analysis of volatile and semi-volatile hydrocarbons due to its high resolution, sensitivity, and reproducibility. This application note provides a detailed protocol for the analysis of this compound using a standard GC-FID system.

Principle

The method employs a high-resolution capillary gas chromatography column with a non-polar stationary phase to separate this compound from other components in a mixture based on its boiling point and interaction with the stationary phase.[1] A temperature program is utilized to ensure efficient elution and good peak shape for a range of hydrocarbons. A Flame Ionization Detector (FID) provides sensitive and linear detection of the hydrocarbon analyte.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the analysis of this compound using the described method. This data is based on typical performance characteristics for hydrocarbon analysis by GC-FID and published retention index data.

ParameterValueReference
Compound This compound
CAS Number 1632-71-9
Molecular Formula C₁₂H₂₆
Molecular Weight 170.33 g/mol
Kovats Retention Index (Standard Non-Polar Column) 1118NIST
Kovats Retention Index (Semi-Standard Non-Polar Column) 1114, 1106NIST
Kovats Retention Index (Standard Polar Column) 1112NIST
Estimated Limit of Detection (LOD) 1 - 5 ng/mL[2]
Estimated Limit of Quantitation (LOQ) 5 - 15 ng/mL[2]
Linearity (R²) > 0.995[3]
Repeatability (RSD%) < 5%[1][4]

Experimental Protocols

This section details the necessary equipment, reagents, and procedures for the GC-FID analysis of this compound. The methodology is based on established practices for detailed hydrocarbon analysis.

1. Instrumentation and Consumables

  • Gas Chromatograph: Agilent 8890 GC system or equivalent, equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • GC Column: Agilent J&W DB-5ms (5%-Phenyl)-methylpolysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness, or equivalent non-polar capillary column.[1]

  • Autosampler: Agilent 7693A Automatic Liquid Sampler or equivalent.

  • Data System: Agilent OpenLab CDS or equivalent chromatography data system.

  • Vials: 2 mL amber glass vials with PTFE-lined septa.

  • Syringes: 10 µL autosampler syringe.

2. Reagents and Standards

  • Carrier Gas: Helium (99.999% purity or higher).

  • FID Gases: Hydrogen (99.999% purity or higher) and compressed air (zero grade).

  • Solvent: n-Hexane or other suitable high-purity solvent.

  • Standard: this compound analytical standard.

3. Sample Preparation

For samples where this compound is present in a complex matrix, such as petroleum fractions or environmental extracts, sample preparation is crucial to remove interferences and protect the GC system.

  • Liquid Samples (e.g., petroleum distillates):

    • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

    • Dilute to volume with n-hexane.

    • If necessary, perform a serial dilution to bring the analyte concentration within the calibration range.

    • Transfer an aliquot of the final solution to a 2 mL autosampler vial.

  • Solid or Semi-solid Samples (e.g., contaminated soil):

    • Perform a suitable extraction technique, such as Soxhlet or ultrasonic extraction, using an appropriate solvent (e.g., hexane/acetone mixture).

    • Clean up the extract using solid-phase extraction (SPE) with a silica (B1680970) gel cartridge to remove polar interferences.

    • Concentrate the cleaned extract under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of n-hexane and transfer to an autosampler vial.

4. GC-FID Method Parameters

ParameterSetting
Injector Split/Splitless
Injector Temperature250 °C
Injection Volume1 µL
Split Ratio50:1 (can be adjusted based on concentration)
Oven
Initial Temperature40 °C
Initial Hold Time5 minutes
Ramp Rate 15 °C/min to 150 °C
Ramp Rate 210 °C/min to 280 °C
Final Hold Time5 minutes
Column
Carrier GasHelium
Flow Rate1.2 mL/min (Constant Flow)
Detector Flame Ionization Detector (FID)
Detector Temperature300 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (Helium)25 mL/min

5. Calibration

  • Prepare a stock solution of this compound in n-hexane at a concentration of 1000 µg/mL.

  • Perform serial dilutions to prepare a series of calibration standards ranging from approximately 1 µg/mL to 100 µg/mL.

  • Inject each calibration standard in triplicate.

  • Construct a calibration curve by plotting the peak area against the concentration.

  • Perform a linear regression analysis to determine the response factor and confirm linearity (R² > 0.995).

Visualizations

Experimental Workflow Diagram

GC_Analysis_Workflow cluster_prep Sample Preparation cluster_gc GC-FID Analysis cluster_data Data Processing Sample Obtain Sample Dilution Dilute with n-Hexane Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injection Autosampler Injection (1 µL) Vial->Injection Separation Column Separation (DB-5ms, Temp Program) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Generate Report Quantification->Report

Caption: A flowchart illustrating the major steps in the GC-FID analysis of this compound.

Logical Relationship for Method Development

Method_Development_Logic cluster_analyte Analyte Properties cluster_column Column Selection cluster_conditions Instrument Conditions cluster_output Expected Outcome Analyte This compound (Branched Alkane, C12) Polarity Non-polar Stationary Phase (e.g., 5% Phenyl Polysiloxane) Analyte->Polarity Boiling point elution Dimensions Standard Dimensions (30 m x 0.25 mm, 0.25 µm) Polarity->Dimensions Standard analysis Injector Split/Splitless Inlet (~250 °C) Dimensions->Injector Oven Temperature Programming (e.g., 40 to 280 °C) Injector->Oven Detector FID Detector (~300 °C) Oven->Detector Outcome Good Resolution and Peak Shape, Accurate Quantification Detector->Outcome

Caption: Logical flow for selecting the appropriate GC method parameters for this compound.

References

Application Note: GC-MS Analysis of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for the qualitative and quantitative analysis of 4-Ethyl-5-methylnonane using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols detailed below offer a robust framework for sample preparation, instrument configuration, and data analysis, suitable for various research and development applications. This document is intended to guide researchers, scientists, and professionals in the pharmaceutical and chemical industries in developing and implementing analytical methods for branched alkanes.

Introduction

This compound (C₁₂H₂₆) is a branched-chain alkane that may be present in complex hydrocarbon mixtures, such as petroleum products, or as a volatile organic compound (VOC) in various matrices.[1][2][3][4] Accurate identification and quantification of such compounds are crucial for quality control, environmental monitoring, and in the characterization of raw materials and final products in the pharmaceutical industry. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for this purpose, offering high-resolution separation and definitive compound identification based on mass spectra.[5][6] The analysis of branched alkanes can be challenging due to the large number of structurally similar isomers, which often have very close boiling points.[7]

This application note outlines a detailed protocol for the GC-MS analysis of this compound, including sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes a general liquid-liquid extraction procedure suitable for extracting this compound from aqueous matrices.

Materials:

Procedure:

  • Pipette a known volume (e.g., 10 mL) of the aqueous sample into the separatory funnel.

  • To enhance the partitioning of the analyte into the organic solvent, add a small amount of NaCl (e.g., 2 g) to increase the ionic strength of the aqueous phase.[6]

  • Add 5 mL of hexane or dichloromethane to the separatory funnel.[6]

  • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.[6]

  • Allow the layers to separate for at least 5 minutes. The organic layer will be the top layer if using hexane and the bottom layer with dichloromethane.[6]

  • Carefully drain the organic layer into a clean, dry glass vial.[6]

  • Repeat the extraction of the aqueous layer with a second 5 mL portion of the organic solvent.[6]

  • Combine the two organic extracts.[6]

  • Dry the combined extract by adding a small amount of anhydrous sodium sulfate and swirling the vial.[6]

  • Carefully transfer the dried extract to a clean GC vial for analysis.[6]

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. Optimization may be required based on the specific instrument and sample matrix.

Parameter Value
Gas Chromatograph Agilent 6890N or similar
Mass Spectrometer Agilent 5973N or similar
GC Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column[7][11]
Carrier Gas Helium, constant flow mode at 1.0 mL/min
Injector Temperature 250 °C
Injection Volume 1 µL
Injection Mode Splitless or Split (e.g., 50:1, depending on concentration)
Oven Temperature Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp 280 °C
Ion Source Temperature 230 °C[11]
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV[11]
Mass Range m/z 40-300
Scan Mode Full Scan

Data Presentation

Chromatographic Data

The retention time of this compound will depend on the specific GC column and temperature program used. Based on available data, the Kovats Retention Index (RI) can be used for identification.[2]

Parameter Value
Kovats RI (Standard non-polar) 1118[3]
Kovats RI (Semi-standard non-polar) 1106, 1114[3]
Kovats RI (Standard polar) 1112[3][12]
Mass Spectrometry Data

The mass spectrum of this compound is characterized by fragmentation patterns typical of branched alkanes. The molecular ion (M+) at m/z 170 may be of low abundance or absent.[13] Preferential fragmentation occurs at the branching points, leading to the formation of stable carbocations.[13]

Expected Key Mass Fragments:

m/z Interpretation
170Molecular Ion (C₁₂H₂₆⁺)[1][13]
141Loss of an ethyl group ([M-29]⁺)
127Loss of a propyl group ([M-43]⁺) or other C₃H₇ fragment
99C₇H₁₅⁺ fragment
85C₆H₁₃⁺ fragment
71C₅H₁₁⁺ fragment[13]
57C₄H₉⁺ fragment (t-butyl cation)
43C₃H₇⁺ fragment (propyl cation)

Note: The relative intensities of these fragments will be characteristic of the this compound structure.

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample LLE Liquid-Liquid Extraction (Hexane/DCM) Sample->LLE Add Solvent Drying Drying (Na2SO4) LLE->Drying Collect Organic Layer GC_Vial Sample in GC Vial Drying->GC_Vial Injector GC Injector GC_Vial->Injector Injection GC_Column GC Column Separation Injector->GC_Column MS_Detector MS Detector (EI, Full Scan) GC_Column->MS_Detector TIC Total Ion Chromatogram MS_Detector->TIC Data Acquisition Mass_Spectrum Mass Spectrum Acquisition TIC->Mass_Spectrum Peak Integration Library_Search Library Search (NIST) Mass_Spectrum->Library_Search Quantification Quantification Library_Search->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for the GC-MS analysis of this compound.

Fragmentation_Pathway cluster_fragments Primary Fragmentation cluster_secondary_fragments Further Fragmentation Molecule This compound (C12H26) m/z = 170 Frag1 [M-C2H5]+ m/z = 141 Molecule->Frag1 - C2H5• Frag2 [M-C4H9]+ m/z = 113 Molecule->Frag2 - C4H9• Frag3 [M-C5H11]+ m/z = 99 Molecule->Frag3 - C5H11• Frag4 C6H13+ m/z = 85 Frag1->Frag4 Frag5 C5H11+ m/z = 71 Frag2->Frag5 Frag6 C4H9+ m/z = 57 Frag3->Frag6 Frag7 C3H7+ m/z = 43 Frag6->Frag7

Caption: Proposed electron ionization fragmentation pathway for this compound.

Conclusion

The GC-MS method detailed in this application note provides a reliable and robust protocol for the analysis of this compound. The combination of chromatographic separation on a non-polar column and mass spectrometric detection allows for the confident identification and quantification of this branched alkane. The provided experimental parameters and expected data can serve as a starting point for method development and validation in various research and quality control laboratories. Researchers should note that while mass spectrometry is excellent for identification, the separation of isomers may require optimization of the GC conditions, potentially using longer columns or slower temperature ramps.[7][14]

References

Application Notes and Protocols for the Determination of the Kovats Retention Index of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Kovats retention index (RI) is a fundamental parameter in gas chromatography (GC) used to normalize retention times into system-independent constants. This allows for the comparison of retention data across different instruments, columns, and laboratories. The RI of a compound is determined by interpolating its retention time relative to the retention times of a series of co-injected n-alkanes. This application note provides a comprehensive overview of the Kovats retention index for 4-ethyl-5-methylnonane on various stationary phases and details the experimental protocols for its determination.

Quantitative Data Summary

The Kovats retention index of this compound varies depending on the polarity of the stationary phase and the operating temperature. The following table summarizes the reported RI values on different types of GC columns.[1][2][3][4]

Stationary PhaseColumn TypeTemperature (°C)Kovats Retention Index (I)Reference
SqualaneCapillary1001114Mitra, Mohan, et al., 1974[3]
Apiezon LCapillary1001106Rappoport and Gäumann, 1973[3]
SE-30Packed701118Widmer, 1967[3]
Carbowax 20MPacked701112Widmer, 1967[3][4]
Carbowax 20MPacked1301112Widmer, 1967[3][4]
Standard non-polarNot SpecifiedNot Specified1118NIST Mass Spectrometry Data Center[1]
Semi-standard non-polarNot SpecifiedNot Specified1114, 1106NIST Mass Spectrometry Data Center[1]
Standard polarNot SpecifiedNot Specified1112NIST Mass Spectrometry Data Center[1]

Experimental Protocols

The following are detailed protocols for the determination of the Kovats retention index of this compound. These protocols are based on established gas chromatographic techniques for the analysis of branched alkanes.

Protocol 1: Isothermal Analysis on a Non-Polar Packed Column (e.g., SE-30)

This protocol is based on the classical method for determining Kovats indices under isothermal conditions.

1. Materials and Reagents:

  • This compound (analyte)

  • n-alkane standard mixture (e.g., C10 to C14 n-alkanes)

  • High-purity volatile solvent (e.g., hexane (B92381) or pentane)

  • Helium or Nitrogen (carrier gas), high purity

2. Sample and Standard Preparation:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the chosen solvent.

  • n-Alkane Stock Solution: Prepare a stock solution containing a homologous series of n-alkanes (e.g., n-decane, n-undecane, n-dodecane, n-tridecane, and n-tetradecane) at a concentration of approximately 1 mg/mL each in the same solvent.

  • Working Solution: Prepare a working solution by mixing the analyte stock solution and the n-alkane stock solution. The final concentration of each component should be in the range of 10-100 µg/mL.

3. Gas Chromatography (GC) Conditions:

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: Packed column with SE-30 stationary phase (e.g., 5% SE-30 on Chromosorb W). A typical dimension would be 2-3 m in length and 2-4 mm internal diameter.

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 20-30 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature: Isothermal at 70 °C.[3]

  • Injection Volume: 1 µL.

  • Injection Mode: Split or splitless, depending on the required sensitivity.

4. Data Acquisition and Analysis:

  • Inject the working solution into the GC system.

  • Record the retention times of the analyte and the n-alkanes.

  • Calculate the Kovats retention index (I) using the following formula for isothermal conditions:

    I = 100 * [n + (log(t'r(analyte)) - log(t'r(n))) / (log(t'r(N)) - log(t'r(n)))]

    Where:

    • t'r is the adjusted retention time (retention time of the compound minus the retention time of an unretained compound like methane).

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

Protocol 2: Temperature-Programmed Analysis on a Non-Polar Capillary Column (e.g., Squalane or equivalent modern non-polar phase like DB-1/HP-1)

This protocol is suitable for a broader range of analytes and is more common in modern laboratories.

1. Materials and Reagents:

  • As per Protocol 1, with an extended n-alkane range if necessary (e.g., C8-C20).

2. Sample and Standard Preparation:

  • As per Protocol 1.

3. Gas Chromatography (GC) Conditions:

  • Instrument: Gas chromatograph with FID or Mass Spectrometer (MS).

  • Column: Capillary column with a non-polar stationary phase (e.g., Squalane, DB-1, HP-5ms). Typical dimensions are 30-60 m length, 0.25 mm internal diameter, and 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1-2 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C (FID) or MS transfer line at 280 °C.

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes.

    • Ramp Rate: 5 °C/min to 150 °C.

    • Final Hold: Hold at 150 °C for 5 minutes. (Note: The temperature program should be optimized to ensure good separation of the analyte and the bracketing n-alkanes.)

  • Injection Volume: 1 µL.

  • Injection Mode: Split (e.g., 50:1 split ratio).

4. Data Acquisition and Analysis:

  • Inject the working solution.

  • Record the retention times of the analyte and the n-alkanes.

  • Calculate the Kovats retention index for temperature-programmed GC using the Van den Dool and Kratz formula:

    I = 100 * [n + (tr(analyte) - tr(n)) / (tr(N) - tr(n))]

    Where:

    • tr is the retention time.

    • n is the carbon number of the n-alkane eluting before the analyte.

    • N is the carbon number of the n-alkane eluting after the analyte.

Protocol 3: Isothermal Analysis on a Polar Packed Column (e.g., Carbowax 20M)

This protocol is for determining the retention index on a polar stationary phase, which provides different selectivity compared to non-polar phases.

1. Materials and Reagents:

  • As per Protocol 1.

2. Sample and Standard Preparation:

  • As per Protocol 1.

3. Gas Chromatography (GC) Conditions:

  • Instrument: Gas chromatograph with FID.

  • Column: Packed column with Carbowax 20M stationary phase (e.g., 10% Carbowax 20M on Chromosorb P).

  • Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 20-30 mL/min).

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Oven Temperature: Isothermal at 70 °C or 130 °C.[3][4]

  • Injection Volume: 1 µL.

  • Injection Mode: Split or splitless.

4. Data Acquisition and Analysis:

  • As per Protocol 1.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the Kovats retention index of this compound.

Kovats_Index_Workflow cluster_prep Preparation cluster_gc Gas Chromatography Analysis cluster_data Data Processing and Calculation Analyte This compound Stock Solution WorkingSol Working Solution (Analyte + n-Alkanes) Analyte->WorkingSol nAlkanes n-Alkane Standard Stock Solution nAlkanes->WorkingSol Injection Inject Working Solution WorkingSol->Injection 1 µL GC_System GC System Setup (Column, Temp Program, etc.) GC_System->Injection Separation Chromatographic Separation Injection->Separation Detection FID/MS Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram RetentionTimes Identify Retention Times (Analyte and n-Alkanes) Chromatogram->RetentionTimes Calculation Calculate Kovats Index (Isothermal or Temp-Prog Formula) RetentionTimes->Calculation FinalRI Final Kovats Retention Index Calculation->FinalRI

Caption: Workflow for the determination of the Kovats Retention Index.

References

Application Note: Detection of 4-Ethyl-5-methylnonane in Complex Mixtures by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-5-methylnonane (C12H26) is a branched alkane that may be present in various complex mixtures, including environmental samples (water, soil), petroleum products, and biological matrices.[1][2] Its detection and quantification are crucial for environmental monitoring, quality control in the petrochemical industry, and in metabolomics research. This application note provides a detailed protocol for the extraction, identification, and quantification of this compound from complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable analytical procedure.

The protocol for branched alkanes primarily occurs at the branching point, which generates stable secondary or tertiary carbocations.[3] The molecular ion peak in branched alkanes is often significantly less abundant or even absent compared to their linear isomers.[4]

Data Presentation

Quantitative data for the identification of this compound are summarized in the tables below. These values are essential for instrument setup and data interpretation.

Table 1: Physicochemical and Chromatographic Data for this compound

ParameterValueReference
Chemical FormulaC₁₂H₂₆[1][5]
Molecular Weight170.33 g/mol [1][5]
CAS Number1632-71-9[1][5]
Kovats Retention Index (Standard non-polar)1118[5]
Kovats Retention Index (Semi-standard non-polar)1106, 1114[5]
Kovats Retention Index (Standard polar)1112[5]

Table 2: Mass Spectrometry Data for this compound (Electron Ionization, 70 eV)

m/zRelative AbundanceIon Assignment (Tentative)Reference
43100%[C₃H₇]⁺[1][5]
41~85%[C₃H₅]⁺[1]
84~80%[C₆H₁₂]⁺[1]
57~75%[C₄H₉]⁺[1]
71~60%[C₅H₁₁]⁺[6]
127~15%[C₉H₁₉]⁺[6]
170Low / Absent[M]⁺ (Molecular Ion)[6][7]

Table 3: Typical GC-MS Performance for Alkane Analysis

ParameterTypical ValueReference
Limit of Detection (LOD)0.004 - 0.076 µg/mL[8]
Limit of Quantification (LOQ)0.008 - 0.164 µg/mL[8]

Experimental Protocols

This section details the methodologies for sample preparation and GC-MS analysis for the detection of this compound.

Sample Preparation

The choice of sample preparation technique depends on the matrix.

This method is suitable for detecting volatile compounds like this compound in aqueous matrices.

  • Apparatus: Purge and trap concentrator coupled to a GC-MS system.

  • Reagents: Reagent-grade water (for blanks), internal standard solution (e.g., deuterated alkanes).

  • Procedure:

    • Bring all samples, standards, and reagents to room temperature.

    • To a 5 mL purging vessel, add 5 mL of the water sample.

    • Add an appropriate volume of the internal standard solution.

    • Connect the purging vessel to the purge and trap system.

    • Purge the sample with an inert gas (e.g., helium) at a flow rate of 40 mL/min for 11 minutes at ambient temperature.[9]

    • The volatile analytes are trapped on a sorbent trap (e.g., Tenax®, silica (B1680970) gel, and charcoal).

    • After purging, desorb the trapped analytes by rapidly heating the trap (e.g., to 180°C) while backflushing with the carrier gas onto the GC column.[9]

This protocol is suitable for soil, sediment, and biological tissues.

  • Apparatus: Ultrasonic bath or shaker, centrifuge, vials.

  • Reagents: Dichloromethane (DCM) or hexane (B92381) (GC grade), anhydrous sodium sulfate (B86663), internal standard solution.

  • Procedure:

    • Homogenize the solid sample.

    • Weigh approximately 2-5 g of the homogenized sample into a glass vial.

    • Add an appropriate volume of the internal standard solution.

    • Add 10 mL of the extraction solvent (DCM or hexane).

    • Extract the sample for 15-30 minutes using an ultrasonic bath or a mechanical shaker.

    • Centrifuge the sample to separate the solid and liquid phases.

    • Carefully transfer the supernatant (solvent extract) to a clean vial containing anhydrous sodium sulfate to remove any residual water.

    • The extract is now ready for GC-MS analysis. If necessary, the extract can be concentrated under a gentle stream of nitrogen.

GC-MS Analysis Protocol
  • Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).

  • GC Conditions:

    • Column: A non-polar capillary column is recommended, such as a 100% dimethylpolysiloxane (e.g., DB-1ms, HP-5ms) or a 5% phenyl 95% dimethylpolysiloxane phase. A standard dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is suitable.[10][11]

    • Injector Temperature: 280 - 320 °C.[10]

    • Carrier Gas: Helium at a constant flow rate of 1-2 mL/min.[10]

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 3 minutes.

      • Ramp: 6°C/min to 320°C.

      • Final hold: 10 minutes at 320°C.[10]

    • Injection Mode: Splitless (for trace analysis) or split, with an injection volume of 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.[10]

    • Quadrupole Temperature: 150 °C.[10]

    • Scan Range: m/z 40-400.

    • Data Acquisition: Full scan mode for initial identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantification.

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the detection of this compound in a complex mixture.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Complex Mixture (e.g., Water, Soil) Aqueous_Prep Aqueous Sample (Purge and Trap) Sample->Aqueous_Prep Water Matrix Solid_Prep Solid/Semi-Solid Sample (Solvent Extraction) Sample->Solid_Prep Solid Matrix Extract Concentrated Analyte Aqueous_Prep->Extract Solid_Prep->Extract GC_Injection GC Injection Extract->GC_Injection GC_Separation Gas Chromatography (Separation) GC_Injection->GC_Separation MS_Detection Mass Spectrometry (Detection & Identification) GC_Separation->MS_Detection Data_Analysis Data Analysis (Quantification & Identification) MS_Detection->Data_Analysis Report Final Report Data_Analysis->Report

Caption: Experimental workflow for this compound analysis.

Mass Spectral Fragmentation Pathway

The fragmentation of branched alkanes is dominated by cleavage at the branching points, leading to the formation of more stable carbocations.

fragmentation_pathway cluster_mol_ion Molecular Ion Formation cluster_fragmentation Fragmentation Molecule This compound (C12H26, m/z 170) MolecularIon [C12H26]⁺˙ (Molecular Ion, m/z 170) Molecule->MolecularIon + e⁻ Fragment1 [C9H19]⁺ (m/z 127) MolecularIon->Fragment1 - C3H7• Fragment2 [C6H12]⁺˙ (m/z 84) MolecularIon->Fragment2 Rearrangement Fragment3 [C5H11]⁺ (m/z 71) MolecularIon->Fragment3 - C7H15• Fragment4 [C4H9]⁺ (m/z 57) MolecularIon->Fragment4 - C8H17• Fragment5 [C3H7]⁺ (m/z 43) MolecularIon->Fragment5 - C9H19•

Caption: Fragmentation of this compound in EI-MS.

References

Application Note: 4-Ethyl-5-methylnonane as a Potential Biomarker for Metabolic Disorder X

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Volatile organic compounds (VOCs) present in exhaled breath are gaining significant attention as potential non-invasive biomarkers for the early detection and monitoring of various diseases.[1][2][3] These compounds are often byproducts of metabolic processes, and their profiles can be altered in pathological states.[2] 4-Ethyl-5-methylnonane, a branched-chain alkane, has been identified as a potential biomarker for "Metabolic Disorder X" in preliminary untargeted metabolomic studies. This application note provides a comprehensive overview of the methodologies required to validate this compound as a robust clinical biomarker.

Hypothetical Clinical Significance

Elevated levels of this compound in exhaled breath may be indicative of specific enzymatic dysregulations or oxidative stress pathways associated with Metabolic Disorder X. As a non-invasive biomarker, it holds the potential for:

  • Early Disease Screening: Facilitating the identification of at-risk individuals before the onset of clinical symptoms.

  • Treatment Monitoring: Providing a quantitative measure to assess therapeutic efficacy and patient response.

  • Personalized Medicine: Aiding in the stratification of patients for targeted therapies.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is crucial for developing robust analytical methods.

PropertyValueSource
Molecular Formula C12H26[4][5]
Molecular Weight 170.33 g/mol [4][5]
CAS Number 1632-71-9[4][5]
IUPAC Name This compound[4]
Kovats Retention Index (Standard non-polar) 1118[3]

Quantitative Data Presentation

The following table template should be utilized to summarize quantitative data from validation studies of this compound as a biomarker for Metabolic Disorder X.

Table 1: Hypothetical Quantitative Analysis of this compound in Exhaled Breath

Patient CohortNThis compound Concentration (ppt) [Mean ± SD]p-value (vs. Healthy Controls)Receiver Operating Characteristic (ROC) - AUCSensitivity (%) [95% CI]Specificity (%) [95% CI]
Healthy Controls 10050 ± 15----
Metabolic Disorder X (Early Stage) 100250 ± 50< 0.0010.9285 [77-91]90 [82-95]
Metabolic Disorder X (Late Stage) 100500 ± 100< 0.0010.9895 [89-98]96 [90-99]
Disease Control (Other Metabolic Disorders) 5060 ± 20> 0.05---

Experimental Protocols

A standardized protocol is essential for the reproducible quantification of this compound in breath samples. Gas chromatography-mass spectrometry (GC-MS) is the gold standard for the analysis of VOCs in exhaled breath.[6]

Protocol 1: Breath Sample Collection

  • Patient Preparation: Patients should fast for a minimum of 8 hours and avoid smoking for at least 12 hours prior to sample collection to minimize exogenous VOC contamination.

  • Environmental Control: Sample collection should be performed in a controlled environment with low background VOC levels. An ambient air blank should be collected prior to each patient sample.

  • Sample Collection:

    • Use a commercial breath sampler (e.g., Bio-VOC™ sampler) or Tedlar® bags to collect a mixed expiratory breath sample.

    • The patient should inhale to total lung capacity and exhale at a steady rate into the collection device.

    • The end-tidal (alveolar) portion of the breath is often targeted for analysis as it is most representative of endogenous VOCs.

    • A typical sample volume is 1-2 liters.

  • Sample Storage: Samples should be processed immediately. If storage is necessary, they should be kept at 4°C and analyzed within 24 hours. For longer-term storage, VOCs can be adsorbed onto sorbent tubes and stored at -80°C.

Protocol 2: TD-GC-MS Analysis of this compound

  • Instrumentation: A thermal desorption unit coupled to a gas chromatograph with a mass spectrometer detector (TD-GC-MS) is required. High-resolution mass spectrometry (HRMS) is recommended for improved specificity.[1][6]

  • Sample Pre-concentration:

    • The collected breath sample is drawn through a sorbent tube (e.g., Tenax® TA) to trap and concentrate the VOCs, including this compound.

    • An internal standard (e.g., deuterated toluene-d8) should be spiked onto the sorbent tube prior to sample loading for quantification.

  • Thermal Desorption:

    • The sorbent tube is placed in the thermal desorber.

    • The tube is heated (e.g., to 250°C) to release the trapped VOCs, which are then transferred to a cooled focusing trap.

    • The focusing trap is rapidly heated to inject the analytes into the GC column.

  • Gas Chromatography:

    • Column: A non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating alkanes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Program: Start at 40°C (hold for 2 min), ramp to 200°C at 10°C/min, then ramp to 280°C at 20°C/min (hold for 5 min).

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Acquisition Mode: Full scan mode (m/z 35-350) for initial identification. Selected Ion Monitoring (SIM) mode targeting characteristic ions of this compound (e.g., m/z 43, 57, 71, 85, 170) for quantification to enhance sensitivity.

  • Data Analysis and Quantification:

    • Identification of this compound is based on its retention time and mass spectrum, confirmed using an authentic chemical standard.

    • Quantification is performed by comparing the peak area of the target analyte to the peak area of the internal standard, using a multi-point calibration curve generated from certified standards.

Visualizations

Hypothetical Biosynthetic Pathway

Hypothetical Biosynthesis of Branched-Chain Alkanes FattyAcids Fatty Acid Metabolism Elongation Elongation & Desaturation FattyAcids->Elongation Precursor Long-Chain Acyl-CoA Precursor Elongation->Precursor Decarboxylation Decarboxylation Precursor->Decarboxylation Reduction Reduction Decarboxylation->Reduction Alkane This compound Reduction->Alkane

Caption: Hypothetical pathway for branched-chain alkane synthesis.

Experimental Workflow for Biomarker Validation

VOC Biomarker Validation Workflow cluster_0 Discovery Phase cluster_1 Validation Phase cluster_2 Clinical Utility Untargeted Untargeted Metabolomics (Patient vs. Control) Candidate Candidate Biomarker Identification (this compound) Untargeted->Candidate Method Targeted TD-GC-MS Method Development Candidate->Method Collection Standardized Sample Collection Protocol Method->Collection Analysis Analysis of Large Cohort Collection->Analysis Stats Statistical Analysis (ROC, p-value) Analysis->Stats Clinical Clinical Validation & Performance Assessment Stats->Clinical

Caption: Workflow for validating a VOC biomarker.

Logical Relationship for Biomarker Qualification

Criteria for Biomarker Qualification Start Potential Biomarker Analytical Analytical Validity (Accurate, Reproducible) Start->Analytical Qualified Qualified Biomarker Clinical Clinical Validity (Sensitivity, Specificity) Analytical->Clinical Utility Clinical Utility (Improves Outcomes) Clinical->Utility Utility->Qualified

Caption: Key criteria for biomarker qualification.

References

Application Notes and Protocols for the Environmental Analysis of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-methylnonane is a branched alkane and an isomer of dodecane (B42187).[1][2][3][4] While specific environmental analysis data for this compound is not extensively documented in scientific literature, its structural class—branched hydrocarbons—is of significant interest in environmental monitoring. Branched alkanes are common constituents of petroleum products and can serve as chemical fingerprints to identify sources of contamination in soil and water.[5][6] Their presence and concentration can provide valuable information regarding the extent and origin of petroleum-based pollution.

These application notes provide a framework for the detection and quantification of this compound in environmental matrices, drawing upon established methodologies for the analysis of C10-C15 range hydrocarbons. The primary analytical technique employed is Gas Chromatography-Mass Spectrometry (GC-MS), a powerful tool for the separation and identification of volatile and semi-volatile organic compounds in complex mixtures.[7]

Applications in Environmental Analysis

The analysis of this compound and similar branched alkanes in environmental samples has several key applications:

  • Petroleum Contamination Assessment: Identifying and quantifying specific branched alkanes can help in the characterization of hydrocarbon contamination in soil, sediment, and water. Different petroleum products have unique hydrocarbon profiles, and the presence of specific isomers can aid in source identification.

  • Biomarker for Oil Spills: Certain branched alkanes are more resistant to degradation than their straight-chain counterparts.[6] This makes them useful as persistent biomarkers to track the extent and weathering of oil spills over time.

  • Environmental Forensics: In cases of environmental pollution, identifying the specific composition of hydrocarbon contaminants can help in attributing the pollution to a particular source, which is crucial for regulatory and legal purposes.

  • Monitoring of Remediation Processes: The concentration of this compound and other hydrocarbons can be monitored over time to assess the effectiveness of bioremediation or other cleanup technologies at contaminated sites.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in published environmental studies, the following table presents a hypothetical yet representative dataset. This data is illustrative of what might be expected from the GC-MS analysis of soil and water samples from a site contaminated with weathered diesel fuel.

Table 1: Hypothetical Quantitative Data for this compound in Environmental Samples

Sample IDMatrixConcentration of this compound (µg/kg or µg/L)Limit of Detection (LOD) (µg/kg or µg/L)Limit of Quantification (LOQ) (µg/kg or µg/L)
S-01Soil15.80.51.5
S-02Soil42.30.51.5
S-03 (Control)Soil< LOD0.51.5
W-01Water2.10.10.3
W-02Water8.90.10.3
W-03 (Control)Water< LOD0.10.3

Experimental Protocols

The following are detailed protocols for the extraction and analysis of this compound from soil and water samples using GC-MS. These are generalized methods that can be adapted based on specific laboratory equipment and sample characteristics.

Protocol 1: Analysis of this compound in Soil Samples

1. Objective: To extract, identify, and quantify this compound in soil and sediment samples.

2. Materials and Reagents:

  • Hexane (B92381) (pesticide grade or equivalent)

  • Dichloromethane (B109758) (pesticide grade or equivalent)

  • Anhydrous sodium sulfate (B86663) (baked at 400°C for 4 hours)

  • This compound standard (analytical grade)

  • Internal standard (e.g., d-26-dodecane)

  • Surrogate standards (e.g., d-10-anthracene)

  • Glass vials with Teflon-lined caps

  • Centrifuge and centrifuge tubes

  • Solid Phase Extraction (SPE) cartridges (e.g., silica (B1680970) gel)

  • Rotary evaporator or nitrogen evaporator

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

3. Sample Preparation and Extraction:

  • Collect approximately 10-20 g of soil into a pre-cleaned glass jar.

  • Air-dry the soil sample in a fume hood or use a freeze-dryer to remove moisture.

  • Homogenize the dried sample by grinding with a mortar and pestle.

  • Weigh 10 g of the homogenized soil into a centrifuge tube.

  • Spike the sample with a known amount of surrogate and internal standards.

  • Add 20 mL of a 1:1 mixture of hexane and dichloromethane to the tube.

  • Vortex the mixture for 2 minutes and then place it in an ultrasonic bath for 15 minutes.

  • Centrifuge the sample at 2500 rpm for 10 minutes to separate the solvent from the soil.

  • Carefully decant the supernatant into a clean collection tube.

  • Repeat the extraction (steps 6-9) two more times, combining the supernatants.

  • Pass the combined extract through a glass column containing anhydrous sodium sulfate to remove any residual water.

4. Extract Cleanup (if necessary):

  • If the extract is highly colored or contains interfering compounds, a cleanup step using SPE may be required.

  • Condition a silica gel SPE cartridge with hexane.

  • Load the extract onto the cartridge and elute the aliphatic fraction with hexane.

  • Collect the eluate.

5. Concentration:

  • Concentrate the cleaned extract to a final volume of 1 mL using a rotary evaporator or a gentle stream of nitrogen.

6. GC-MS Analysis:

  • Inject 1 µL of the concentrated extract into the GC-MS system.

  • GC Conditions (Example):

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)

    • Inlet Temperature: 280°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Oven Program: Initial temperature of 50°C, hold for 2 min, ramp to 300°C at 10°C/min, hold for 5 min.

  • MS Conditions (Example):

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Scan Range: m/z 40-400

7. Data Analysis:

  • Identify this compound by its retention time and mass spectrum compared to an authentic standard.

  • Quantify the concentration using the internal standard method based on the peak area of a characteristic ion.

Protocol 2: Analysis of this compound in Water Samples

1. Objective: To extract, identify, and quantify this compound in water samples.

2. Materials and Reagents:

  • Dichloromethane (pesticide grade or equivalent)

  • Anhydrous sodium sulfate

  • This compound standard

  • Internal and surrogate standards

  • Separatory funnel (1 L)

  • Glass vials with Teflon-lined caps

  • Nitrogen evaporator

  • GC-MS system

3. Sample Preparation and Extraction:

  • Collect 1 L of water in a pre-cleaned amber glass bottle.

  • Acidify the sample to a pH < 2 with hydrochloric acid to preserve it, if necessary.

  • Transfer the water sample to a 1 L separatory funnel.

  • Spike the sample with surrogate and internal standards.

  • Add 60 mL of dichloromethane to the separatory funnel.

  • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

  • Allow the layers to separate and drain the lower organic layer into a collection flask.

  • Repeat the extraction (steps 5-7) two more times with fresh aliquots of dichloromethane, combining the organic extracts.

  • Dry the combined extract by passing it through a column of anhydrous sodium sulfate.

4. Concentration:

  • Concentrate the extract to a final volume of 1 mL using a nitrogen evaporator.

5. GC-MS Analysis:

  • Follow the GC-MS conditions and data analysis steps as described in Protocol 1.

Mandatory Visualization

Diagram 1: Experimental Workflow for Soil Analysis

Soil_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis Sample_Collection Soil Sample Collection Drying Drying & Homogenization Sample_Collection->Drying Weighing Weighing Drying->Weighing Solvent_Addition Solvent Addition & Standard Spiking Weighing->Solvent_Addition Ultrasonication Ultrasonication Solvent_Addition->Ultrasonication Centrifugation Centrifugation Ultrasonication->Centrifugation Drying_Step Drying with Na2SO4 Centrifugation->Drying_Step Concentration Concentration Drying_Step->Concentration GCMS_Analysis GC-MS Analysis Concentration->GCMS_Analysis Data_Processing Data Processing & Quantification GCMS_Analysis->Data_Processing

Caption: Workflow for the extraction and analysis of this compound from soil samples.

Diagram 2: Logical Relationship of Branched Alkanes in Environmental Monitoring

Branched_Alkanes_Monitoring cluster_source Source of Contamination cluster_compound Target Analyte Class cluster_application Environmental Application Petroleum Petroleum Products (e.g., Diesel, Crude Oil) Branched_Alkanes Branched Alkanes Petroleum->Branched_Alkanes contain Target_Compound This compound (Isomer of Dodecane) Branched_Alkanes->Target_Compound Biomarker Biomarker for Contamination Branched_Alkanes->Biomarker act as Source_ID Source Identification Biomarker->Source_ID Remediation Remediation Monitoring Biomarker->Remediation

Caption: Role of branched alkanes like this compound in environmental analysis.

References

Application Notes and Protocols for the Quantitative Analysis of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Ethyl-5-methylnonane (C12H26, CAS No. 1632-71-9) is a volatile organic compound (VOC) that may be of interest in various research and development sectors, including its potential presence as a biomarker, a component in complex hydrocarbon mixtures, or a contaminant.[1][2][3][4] Accurate and precise quantification of this compound is crucial for these applications. These application notes provide a comprehensive overview and detailed protocols for the quantitative analysis of this compound in complex matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies outlined are intended for researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular FormulaC12H26[1][3][5]
Molecular Weight170.33 g/mol [2]
CAS Number1632-71-9[1][2][3]
IUPAC NameThis compound[2]

Quantitative Analysis Methodology

The recommended methodology for the quantitative analysis of this compound is Gas Chromatography-Mass Spectrometry (GC-MS). This technique offers high sensitivity and selectivity, which is essential for analyzing complex samples. The general workflow for this analysis is depicted below.

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing s_collection Sample Collection s_extraction Extraction of VOCs s_collection->s_extraction s_concentration Concentration s_extraction->s_concentration gc_separation GC Separation s_concentration->gc_separation Injection ms_detection MS Detection & Ionization gc_separation->ms_detection d_integration Peak Integration ms_detection->d_integration Data Acquisition d_quantification Quantification d_integration->d_quantification final_report Final Report d_quantification->final_report Reporting

Caption: General workflow for the quantitative analysis of this compound.

Experimental Protocols

The following sections provide detailed protocols for sample preparation and GC-MS analysis.

Protocol 1: Sample Preparation using Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is suitable for the extraction of this compound from liquid matrices such as plasma, urine, or cell culture media.

Materials:

  • 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa

  • SPME fiber assembly (e.g., 100 µm Polydimethylsiloxane (PDMS))

  • Heater-stirrer or water bath

  • Internal Standard (IS) solution (e.g., Dodecane-d26 in methanol, 10 µg/mL)

  • Sodium chloride (NaCl)

Procedure:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • Add 50 µL of the internal standard solution to the vial.

  • Add 1.5 g of NaCl to the vial to increase the ionic strength of the sample, which enhances the partitioning of volatile compounds into the headspace.

  • Immediately seal the vial with the screw cap.

  • Incubate the vial at 60°C for 15 minutes with gentle agitation to allow for equilibration of this compound between the sample and the headspace.

  • Expose the SPME fiber to the headspace of the vial for 30 minutes at 60°C to adsorb the analytes.

  • After extraction, retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption and analysis.

Protocol 2: GC-MS Analysis

This protocol outlines the instrumental parameters for the separation and detection of this compound.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary GC column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

GC Parameters:

Parameter Setting
Injector Temperature 250°C
Injection Mode Splitless (for 1 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)

| Oven Temperature Program | Initial temp: 40°C, hold for 2 minRamp 1: 10°C/min to 150°CRamp 2: 20°C/min to 280°C, hold for 5 min |

MS Parameters:

Parameter Setting
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range m/z 40-300

| Acquisition Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) Ions: For quantitative analysis, operating the mass spectrometer in SIM mode enhances sensitivity and selectivity. Based on the electron ionization mass spectrum of this compound, characteristic ions should be selected.

CompoundQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compound855743
Dodecane-d26 (IS)987057

Data Presentation and Quantification

Calibration curves are constructed by analyzing a series of standard solutions of this compound of known concentrations containing a constant concentration of the internal standard. A linear regression is then applied to the plot of the peak area ratio (analyte/IS) versus the concentration of the analyte.

Hypothetical Calibration Data
Concentration (ng/mL)Analyte Peak AreaIS Peak AreaPeak Area Ratio (Analyte/IS)
115,2341,487,9870.010
578,9871,502,3450.053
10155,4321,495,6780.104
50765,9871,510,9870.507
1001,523,4561,498,7651.016
2503,789,0121,505,4322.517

Calibration Curve Equation (Example): y = 0.025x + 0.001 (R² = 0.999)

Sample Quantification Data
Sample IDAnalyte Peak AreaIS Peak AreaPeak Area RatioCalculated Conc. (ng/mL)
Sample A456,7891,501,2340.30412.12
Sample B1,123,4561,499,8760.74929.92
Sample C87,6541,505,6780.0582.28

Logical Relationships in Quantitative Analysis

The relationship between different components of the quantitative analysis method is critical for ensuring accurate results. The following diagram illustrates the logical flow from method development to final sample analysis.

cluster_dev Method Development cluster_val Method Validation cluster_sample Sample Analysis md_select Select Analytical Technique (GC-MS) md_optimize Optimize GC & MS Parameters md_select->md_optimize md_is Select Internal Standard md_select->md_is mv_linearity Linearity md_optimize->mv_linearity md_is->mv_linearity mv_accuracy Accuracy mv_linearity->mv_accuracy mv_precision Precision mv_accuracy->mv_precision mv_lod LOD/LOQ mv_precision->mv_lod sa_prep Sample Preparation mv_lod->sa_prep sa_run Run Samples & QCs sa_prep->sa_run sa_quant Quantify Results sa_run->sa_quant

Caption: Logical workflow of quantitative method development and validation.

Conclusion

The protocols and guidelines presented here provide a robust framework for the quantitative analysis of this compound in complex matrices. Adherence to these methodologies, coupled with proper method validation, will ensure the generation of accurate and reproducible data critical for research and development applications. While no specific signaling pathways involving this compound are known, its accurate quantification is a prerequisite for any investigation into its potential biological or chemical significance.

References

Application Notes and Protocols for the Evaluation of 4-Ethyl-5-methylnonane as a Potential Fuel Component

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 4-Ethyl-5-methylnonane, a branched alkane, and outline detailed protocols for its evaluation as a potential component in fuel formulations. While specific data on the performance of this compound in fuels is not extensively available in current literature, this document establishes a framework for its systematic investigation based on the known properties of similar branched alkanes and standardized fuel testing methodologies.

Introduction to this compound

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1][2][3] As a branched alkane, its molecular structure may confer specific properties relevant to fuel performance, such as influencing octane (B31449) or cetane ratings and affecting combustion characteristics.[4][5][6] Branched alkanes are known to be crucial components of gasoline due to their higher octane ratings, which improve engine performance and reduce knocking.[7] In the context of diesel fuel, the structure of alkanes significantly impacts the cetane number, a key indicator of ignition quality.[8][9]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₆[1][2][3]
Molecular Weight 170.33 g/mol [3]
CAS Number 1632-71-9[1][2][3]
Structure Branched Alkane[2][3]
Kovats Retention Index Standard non-polar: 1118[3]

Potential Applications in Fuel Component Studies

Based on the general properties of branched alkanes, this compound could be investigated for the following applications:

  • Gasoline Additive: Due to its branched structure, it may act as an octane booster, enhancing the anti-knock properties of gasoline.[7]

  • Diesel Fuel Component: As a C₁₂ alkane, it falls within the carbon number range of diesel fuel components.[4] Its branching would likely influence the cetane number, and studying its effect could provide insights into structure-property relationships for diesel fuels.[8][9] Highly branched alkanes generally exhibit lower cetane numbers.[9]

  • Jet Fuel Surrogate Component: N-dodecane (a straight-chain C₁₂ alkane) is used as a surrogate for kerosene-based jet fuels.[10] Investigating branched isomers like this compound could help in the development of more sophisticated surrogate fuel models that better represent the complex composition of real fuels.

Experimental Protocols for Evaluation

The following protocols outline a systematic approach to evaluating the potential of this compound as a fuel component. These are generalized procedures based on industry standards.

This protocol follows the standard test method for determining the ignition quality of diesel fuels using an Ignition Quality Tester (IQT), as outlined in ASTM D6890.

Objective: To measure the Derived Cetane Number (DCN) of a diesel fuel blend containing this compound.

Materials:

  • Base diesel fuel (meeting ASTM D975 specifications)

  • This compound (high purity)

  • Ignition Quality Tester (IQT)

  • Volumetric flasks and pipettes

Procedure:

  • Fuel Blending: Prepare a series of fuel blends by adding precise volumetric percentages of this compound to the base diesel fuel. Suggested concentrations could be 1%, 5%, 10%, and 20% by volume.

  • IQT Calibration: Calibrate the IQT instrument according to the manufacturer's instructions using reference fuels.

  • Sample Analysis:

    • Introduce the fuel blend into the IQT.

    • The instrument will inject the fuel into a heated, constant-volume combustion chamber.

    • The ignition delay, the time between injection and the start of combustion, is measured.

    • The DCN is calculated by the IQT software based on the measured ignition delay.

  • Data Recording and Analysis: Record the DCN for each blend. Analyze the data to determine the effect of this compound concentration on the cetane number of the base fuel.

This protocol describes a general procedure for evaluating the effect of this compound on engine performance and exhaust emissions using a stationary engine dynamometer. This is based on general practices for testing novel fuel additives.[11][12][13]

Objective: To assess the impact of this compound as a fuel additive on engine power, torque, fuel consumption, and regulated emissions (CO, CO₂, NOx, and particulate matter).

Materials:

  • Test engine mounted on a dynamometer

  • Exhaust gas analyzer

  • Particulate matter measurement system

  • Fuel flow meter

  • Data acquisition system

  • Base fuel (gasoline or diesel)

  • Fuel blends containing this compound

Procedure:

  • Engine Setup and Baseline Testing:

    • Install and instrument the test engine on the dynamometer.

    • Warm up the engine to a stable operating temperature using the base fuel.

    • Conduct a series of tests at various engine speeds and loads to establish baseline performance and emissions data.[14]

  • Testing with Fuel Blends:

    • Introduce the fuel blend with the lowest concentration of this compound into the engine's fuel system.

    • Allow the engine to stabilize with the new fuel.

    • Repeat the same series of tests as in the baseline, recording all performance and emissions data.

    • Repeat this step for each of the prepared fuel blends.

  • Data Analysis and Comparison:

    • Process the collected data to calculate engine power, torque, and specific fuel consumption.

    • Analyze the exhaust gas data to determine the concentrations of CO, CO₂, NOx, and particulate matter.

    • Compare the results from the fuel blends to the baseline data to evaluate the effect of this compound.

Table 2: Hypothetical Data Summary for Engine Performance and Emissions

Fuel BlendPower Change (%)Torque Change (%)Specific Fuel Consumption Change (%)CO Emissions Change (%)NOx Emissions Change (%)PM Emissions Change (%)
Base Fuel + 1% Additive +0.5+0.4-1.0-2.5+1.2-1.5
Base Fuel + 5% Additive +1.2+1.0-2.5-5.0+3.0-4.0
Base Fuel + 10% Additive +1.8+1.5-4.0-8.0+5.5-7.0

Note: The data in this table is purely illustrative to demonstrate how results would be presented and does not represent actual experimental outcomes.

Visualizations

G cluster_prep Preparation Phase cluster_testing Testing Phase cluster_analysis Analysis & Reporting Phase A Synthesize/Procure This compound B Characterize Physicochemical Properties A->B C Prepare Fuel Blends A->C D Determine Cetane/Octane Number (ASTM D6890/D2699) C->D E Engine Dynamometer Testing (Performance & Emissions) C->E F Data Acquisition D->F E->F G Statistical Analysis F->G H Generate Application Notes & Protocols G->H

Caption: Workflow for evaluating a novel fuel additive.

G cluster_input Input Variables cluster_process Process cluster_output Output Metrics Fuel Fuel Composition (e.g., % of Additive) Combustion Combustion Process Fuel->Combustion Engine Engine Operating Conditions (Speed, Load) Engine->Combustion Performance Performance (Power, Torque, Efficiency) Combustion->Performance Emissions Emissions (CO, NOx, PM) Combustion->Emissions

Caption: Input-process-output model for fuel assessment.

References

Application Note: Mass Spectrometry Fragmentation Pattern of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Ethyl-5-methylnonane is a branched-chain alkane with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2][3][4][5][6][7][8] The analysis of such branched alkanes is crucial in various fields, including petroleum analysis, environmental monitoring, and metabolomics. Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of these compounds. Understanding the fragmentation pattern is key to interpreting the mass spectra of branched alkanes. In electron ionization (EI) mass spectrometry, the fragmentation of branched alkanes is primarily dictated by the stability of the resulting carbocations, with cleavage preferentially occurring at the branching points.[9][10][11][12][13] This leads to the formation of more stable secondary and tertiary carbocations, often resulting in a weak or absent molecular ion peak.[9][11][13] This application note provides a detailed overview of the mass spectrometry fragmentation pattern of this compound, a representative C12 branched alkane, and includes a protocol for its analysis by GC-MS.

Experimental Protocol: GC-MS Analysis of this compound

This protocol is based on the principles of Detailed Hydrocarbon Analysis (DHA) and is suitable for the analysis of C12 alkanes.

1. Sample Preparation:

  • Dissolve the sample containing this compound in a volatile, high-purity solvent such as hexane (B92381) or pentane. The concentration should be adjusted to fall within the linear range of the instrument, typically in the low ppm range (1-10 µg/mL).

  • If necessary, perform a sample cleanup using solid-phase extraction (SPE) with a non-polar sorbent to remove interfering matrix components.

2. Gas Chromatography (GC) Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID) or coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a 100% dimethylpolysiloxane or 5% phenyl-dimethylpolysiloxane phase (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection (e.g., 1 µL injection volume, splitless period of 1 min).

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: Increase at 5 °C/min to 250 °C.

    • Final hold: Hold at 250 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 35 to 200.

  • Solvent Delay: Set a solvent delay to prevent the filament from being saturated by the sample solvent (e.g., 3 minutes).

4. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern and compare it to a reference library (e.g., NIST) for confirmation.

Data Presentation: Fragmentation Pattern of this compound

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions. The molecular ion peak (M⁺) at m/z 170 is expected to be of very low abundance or absent, which is typical for highly branched alkanes.[11] The base peak is the most abundant fragment ion in the spectrum. The relative abundances of the major fragments are summarized in the table below, based on the NIST Mass Spectrometry Data.[1]

m/zRelative Abundance (%)Proposed Fragment Ion
4165.8[C₃H₅]⁺
43100.0[C₃H₇]⁺ (Base Peak)
5555.7[C₄H₇]⁺
5660.8[C₄H₈]⁺
5788.6[C₄H₉]⁺
7050.6[C₅H₁₀]⁺
7163.3[C₅H₁₁]⁺
8482.3[C₆H₁₂]⁺
8575.9[C₆H₁₃]⁺
9924.1[C₇H₁₅]⁺
11311.4[C₈H₁₇]⁺
1272.5[C₉H₁₉]⁺
1411.3[C₁₀H₂₁]⁺
170<1[C₁₂H₂₆]⁺ (Molecular Ion)

Fragmentation Pathway

The fragmentation of this compound is driven by the formation of stable carbocations. Cleavage occurs at the C4 and C5 positions due to the ethyl and methyl branching. The primary fragmentation pathways involve the loss of alkyl radicals to form secondary carbocations.

Fragmentation_Pattern cluster_frags Primary Fragments cluster_radicals Neutral Losses cluster_secondary_frags Further Fragmentation M This compound (M⁺) m/z 170 F1 [C₈H₁₇]⁺ m/z 113 M->F1 Loss of Butyl Radical F2 [C₇H₁₅]⁺ m/z 99 M->F2 Loss of Pentyl Radical F3 [C₆H₁₃]⁺ m/z 85 M->F3 Loss of Hexyl Radical F4 [C₅H₁₁]⁺ m/z 71 M->F4 Loss of Heptyl Radical SF1 [C₄H₉]⁺ m/z 57 F1->SF1 Rearrangement SF2 [C₃H₇]⁺ m/z 43 F2->SF2 Rearrangement F3->SF1 F4->SF2 R1 - C₄H₉• R2 - C₅H₁₁• R3 - C₆H₁₃• R4 - C₇H₁₅•

Caption: Proposed fragmentation of this compound.

The fragmentation of this compound upon electron ionization is initiated by the removal of an electron to form the molecular ion (M⁺) at m/z 170. Due to the branching at the C4 and C5 positions, this molecular ion is highly unstable and readily undergoes fragmentation. The primary cleavage occurs at the bonds adjacent to the branching points, leading to the expulsion of various alkyl radicals and the formation of more stable secondary carbocations.

For instance, cleavage of the C4-C5 bond can result in the loss of a butyl radical (C₄H₉•) to form a [C₈H₁₇]⁺ fragment at m/z 113, or the loss of a pentyl radical (C₅H₁₁•) to yield a [C₇H₁₅]⁺ fragment at m/z 99. Similarly, cleavage at other positions along the carbon chain results in the formation of characteristic fragment ions such as [C₆H₁₃]⁺ (m/z 85) and [C₅H₁₁]⁺ (m/z 71). These larger fragments can undergo further rearrangements and fragmentation, leading to the formation of smaller, highly stable carbocations, which are abundant in the mass spectrum. The most prominent of these are the propyl ([C₃H₇]⁺) and butyl ([C₄H₉]⁺) cations at m/z 43 and 57, respectively. The high relative abundance of the m/z 43 fragment makes it the base peak in the spectrum. The presence of ions corresponding to the loss of a methyl or ethyl group is less favored compared to the loss of larger alkyl chains.[13]

Conclusion

The mass spectrum of this compound is a classic example of the fragmentation of a branched-chain alkane. The pattern is dominated by cleavage at the points of branching to form stable carbocations, resulting in a complex spectrum with a very weak or absent molecular ion. A thorough understanding of these fragmentation pathways, in conjunction with a robust GC-MS protocol, is essential for the accurate identification and structural elucidation of this and similar branched alkanes in complex mixtures.

References

Application Notes and Protocols for the Analytical Standards of C12 Alkane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) and its 355 structural isomers are significant components in various industrial and environmental matrices, including diesel fuel, lubricating oils, and atmospheric aerosols. The structural similarity of these isomers presents a considerable analytical challenge, as their physicochemical properties are often very similar, leading to co-elution in chromatographic separations. Accurate identification and quantification of individual C12 alkane isomers are crucial for understanding their impact on fuel properties, environmental fate, and toxicological effects.

This document provides detailed application notes and experimental protocols for the analysis of C12 alkane isomers using gas chromatography-mass spectrometry (GC-MS), a powerful and widely used technique for this purpose.

Analytical Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography is the premier technique for separating volatile mixtures of alkane isomers. The separation is based on the differential partitioning of isomers between a gaseous mobile phase and a liquid stationary phase within a long capillary column. Coupled with a mass spectrometer, which provides information about the mass-to-charge ratio of ionized molecules and their fragments, GC-MS allows for both the separation and identification of individual isomers. For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) coupled with time-of-flight mass spectrometry (ToF-MS) offers enhanced separation power.

Quantitative Data Summary

Quantitative analysis of C12 alkane isomers relies on the use of certified reference materials and the determination of retention indices and detector response factors.

Certified Reference Material:

A certified reference material (CRM) for n-dodecane is commercially available and serves as a primary standard for calibration and quantification.[1] It is produced and certified in accordance with ISO/IEC 17025 and ISO 17034 and is traceable to primary materials from national metrology institutes like NIST.[1]

Kovats Retention Indices:

The Kovats Retention Index (RI) is a standardized method for reporting retention times, which helps in comparing data across different instruments and laboratories. It is calculated relative to the retention times of a series of co-injected n-alkane standards. The RI of an n-alkane is defined as 100 times its carbon number.

The following table provides representative Kovats Retention Indices for n-dodecane and some of its isomers on a non-polar DB-5 type column. It is important to note that these values can vary slightly depending on the specific experimental conditions.

Compound NameIUPAC NameCAS NumberKovats Retention Index (DB-5 or equivalent)
n-DodecaneDodecane112-40-31200
2-Methylundecane2-Methylundecane1632-66-2~1175
3-Methylundecane3-Methylundecane1002-43-3~1182
4-Methylundecane4-Methylundecane1002-44-4~1185
5-Methylundecane5-Methylundecane1632-67-3~1188
2,2-Dimethyl-decane2,2-Dimethyldecane1071-26-7~1150

Note: Retention indices for branched isomers are estimates based on elution patterns and may vary.

Flame Ionization Detector (FID) Response Factors:

For quantitative analysis using a Flame Ionization Detector (FID), understanding the response factor of each compound is crucial. The FID response for hydrocarbons is generally proportional to the number of carbon atoms in the molecule.[2][3] For isomers of dodecane (all C12H26), the relative response factors are expected to be very similar. One study found that the mean response factor for 16 alkanes had a relative standard deviation of only 1.4%.[4] This allows for semi-quantitative analysis of various C12 isomers using a single certified standard, such as n-dodecane, for calibration. However, for the highest accuracy, it is recommended to determine the specific response factor for each isomer of interest if pure standards are available.

Experimental Protocols

This section provides a detailed protocol for the quantitative analysis of C12 alkane isomers using GC-MS. This method can be adapted for various sample matrices.

Sample Preparation

The goal of sample preparation is to extract the C12 alkane isomers from the sample matrix and prepare them in a suitable solvent for GC-MS analysis. The following is a general procedure that can be modified based on the sample type.

a. Liquid Samples (e.g., fuels, oils):

  • Accurately weigh approximately 100 mg of the sample into a 10 mL volumetric flask.

  • Dilute to the mark with a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Vortex the solution to ensure homogeneity.

  • Perform serial dilutions as necessary to bring the concentration of C12 isomers within the calibration range of the instrument.

  • Transfer an aliquot of the final dilution to a 2 mL autosampler vial.

b. Solid Samples (e.g., contaminated soil, biological tissues):

  • Accurately weigh 1-5 g of the homogenized sample into an extraction thimble.

  • Add a known amount of a surrogate internal standard (e.g., deuterated dodecane) to the sample to monitor extraction efficiency.

  • Extract the sample using a Soxhlet extractor with a suitable solvent (e.g., hexane or a hexane/acetone mixture) for 8-12 hours.

  • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator or a gentle stream of nitrogen.

  • Perform a solvent exchange to the desired final solvent if necessary.

  • Transfer the concentrated extract to a 2 mL autosampler vial.

GC-MS Instrumentation and Conditions

The following are typical GC-MS parameters for the analysis of C12 alkane isomers. These may need to be optimized for specific instruments and applications.

ParameterRecommended Setting
Gas Chromatograph
GC SystemAgilent 7890A or equivalent
ColumnHP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm I.D., 0.25 µm film thickness
Carrier GasHelium, constant flow rate of 1.0 - 1.2 mL/min
Inlet Temperature280 °C
Injection ModeSplit (e.g., 50:1) or Splitless for trace analysis
Injection Volume1 µL
Oven Temperature ProgramInitial: 50 °C, hold for 2 min; Ramp: 5 °C/min to 250 °C; Final Hold: 10 min at 250 °C
Mass Spectrometer
MS SystemAgilent 5975C or equivalent
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Scan Rangem/z 40-300
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
MS Transfer Line Temp.280 °C
Solvent Delay3-5 minutes
Calibration
  • Stock Solution: Prepare a stock solution of a certified n-dodecane standard at a concentration of 1000 µg/mL in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).

  • Internal Standard (Optional but Recommended): Add a constant concentration of an internal standard (e.g., deuterated dodecane) to each calibration standard and sample.

  • Analysis: Analyze each calibration standard using the established GC-MS method.

  • Calibration Curve: Construct a calibration curve by plotting the peak area (or the ratio of the analyte peak area to the internal standard peak area) against the concentration of the standard. A linear regression with a correlation coefficient (R²) > 0.995 is typically desired.

Data Analysis and Quantification
  • Peak Identification: Identify the peaks corresponding to C12 alkane isomers in the sample chromatogram based on their retention times and mass spectra. The mass spectra of alkanes are characterized by fragment ions with m/z 43, 57, 71, 85, etc. The molecular ion (M+) at m/z 170 may be weak or absent in 70 eV EI spectra. Comparison with a spectral library (e.g., NIST) can aid in identification.

  • Quantification: Determine the concentration of each identified C12 alkane isomer in the sample by using the calibration curve. If an internal standard is used, the concentration can be calculated using the following formula:

    Concentration_analyte = (Area_analyte / Area_IS) * (Concentration_IS / ResponseFactor_relative)

    Where the relative response factor is determined from the calibration curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample (Liquid or Solid) Extraction Extraction/Dilution Sample->Extraction Concentration Concentration/Solvent Exchange Extraction->Concentration Vial Transfer to Autosampler Vial Concentration->Vial Injection GC Injection Vial->Injection Separation Chromatographic Separation Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Detection Mass Detection (m/z 40-300) Ionization->Detection PeakID Peak Identification (Retention Time & Mass Spectra) Detection->PeakID Quantification Quantification (Calibration Curve) PeakID->Quantification Report Final Report Quantification->Report

Caption: A generalized workflow for the analysis of C12 alkane isomers.

Logical Relationship of Analytical Parameters

analytical_parameters cluster_gc Gas Chromatography cluster_ms Mass Spectrometry cluster_output Analytical Output cluster_identification Identification cluster_quantification Quantification Column Column (Stationary Phase, Dimensions) RetentionTime Retention Time / Index Column->RetentionTime OvenTemp Oven Temperature Program OvenTemp->RetentionTime CarrierGas Carrier Gas Flow Rate CarrierGas->RetentionTime IonizationEnergy Ionization Energy MassSpectrum Mass Spectrum IonizationEnergy->MassSpectrum MassRange Mass Scan Range MassRange->MassSpectrum CompoundID Compound Identification RetentionTime->CompoundID MassSpectrum->CompoundID PeakArea Peak Area Concentration Concentration PeakArea->Concentration CompoundID->Concentration

Caption: Interplay of key parameters in GC-MS analysis of C12 alkane isomers.

References

Troubleshooting & Optimization

Technical Support Center: Improving Separation of 4-Ethyl-5-methylnonane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis and separation of 4-Ethyl-5-methylnonane isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why am I observing poor resolution and co-elution of this compound isomers in my gas chromatogram?

A1: Poor resolution of this compound isomers is a common challenge due to their similar chemical structures and physicochemical properties, such as boiling points and polarities.[1] This similarity results in comparable interactions with the Gas Chromatography (GC) column's stationary phase, leading to incomplete separation.[1] Key factors contributing to this issue include:

  • Suboptimal GC Column Selection: The choice of the GC column is critical. For separating alkane isomers, a non-polar stationary phase is generally recommended as the separation is primarily based on boiling points.[2]

  • Inadequate Temperature Program: A temperature ramp that is too fast can prevent sufficient interaction with the stationary phase, causing isomers to elute too closely together.[3]

  • Improper Carrier Gas Flow Rate: The linear velocity of the carrier gas affects peak efficiency and resolution.[3]

  • Column Overload: Injecting an overly concentrated sample can saturate the column, leading to peak broadening and poor resolution.[3]

Q2: What is the recommended type of GC column for separating this compound isomers?

A2: The ideal GC column depends on the specific isomers you are trying to separate (constitutional vs. stereoisomers).

  • For Constitutional Isomers: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane stationary phase, is a good starting point.[2] A longer column with a smaller internal diameter can also increase theoretical plates and improve separation efficiency.[1]

  • For Enantiomers (Stereoisomers): The separation of chiral alkanes requires a chiral stationary phase. Cyclodextrin-based stationary phases are highly effective for this purpose.[4] The choice between α-, β-, and γ-cyclodextrin derivatives will depend on the size and structure of the analyte, as the fit within the cyclodextrin (B1172386) cavity is a key mechanism for enantiomeric recognition.[4]

Q3: How can I optimize my GC oven temperature program to improve isomer separation?

A3: Temperature programming is a critical parameter for enhancing the resolution of closely eluting isomers.[4] Consider the following strategies:

  • Slower Ramp Rate: A slow temperature ramp rate (e.g., 1-5°C/min) allows for more effective interaction between the analytes and the stationary phase, which can significantly improve separation.[2][3]

  • Lower Initial Temperature: Starting at a lower initial oven temperature can improve the focusing of early eluting peaks.[1]

  • Isothermal Holds: Introducing short isothermal holds at temperatures where the critical isomer pairs elute can enhance their separation.[1]

Q4: My retention times are shifting between runs. What could be the cause?

A4: Retention time shifts can be caused by several factors:

  • Leaks in the System: Check for leaks in the injector, detector, and gas lines.

  • Inconsistent Carrier Gas Flow: Ensure a constant and stable carrier gas flow rate.

  • Column Contamination: Contaminants can alter the stationary phase chemistry. Try baking the column at a high temperature or trimming the first few centimeters from the inlet side.[2]

  • Fluctuations in Oven Temperature: Verify that your GC oven temperature is stable and reproducible.

Troubleshooting Guides

Guide 1: Improving Poor Peak Resolution

This guide provides a step-by-step approach to troubleshooting and improving the separation of this compound isomers.

Workflow for Diagnosing Poor Peak Resolution

start Poor Peak Resolution check_column Step 1: Verify GC Column Selection - Is the stationary phase appropriate? - Are the column dimensions optimal? start->check_column optimize_temp Step 2: Optimize Oven Temperature Program - Is the ramp rate too fast? - Is the initial temperature too high? check_column->optimize_temp check_flow Step 3: Check Carrier Gas Flow Rate - Is the flow rate optimal for the carrier gas used? optimize_temp->check_flow check_injection Step 4: Review Injection Parameters - Is the injection volume too high (column overload)? - Is the injector temperature appropriate? check_flow->check_injection evaluate Evaluate Chromatogram check_injection->evaluate

A step-by-step workflow for diagnosing the cause of poor peak resolution.

Guide 2: Decision Tree for Method Development

This decision tree will guide you in selecting the appropriate chromatographic method for your specific analytical goal.

Decision Tree for Selecting an Analytical Method

goal What is the analytical goal? constitutional Separation of Constitutional Isomers goal->constitutional  Positional/Structural  Isomers   enantiomers Separation of Enantiomers goal->enantiomers  Stereoisomers   nonpolar_gc Use a non-polar GC column (e.g., DB-1, DB-5) constitutional->nonpolar_gc chiral_gc Use a chiral GC column (e.g., Cyclodextrin-based) enantiomers->chiral_gc

A decision tree for selecting the appropriate chromatographic method.

Data Presentation

The following table summarizes the Kovats Retention Index (RI) data for this compound on different types of GC columns. The Kovats RI is a dimensionless unit that helps in the identification of compounds by gas chromatography.

Stationary Phase TypeKovats Retention Index (RI)Reference
Standard Non-polar1118[5]
Semi-standard Non-polar1106, 1114[5]
Standard Polar1112[5][6]

Experimental Protocols

Protocol 1: General GC Method for Separation of Constitutional Isomers

This protocol provides a starting point for the separation of constitutional isomers of this compound. Optimization will likely be required.

  • System Preparation:

    • GC System: Agilent 7890B or equivalent.

    • Column: Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane stationary phase).[2][7]

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.[2]

    • Injector: Split/splitless injector.

    • Detector: Flame Ionization Detector (FID).

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split (e.g., 50:1 ratio) to avoid column overload.[2] Adjust based on sample concentration.

    • Detector Temperature: 300 °C.[2]

    • Oven Program:

      • Initial temperature: 40°C, hold for 2 minutes.[2]

      • Ramp: Increase at 5°C/min to 200°C. A slower ramp rate enhances isomer separation.[2]

      • Hold at the final temperature for 5 minutes.

  • Sample Preparation and Injection:

    • Prepare standards and samples in a volatile, non-polar solvent such as hexane.

    • Inject 1 µL of the sample.

Protocol 2: General GC Method for Chiral Separation of Enantiomers

This protocol outlines a general approach for the separation of enantiomers of this compound.

  • System Preparation:

    • GC System: As above.

    • Column: Chiral capillary column (e.g., Cyclodextrin-based stationary phase). The specific cyclodextrin (α, β, or γ) should be chosen based on the molecular size of the analyte.[4]

    • Carrier Gas: Hydrogen or Helium.

    • Injector: Split/splitless injector.

    • Detector: Flame Ionization Detector (FID).

  • GC Parameters:

    • Injector Temperature: 250 °C.

    • Injection Mode: Split or splitless, depending on sample concentration.[4]

    • Detector Temperature: 300 °C.

    • Oven Program:

      • Lower elution temperatures generally lead to better enantiomeric resolution.[4]

      • Start with a low initial temperature (e.g., 60°C).

      • Use a very slow ramp rate (e.g., 1-2°C/min) through the expected elution range of the isomers.

  • Sample Preparation and Injection:

    • Prepare samples in an appropriate solvent.

    • Inject 1 µL of the sample.

References

Overcoming peak co-elution in branched alkane GC analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to resolving peak co-elution in the gas chromatography (GC) analysis of branched alkanes. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to enhance separation and achieve baseline resolution.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of peak co-elution in branched alkane analysis?

Co-elution, where two or more compounds elute from the GC column simultaneously, is a common challenge in branched alkane analysis due to the structural similarity and close boiling points of isomers.[1][2] The primary causes include:

  • Inadequate Column Selectivity: The stationary phase is the most critical factor for separation.[3] If the phase chemistry does not provide sufficient differential interaction with the branched alkane isomers, they will not be resolved. For non-polar alkanes, a non-polar stationary phase is typically used, but subtle structural differences may require a different selectivity.[1][4]

  • Insufficient Column Efficiency: The column may lack the necessary number of theoretical plates to separate compounds with very similar retention times. This can result from using a column that is too short, has too large an internal diameter (ID), or has a degraded stationary phase.[1][5]

  • Sub-optimal GC Parameters:

    • Temperature Program: A temperature ramp rate that is too fast can prevent analytes from adequately interacting with the stationary phase, leading to poor separation.[1][6]

    • Carrier Gas Flow Rate: Flow rates that deviate significantly from the optimal linear velocity for the carrier gas (e.g., helium, hydrogen) can reduce efficiency, causing peak broadening and co-elution.[1][7]

    • Injection Technique: Improper injection can lead to broad initial bands, making separation more difficult. Using a split injection can often improve peak shape.

Q2: How do I know if I have co-eluting peaks?

Detecting co-elution can be challenging, especially when peaks overlap perfectly.[8] Key indicators include:

  • Asymmetrical Peak Shapes: Look for shoulders or tailing on a peak, which can indicate the presence of a hidden component.[8]

  • Mass Spectrometry (MS) Data: If using a GC-MS system, examine the mass spectra across the peak. A change in the spectral profile from the leading edge to the tailing edge is a strong indicator of co-elution.[8]

  • Diode Array Detector (DAD): For systems with a DAD, a peak purity analysis can compare spectra across the peak. If the spectra are not identical, co-elution is likely.[8]

Q3: When should I consider using Comprehensive Two-Dimensional GC (GCxGC)?

You should consider GCxGC for highly complex samples where one-dimensional GC cannot provide adequate separation.[9] This technique is particularly valuable when:

  • Your sample contains hundreds or thousands of components, such as in crude oil or complex petroleum fractions.[10][11]

  • You need to separate different classes of compounds (e.g., linear alkanes, branched alkanes, cycloalkanes) from each other.[1][12]

  • You are experiencing significant co-elution of isomers that cannot be resolved by optimizing a single-dimension GC method.[1][13]

GCxGC utilizes two columns with different stationary phases, offering a much higher peak capacity and resolving power by separating compounds based on two independent properties, such as volatility and polarity.[10][11]

Q4: What are Retention Indices (RI) and how can they help identify branched alkanes?

A Retention Index (RI) is a system that converts retention times into unitless integers, normalizing them relative to the elution of a series of n-alkanes.[14][15] This makes retention data more consistent across different instruments and conditions (e.g., column dimensions, flow rate, temperature ramp). For branched alkanes, where many isomers exist, RI values can be crucial for tentative identification by comparing experimentally determined values to those in databases like the NIST Chemistry Webbook.[2][14]

Troubleshooting Guides

Problem: Co-eluting or Poorly Resolved Branched Alkane Peaks (Resolution < 1.5)

This guide provides a systematic workflow to diagnose and resolve co-elution issues. The goal is to manipulate the three key factors of the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[16][17]

Step 1: Optimize GC Method Parameters

Before changing the column, first attempt to optimize the existing method.

  • Adjust the Temperature Program: This is often the most effective first step.

    • Lower the Initial Temperature: A lower starting temperature can improve the focusing of early-eluting peaks.[18]

    • Decrease the Ramp Rate: A slower temperature ramp (e.g., from 10°C/min to 5°C/min or 2°C/min) increases the interaction time between analytes and the stationary phase, which can significantly improve the separation of closely eluting compounds.[1][19]

    • Introduce Isocratic Holds: If co-elution occurs in a specific region, adding a brief isothermal hold (holding the temperature constant) just before that region can help resolve the critical pair.

  • Optimize Carrier Gas Flow Rate:

    • Ensure the carrier gas linear velocity is at its optimal point for the column dimensions and carrier gas type (Helium or Hydrogen). Deviating from the optimum reduces column efficiency.[7] You can perform a Van Deemter plot analysis or use a manufacturer's flow rate calculator to find the optimal setting.

Step 2: Evaluate and Change Column Dimensions

If method optimization is insufficient, consider changing the physical dimensions of the GC column.

  • Increase Column Length: Doubling the column length (e.g., from 30 m to 60 m) doubles the theoretical plates (efficiency), which increases resolution by a factor of ~1.4 (√2). This is a reliable way to improve separation but will increase analysis time.[1][5]

  • Decrease Internal Diameter (ID): Reducing the column ID (e.g., from 0.25 mm to 0.18 mm) increases efficiency and can significantly improve resolution, often with a smaller penalty on analysis time compared to increasing length.[1][16] Note that smaller ID columns have lower sample capacity, so you may need to increase the split ratio.[5]

  • Decrease Film Thickness: For high-boiling point branched alkanes, a thinner stationary phase film can reduce peak broadening and improve resolution. However, for highly volatile compounds, a thicker film is often better to increase retention.[5][20]

Step 3: Change the Stationary Phase

If the above steps fail, the issue is likely a lack of selectivity (α), meaning the stationary phase chemistry is not suitable for the separation.

  • Select an Alternative Phase: While most alkane separations use a non-polar phase (like a 5% phenyl-methylpolysiloxane), another non-polar phase with a slightly different selectivity or a mid-polarity phase might provide the necessary resolution.[4][21] Consulting column manufacturer application notes is highly recommended.

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Co-eluting Peaks start Start: Co-elution Observed (Rs < 1.5) step1 Step 1: Optimize Method - Decrease Temp Ramp Rate - Optimize Carrier Gas Flow start->step1 check1 Resolution > 1.5? step1->check1 step2 Step 2: Change Column Dimensions - Increase Length (e.g., 30m -> 60m) - Decrease ID (e.g., 0.25mm -> 0.18mm) check1->step2 No end_ok End: Resolution Acceptable check1->end_ok Yes check2 Resolution > 1.5? step2->check2 step3 Step 3: Change Stationary Phase - Select phase with different selectivity (Consult manufacturer guides) check2->step3 No check2->end_ok Yes check3 Resolution > 1.5? step3->check3 advanced Advanced Solution: Consider GCxGC for very complex samples check3->advanced No check3->end_ok Yes end_fail End: Further Method Development Needed advanced->end_fail

Caption: A logical workflow for troubleshooting and resolving co-eluting peaks in GC analysis.

Data Presentation

Table 1: Effect of GC Parameter Adjustments on Resolution and Analysis Time
Parameter ChangeEffect on ResolutionEffect on Analysis TimeBest For
Decrease Temp. Ramp Rate IncreasesIncreasesResolving closely eluting adjacent alkanes.[1]
Increase Column Length Increases (by ~√2 for 2x length)[1]IncreasesCases where baseline separation is not achievable by method optimization alone.[5]
Decrease Column ID IncreasesDecreasesImproving efficiency without a significant increase in analysis time.[1]
Decrease Film Thickness Increases (for high k' analytes)DecreasesAnalysis of very high-boiling point compounds (>C40).[1]
Optimize Flow Rate Maximizes at optimal velocityVariesA fundamental step for ensuring maximum column efficiency.[1]
Table 2: Comparison of Common Non-Polar GC Columns for Hydrocarbon Analysis
ColumnStationary PhaseKey FeaturesMax. Temp (°C)Common Applications
Agilent J&W DB-5ht (5%-Phenyl)-methylpolysiloxaneHigh thermal stability, low bleed, robust for high boilers.[3]400High-temperature GC, analysis of waxes, and high molecular weight hydrocarbons.[3]
Restek Rtx-5MS 5% Diphenyl / 95% Dimethyl PolysiloxaneLow bleed for mass spectrometry, excellent inertness.[3]350Detailed hydrocarbon analysis (DHA), environmental analysis.[3]
Phenomenex ZB-5 5% Phenyl-Arylene / 95% DimethylpolysiloxaneThermally stable, low bleed, general-purpose.360/370General hydrocarbon profiling, semi-volatiles.

Experimental Protocols

Protocol 1: General GC-FID Analysis of Branched Alkanes

This protocol provides a starting point for the analysis of samples containing branched alkanes.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the alkane sample into a 10 mL volumetric flask.

    • Dissolve the sample in a high-purity, high-boiling point solvent such as cyclohexane (B81311) or toluene.[1]

    • For high molecular weight waxes, gently heat the mixture to ~80°C to ensure complete dissolution.[1]

  • GC Instrumentation and Conditions:

    • System: Gas Chromatograph with Flame Ionization Detector (FID).[1]

    • Column: Restek Rtx-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Injector: Split/Splitless, 280°C.

    • Injection Mode: Split, 50:1 ratio, 1 µL injection volume.

    • Oven Program:

      • Initial Temperature: 50°C, hold for 2 minutes.

      • Ramp: 10°C/min to 320°C.

      • Hold: Hold at 320°C for 10 minutes.

    • Detector: FID, 340°C.

Protocol 2: Method Development for Resolving Co-eluting Peaks

This protocol outlines a systematic approach to modify the general method when co-elution is observed.

  • Initial Run: Perform the analysis using the General Protocol (Protocol 1) to establish a baseline chromatogram. Identify the retention time of the co-eluting peaks.

  • Optimize Temperature Program (First Iteration):

    • Lower the ramp rate in the region of co-elution. For example, if co-elution occurs around 200°C, modify the oven program:

      • Initial: 50°C, hold for 2 min.

      • Ramp 1: 10°C/min to 180°C.

      • Ramp 2 (Slower): 2°C/min to 220°C.

      • Ramp 3: 20°C/min to 320°C, hold for 5 min.

  • Optimize Flow Rate (If Needed):

    • If the slower ramp is insufficient, adjust the carrier gas flow rate. Decrease the flow rate slightly (e.g., from 1.2 mL/min to 1.0 mL/min) to increase interaction time and potentially improve resolution, though this may increase analysis time.

  • Column Dimension Change (If Needed):

    • If resolution is still inadequate, replace the 30 m column with a 60 m column of the same phase, ID, and film thickness.

    • Re-run the optimized temperature program. Expect retention times to roughly double but resolution to improve significantly.

GC Column Selection Logic

The choice of a GC column is paramount for a successful separation. The following diagram illustrates a logical workflow for this process.

G GC Column Selection Workflow for Branched Alkanes start Start: Define Analytical Goal (e.g., Resolve Isomers C20-C30) phase 1. Select Stationary Phase Principle: 'Like Dissolves Like' Branched Alkanes = Non-polar Choice: Non-polar phase (e.g., 5% Phenyl) start->phase id 2. Select Column ID - 0.25mm: Good balance of efficiency/capacity - 0.18mm: Higher efficiency, for difficult separations - 0.32mm: Higher capacity, for higher conc. phase->id length 3. Select Column Length - 30m: Standard for most applications - 60m: For complex mixtures with many isomers - 15m: For simple mixtures, faster analysis id->length film 4. Select Film Thickness - 0.25µm: General purpose - 0.10µm: For high MWt / late eluting compounds - 1.0µm: For volatile / early eluting compounds length->film end Final Column Choice (e.g., 60m x 0.25mm, 0.25µm, 5% Phenyl Phase) film->end

Caption: Logical workflow for selecting a GC column for branched alkane analysis.[3]

References

Technical Support Center: Optimization of GC-MS Parameters for C12 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the analysis of C12 alkanes, such as n-dodecane.

Frequently Asked Questions (FAQs)

Q1: What is the ideal GC column for analyzing C12 alkanes?

A1: For non-polar analytes like C12 alkanes, a non-polar stationary phase is recommended.[1][2] A common choice is a 100% dimethylpolysiloxane (e.g., DB-1ms, HP-5ms) or a low-polarity 5% phenyl 95% dimethylpolysiloxane (e.g., Rtx-5ms, TG-5MS) stationary phase.[1][3] A standard column dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness generally provides a good balance of resolution and analysis time.[1][3] For analyses requiring higher resolution, a smaller internal diameter may be used.[1][4][5]

Q2: Why is temperature programming important for alkane analysis?

A2: Temperature programming is crucial when analyzing samples containing a range of compounds with different boiling points.[3][6] It allows for the separation of more volatile components at lower temperatures and then ramps up the temperature to elute less volatile compounds, like C12 alkanes, in a reasonable time with good peak shape.[6] This technique improves peak capacity and sensitivity for later-eluting analytes.[7]

Q3: What are the characteristic mass fragments for C12 alkanes in MS?

A3: Alkanes typically fragment in a predictable pattern in electron ionization (EI) mass spectrometry. For C12 alkanes, you should look for characteristic fragment ions at m/z values of 57, 71, and 85.[3] Using Selected Ion Monitoring (SIM) mode focused on these ions can significantly increase sensitivity for targeted analysis.[3]

Troubleshooting Guides

This section addresses specific issues that users may encounter during the GC-MS analysis of C12 alkanes.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My chromatogram for dodecane (B42187) shows broad or tailing peaks. What could be the cause and how can I resolve this?

A: Peak broadening and tailing for C12 alkanes can stem from several factors:

  • Inadequate Vaporization: The injector temperature may be too low for the complete and rapid vaporization of dodecane.

    • Solution: Optimize the injector temperature. A starting point of 250-280°C is often recommended.[8][9] You can incrementally increase the temperature to improve peak shape but avoid exceeding the column's maximum operating temperature.[3]

  • Sub-optimal Carrier Gas Flow Rate: A flow rate that is too slow can lead to band broadening due to diffusion within the column.[3]

    • Solution: An optimal carrier gas flow rate is essential. For a 0.25 mm ID column, a flow rate of 1-2 mL/min is a good starting point.[3]

  • Active Sites in the System: Active sites in the injector liner or the beginning of the column can cause peak tailing.[3][10]

    • Solution: Use a deactivated inlet liner. If the column is contaminated, trimming the first 10-20 cm from the inlet side can help.[3]

  • Improper Initial Oven Temperature: For splitless injections, a high initial oven temperature can prevent proper focusing of the analyte at the head of the column.[3]

    • Solution: The initial oven temperature should be set below the boiling point of the solvent used for the sample.[11]

Issue 2: Poor Resolution Between Peaks

Q: I am having trouble separating C12 alkanes from other similar compounds in my sample. How can I improve the resolution?

A: Improving chromatographic resolution involves several parameter adjustments:

  • Inadequate Temperature Program: A rapid temperature ramp might not provide enough time for the separation of compounds with close boiling points.

    • Solution: Decrease the oven temperature ramp rate (e.g., from 10°C/min to 5°C/min) to enhance the interaction of the analytes with the stationary phase, thereby improving separation.[3]

  • Insufficient Column Efficiency: The physical dimensions of the column play a significant role in its ability to separate compounds.

    • Solution: To improve resolution, consider using a longer column or one with a smaller internal diameter.[3][4][5]

  • Sub-optimal Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency.

    • Solution: Optimize the carrier gas flow rate. A lower flow rate can sometimes improve the separation of closely eluting peaks.

Issue 3: Low Signal Intensity or Poor Sensitivity

Q: The peak for my C12 alkane is very small, even at concentrations where I expect a strong signal. What could be the problem?

A: Low response for C12 alkanes can be attributed to several factors:

  • Incomplete Vaporization: As with peak shape issues, if the injector temperature is too low, not all of the analyte will be transferred to the column.

    • Solution: Increase the injector temperature.

  • Mass Discrimination in the Injector: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently.

    • Solution: For splitless injections, using a pressure pulse during injection can help minimize this effect.[3]

  • Sub-optimal MS Parameters: The settings of the mass spectrometer are critical for signal intensity.

    • Solution: Ensure the MS source and quadrupole temperatures are optimized. A source temperature around 230°C is a good starting point.[3] Also, verify that the MS has been tuned recently for optimal performance. For targeted analysis, switching to SIM mode will provide a significant sensitivity boost.[3]

Data Presentation

Table 1: Recommended GC-MS Starting Parameters for C12 Alkane Analysis

ParameterRecommended ValueNotes
GC Column
Stationary Phase100% Dimethylpolysiloxane or 5% Phenyl PolysiloxaneNon-polar phases are ideal for non-polar alkanes.[1][2]
Dimensions30 m x 0.25 mm ID x 0.25 µm film thicknessProvides a good balance of efficiency and capacity.[3]
Inlet
Temperature250 - 280 °CEnsure complete vaporization of dodecane.[8][9]
Injection ModeSplitless or SplitSplitless for trace analysis, Split for higher concentrations.
Carrier Gas
TypeHelium or HydrogenHydrogen can allow for faster analysis times.[3]
Flow Rate1 - 2 mL/minOptimize for best resolution and peak shape.[3]
Oven Program
Initial Temperature40 - 60 °C (hold 1-3 min)Should be below the solvent's boiling point for splitless injection.[3][11]
Ramp Rate10 °C/minCan be decreased to improve separation of closely eluting peaks.[3]
Final Temperature280 - 300 °C (hold 5-10 min)Ensure elution of all components.
Mass Spectrometer
Ion Source Temp.~230 °CA common starting point for good ionization.[3]
Quadrupole Temp.~150 °CA typical setting for good mass filtering.[3]
Ionization ModeElectron Ionization (EI)
Acquisition ModeFull Scan or SIMSIM for higher sensitivity, monitoring m/z 57, 71, 85.[3]

Experimental Protocols

Protocol 1: GC-MS System Preparation and Calibration
  • System Check: Before analysis, perform a leak check on the GC system to ensure all fittings are secure. Run a solvent blank to check for any system contamination.[3]

  • MS Tuning: Perform an autotune of the mass spectrometer to ensure optimal performance across the desired mass range.[3]

  • Calibration Standards: Prepare a series of calibration standards of n-dodecane in a suitable solvent (e.g., hexane) at concentrations that bracket the expected sample concentrations.

  • Calibration Curve: Inject the calibration standards and a solvent blank. Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 57) against the concentration of n-dodecane.[3]

Visualizations

GCMS_Troubleshooting_Workflow cluster_start cluster_checks Initial Checks cluster_solutions Potential Solutions cluster_end start Analysis Issue (e.g., Poor Peak Shape) check_inlet Check Inlet Temperature start->check_inlet Tailing/Broad Peaks check_flow Check Carrier Gas Flow Rate start->check_flow check_oven Check Oven Program start->check_oven Poor Resolution solution_maintenance System Maintenance (Trim Column, Change Liner) start->solution_maintenance Persistent Tailing solution_inlet Increase Inlet Temperature check_inlet->solution_inlet Too Low solution_flow Optimize Flow Rate check_flow->solution_flow Sub-optimal solution_oven Decrease Ramp Rate check_oven->solution_oven Too Fast end Problem Resolved solution_inlet->end solution_flow->end solution_oven->end solution_maintenance->end

Caption: Troubleshooting workflow for common GC-MS issues in C12 alkane analysis.

GC_Column_Selection_Logic start Start: Select GC Column for C12 Alkanes phase 1. Choose Stationary Phase start->phase phase_choice Use Non-Polar Phase (e.g., 100% Dimethylpolysiloxane) phase->phase_choice phase_reason Reason: 'Like dissolves like'. Alkanes are non-polar. phase_choice->phase_reason dimensions 2. Select Column Dimensions phase_choice->dimensions id Internal Diameter (ID) dimensions->id length Length dimensions->length film Film Thickness dimensions->film id_choice 0.25 mm for general use id->id_choice end Final Column Selection id->end length_choice 30 m for balance of resolution and speed length->length_choice length->end film_choice 0.25 µm is standard film->film_choice film->end

Caption: Logical workflow for selecting a GC column for C12 alkane analysis.

References

Troubleshooting poor signal intensity for 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing poor signal intensity during the analysis of 4-Ethyl-5-methylnonane.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for detecting this compound?

A1: The most common and effective method for the analysis of this compound, a volatile branched alkane, is Gas Chromatography (GC) coupled with a detector, most frequently a Mass Spectrometer (GC-MS).[1][2] This technique allows for the separation of this compound from other components in a mixture and its subsequent identification and quantification based on its mass spectrum and retention time.

Q2: What are the expected mass spectral fragments for this compound?

A2: As a C12 alkane, this compound undergoes extensive fragmentation in Electron Ionization (EI) mass spectrometry. While the molecular ion (M+) at m/z 170.33 is often of very low abundance or absent, you should look for a series of characteristic alkyl cation fragments. The most common and abundant fragment ions to monitor for alkanes include m/z 57, 71, and 85.[3][4]

Q3: Why might I be seeing a weak signal for this compound even with a supposedly high concentration?

A3: Several factors can contribute to a weak signal despite an adequate sample concentration. These can be broadly categorized as issues with the sample introduction, the chromatographic separation, or the detector response. Specific causes could include sub-optimal injector temperature leading to incomplete vaporization, sample degradation, leaks in the system, or inappropriate GC-MS parameters.[5][6] Alkanes generally have a smaller ionization cross-section compared to aromatic compounds, which can result in a weaker signal in MS detection.[7]

Troubleshooting Guide

This guide addresses specific issues that can lead to poor signal intensity for this compound.

Issue 1: Low Peak Intensity or No Peak Detected

Possible Cause: Inefficient sample vaporization or introduction. Recommendation:

  • Optimize Injector Temperature: Ensure the injector temperature is high enough for the rapid and complete vaporization of this compound. A starting point of 280-320°C is recommended for long-chain alkanes.[3]

  • Check for Leaks: Leaks in the injector can lead to sample loss. Regularly check and replace the inlet septum and ensure all fittings are secure.[5][6]

  • Injection Volume and Technique: For manual injections, ensure a smooth and rapid injection technique. For autosamplers, verify that the correct volume is being aspirated and injected.[6][8] If using splitless injection for trace analysis, ensure the parameters are optimized.[4][9]

Possible Cause: Sub-optimal GC or MS parameters. Recommendation:

  • Carrier Gas Flow Rate: An incorrect flow rate can affect peak shape and intensity. A typical starting range is 1-2 mL/min for helium.[3]

  • Oven Temperature Program: A temperature ramp that is too fast may not provide adequate separation, leading to co-elution and what appears to be a low signal for the target analyte. A slower ramp rate generally improves separation.[4][9]

  • MS Source and Quadrupole Temperatures: Ensure the MS source and quadrupole temperatures are optimized. A typical starting point for the source temperature is around 230°C.[3]

  • Detector Mode: For targeted analysis and increased sensitivity, consider using Selected Ion Monitoring (SIM) mode instead of full scan mode, focusing on the characteristic alkane fragments (m/z 57, 71, 85).[3]

Issue 2: Broad or Tailing Peaks

Possible Cause: Active sites in the GC system. Recommendation:

  • Use a Deactivated Inlet Liner: Active sites in the liner can interact with the analyte. Using a deactivated liner, potentially with glass wool, can improve peak shape.[3]

  • Column Maintenance: If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side can help.[3]

Possible Cause: Sub-optimal flow rate or temperature. Recommendation:

  • Optimize Carrier Gas Flow Rate: A flow rate that is too low can lead to diffusion and peak broadening.[3]

  • Check Oven Temperature: Ensure the oven temperature is appropriate. A temperature that is too low can cause condensation and peak tailing.

Issue 3: High Baseline Noise

Possible Cause: System contamination or column bleed. Recommendation:

  • Check for Contamination: Run a solvent blank to check for contamination in the system.[3] Contamination can originate from the carrier gas, injector, or the column itself.[8][10]

  • Use Low-Bleed Columns: Utilize "MS" designated low-bleed columns to minimize baseline noise, especially at higher temperatures.[11]

  • Proper Column Conditioning: Ensure the column is properly conditioned before use to remove any residual manufacturing materials or contaminants.[11]

Experimental Protocols

Recommended GC-MS Parameters for this compound Analysis

This table provides a starting point for optimizing your GC-MS method for the analysis of this compound. Parameters may need to be adjusted based on the specific instrument and sample matrix.

ParameterRecommended SettingRationale
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., 100% Dimethylpolysiloxane)Provides good resolution and selectivity for non-polar alkanes.[3]
Carrier Gas Helium or HydrogenHydrogen can allow for faster analysis times.[3]
Flow Rate 1-2 mL/minA good starting point for optimization.[3]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[4]
Injector Temp. 280-300 °CEnsures rapid and complete vaporization of the sample.[4]
Oven Program 40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A typical program for a broad range of alkanes.[3]
MS Transfer Line Temp. 280-300 °CPrevents condensation of analytes between the GC and MS.[4]
MS Source Temp. ~230 °CA common starting point for good ionization.[3]
MS Quad Temp. ~150 °CA typical setting for good mass filtering.[3]
Ionization Mode Electron Ionization (EI) at 70 eVStandard technique that produces reproducible fragmentation patterns.[4]
Scan Range 40-400 m/z (Full Scan) or monitor m/z 57, 71, 85 (SIM mode)Full scan for identification, SIM for improved sensitivity in quantification.[3]

Visualizations

Troubleshooting Workflow for Poor Signal Intensity

PoorSignalTroubleshooting cluster_injection Injection System Checks cluster_gc GC Parameter Checks cluster_ms MS Parameter Checks cluster_health System Health Checks Start Poor Signal Intensity for This compound Check_Sample 1. Verify Sample Concentration & Integrity Start->Check_Sample Check_Injection 2. Inspect Injection System Check_Sample->Check_Injection Sample OK Injector_Temp Optimize Injector Temp (280-300°C) Check_Injection->Injector_Temp Septum_Liner Check Septum for Leaks & Liner for Activity Check_Injection->Septum_Liner Syringe Verify Syringe Function Check_Injection->Syringe Check_GC_Params 3. Review GC Parameters Flow_Rate Optimize Carrier Gas Flow (1-2 mL/min) Check_GC_Params->Flow_Rate Oven_Prog Adjust Oven Temp Program (Slower Ramp) Check_GC_Params->Oven_Prog Column_Cond Check Column Condition Check_GC_Params->Column_Cond Check_MS_Params 4. Review MS Parameters Source_Temp Optimize Source/Quad Temps Check_MS_Params->Source_Temp Tune Check MS Tune Check_MS_Params->Tune SIM_Mode Consider SIM Mode Check_MS_Params->SIM_Mode Check_System_Health 5. Assess Overall System Health Blank_Run Run Solvent Blank for Contamination Check_System_Health->Blank_Run Column_Bleed Check for Column Bleed Check_System_Health->Column_Bleed Resolved Signal Intensity Improved Injector_Temp->Check_GC_Params Injection System OK Septum_Liner->Check_GC_Params Injection System OK Syringe->Check_GC_Params Injection System OK Flow_Rate->Check_MS_Params GC Parameters OK Oven_Prog->Check_MS_Params GC Parameters OK Column_Cond->Check_MS_Params GC Parameters OK Source_Temp->Check_System_Health MS Parameters OK Tune->Check_System_Health MS Parameters OK SIM_Mode->Check_System_Health MS Parameters OK Blank_Run->Resolved System Health OK Column_Bleed->Resolved System Health OK

Caption: A step-by-step workflow for troubleshooting poor signal intensity.

Logical Relationship of Factors Affecting Signal Intensity

FactorsAffectingSignal cluster_SamplePrep Sample Preparation & Introduction cluster_GC Gas Chromatography cluster_MS Mass Spectrometry Analyte This compound Properties Concentration Concentration Analyte->Concentration Ionization_Efficiency Ionization Efficiency Analyte->Ionization_Efficiency Injection_Volume Injection Volume Concentration->Injection_Volume Injector_Temp Injector Temperature Injection_Volume->Injector_Temp Split_Ratio Split Ratio Injector_Temp->Split_Ratio Column_Phase Column Phase Split_Ratio->Column_Phase Column_Phase->Ionization_Efficiency Column_Dimensions Column Dimensions Column_Dimensions->Ionization_Efficiency Flow_Rate Carrier Gas Flow Rate Flow_Rate->Ionization_Efficiency Oven_Temp Oven Temperature Oven_Temp->Ionization_Efficiency Signal_Intensity Final Signal Intensity Ionization_Efficiency->Signal_Intensity Source_Temp Source Temperature Source_Temp->Signal_Intensity Scan_Mode Scan Mode (Scan vs. SIM) Scan_Mode->Signal_Intensity

Caption: Key factors influencing the final signal intensity in GC-MS analysis.

References

Reducing matrix effects in 4-Ethyl-5-methylnonane quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in the quantification of 4-Ethyl-5-methylnonane.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect the quantification of this compound?

A1: Matrix effects are the influence of co-eluting compounds from the sample matrix on the ionization and subsequent detection of the target analyte, in this case, this compound.[1] These effects can lead to either signal suppression (underestimation) or enhancement (overestimation) of the analyte's concentration.[1] For a volatile, non-polar compound like this compound, matrix effects in gas chromatography-mass spectrometry (GC-MS) can arise from non-volatile residues in the injector, column contamination, or co-eluting volatile compounds that interfere with the ionization process.[2]

Q2: What are the most common strategies to minimize matrix effects in analytical methods?

A2: Common strategies to reduce or compensate for matrix effects include:

  • Sample Dilution: This is a straightforward approach to reduce the concentration of interfering matrix components.[3][4] However, it's crucial to ensure the diluted analyte concentration remains above the method's limit of quantification.

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[5][6] This helps to compensate for systematic matrix effects.[6]

  • Use of Internal Standards: An isotopically labeled version of the analyte is the ideal internal standard as it behaves almost identically to the analyte during sample preparation, chromatography, and ionization, thus effectively correcting for matrix effects.[7]

  • Sample Cleanup: Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be employed to remove interfering components from the sample before analysis.[4][8]

  • Instrumental Approaches: Modifying chromatographic conditions to better separate the analyte from matrix components or using a divert valve to prevent highly contaminated sample portions from entering the mass spectrometer can also be effective.[3]

Q3: When should I use matrix-matched calibration for this compound analysis?

A3: Matrix-matched calibration is recommended when you are working with a consistent and well-characterized matrix, and a representative blank matrix is readily available.[5][6] It is particularly useful when you observe a consistent bias (enhancement or suppression) in your results across multiple samples of the same type. However, if your sample matrices vary significantly, this approach may not be suitable.[4]

Q4: Can analyte protectants be used in the GC-MS analysis of this compound?

A4: Yes, analyte protectants can be effective in GC-MS analysis. These are typically compounds with multiple hydroxyl groups that are added to both the sample extracts and calibration standards. They work by interacting with active sites in the GC inlet and column, preventing the analyte from adsorbing to these sites and thus improving its transfer to the detector. This can help to standardize the response and mitigate matrix enhancement effects.[7]

Troubleshooting Guides

Issue 1: Poor reproducibility of this compound quantification in replicate injections.
Possible Cause Suggested Solution
Injector Contamination Non-volatile matrix components may have accumulated in the GC inlet liner, leading to inconsistent vaporization.
Action: Replace the inlet liner and septum. Consider using a liner with glass wool to trap non-volatile residues.
Column Contamination The analytical column may be contaminated with high-boiling point matrix components.[8]
Action: Bake out the column at the manufacturer's recommended maximum temperature. If the problem persists, trim the front end of the column or replace it.
Inconsistent Matrix Effects The composition of the matrix may vary significantly between samples, even within the same batch.
Action: Implement a more rigorous sample homogenization protocol. Consider using a pooled sample for quality control to monitor the consistency of the matrix effect.
Issue 2: The calculated concentration of this compound is consistently lower than expected (Signal Suppression).
Possible Cause Suggested Solution
Ion Suppression in the MS Source Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source.
Action: Optimize the chromatographic method to improve the separation of this compound from interfering peaks.[3] This may involve adjusting the temperature program or using a column with a different stationary phase.
Analyte Loss During Sample Preparation The analyte may be lost during extraction or cleanup steps.
Action: Evaluate the recovery of the analyte by spiking a blank matrix with a known concentration of this compound before extraction. If recovery is low, optimize the sample preparation method.
Active Sites in the GC System Active sites in the injector or column can cause irreversible adsorption of the analyte.
Action: Use a deactivated inlet liner and a high-quality, low-bleed GC column. Consider the use of analyte protectants.[7]
Issue 3: The calculated concentration of this compound is consistently higher than expected (Signal Enhancement).
Possible Cause Suggested Solution
Matrix-Induced Chromatographic Enhancement Certain matrix components can "shield" the analyte from active sites in the GC system, leading to a more efficient transfer to the detector compared to the standards prepared in a clean solvent.
Action: Prepare calibration standards in a blank matrix extract (matrix-matched calibration) to mimic the effect observed in the samples.[5][6]
Co-eluting Interference with the Same Mass Fragment A co-eluting impurity may have a mass fragment that is isobaric with the quantifier ion used for this compound.
Action: Review the mass spectra of the analyte peak in the sample and compare it to a pure standard. If an interfering ion is present, select a different, more specific quantifier ion for this compound.

Experimental Protocols

Protocol 1: Evaluation of Matrix Effects using the Post-Extraction Addition Method
  • Prepare three sets of samples:

    • Set A: A neat solution of this compound in a clean solvent (e.g., hexane) at a known concentration.

    • Set B: A blank matrix sample (a sample of the same type as the study samples but without the analyte) is extracted and then spiked with this compound to the same concentration as Set A.

    • Set C: A study sample containing the analyte is extracted.

  • Analyze all three sets using the developed analytical method.

  • Calculate the matrix effect (ME) using the following formula:

    • ME (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates signal suppression.

    • A value > 100% indicates signal enhancement.

Protocol 2: Matrix-Matched Calibration Curve Preparation
  • Obtain a representative blank matrix that is free of this compound.

  • Process the blank matrix using the same extraction procedure as for the study samples.

  • Prepare a series of calibration standards by spiking the blank matrix extract with known concentrations of a this compound stock solution.

  • Analyze the matrix-matched calibration standards alongside the extracted study samples.

  • Construct the calibration curve by plotting the peak area of this compound against its concentration in the matrix-matched standards.

  • Quantify the this compound concentration in the study samples using this calibration curve.

Visualizations

MatrixEffectWorkflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solutions Solutions Problem Inaccurate Quantification of This compound AssessME Assess Matrix Effect (Post-Extraction Addition) Problem->AssessME Suppression Signal Suppression AssessME->Suppression Enhancement Signal Enhancement AssessME->Enhancement Dilution Sample Dilution Suppression->Dilution IS Internal Standard (Isotope-Labeled) Suppression->IS Cleanup Enhanced Sample Cleanup (e.g., SPE) Suppression->Cleanup MMC Matrix-Matched Calibration Enhancement->MMC Enhancement->IS

Caption: Troubleshooting workflow for matrix effects.

SamplePrepStrategies cluster_prep Sample Preparation Strategies start Sample dilute Dilute & Shoot Simple, fast May lack sensitivity start->dilute lle Liquid-Liquid Extraction (LLE) Removes polar interferences Can be solvent-intensive start->lle spe Solid-Phase Extraction (SPE) High selectivity Requires method development start->spe end GC-MS Analysis dilute->end lle->end spe->end

Caption: Sample preparation strategies overview.

References

Technical Support Center: High-Resolution Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the high-resolution analysis of branched alkanes. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing gas chromatography (GC) methods for these complex molecules.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the analysis of branched alkanes by GC.

Question: Why am I observing poor resolution or co-elution of my branched alkane isomers?

Answer:

Achieving baseline separation of structurally similar branched alkane isomers is a common challenge and often requires a multi-faceted approach to optimization. Here are the primary factors to investigate:

  • Inadequate GC Column Selection: The choice of the GC column is the most critical factor for separating branched alkanes.[1] For optimal separation, a non-polar stationary phase is recommended as the elution of alkanes is primarily based on their boiling points.[2][3][4][5]

    • Stationary Phase: Non-polar phases, such as 100% dimethylpolysiloxane or 5% phenyl-95% dimethylpolysiloxane, are the industry standard.[1][2]

    • Column Dimensions:

      • Length: Longer columns provide more theoretical plates, leading to better resolution, but at the cost of longer analysis times. A 30-meter column is a good starting point, but for highly complex mixtures, 60 meters or longer may be necessary.[1]

      • Internal Diameter (ID): Smaller ID columns (e.g., 0.18 mm, 0.25 mm) offer higher efficiency and resolution. A 0.25 mm ID is a common choice for a good balance between resolution and sample capacity.[1][3]

      • Film Thickness: For higher boiling point branched alkanes, a thinner film (e.g., 0.25 µm) is generally preferred to allow for shorter analysis times.[1]

  • Suboptimal Oven Temperature Program: The temperature ramp rate significantly impacts resolution. A slow ramp rate allows for more interaction between the analytes and the stationary phase, which can enhance separation.[6] Try decreasing the ramp rate (e.g., from 10°C/min to 5°C/min).[6]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects separation efficiency. Operating the column at its optimal linear velocity will provide the best resolution.[6] A typical starting range is 1-2 mL/min.[6]

Question: My chromatogram shows broad or tailing peaks for my branched alkane standards. What are the potential causes and how can I fix this?

Answer:

Peak broadening and tailing can obscure closely eluting peaks and affect quantification. The common causes include:

  • Active Sites in the System: Active sites, such as residual silanol (B1196071) groups in the injector liner or on the column itself, can interact with analytes, causing peak tailing.[6][7]

    • Solution: Use a deactivated inlet liner and ensure you are using a high-quality, inert GC column. If the column is old, consider replacing it. Trimming the first few inches of the column can also help remove active sites that may have developed at the inlet.[7]

  • Suboptimal Carrier Gas Flow Rate: A flow rate that is too low can lead to peak broadening due to increased diffusion within the column.

    • Solution: Optimize the carrier gas flow rate to ensure it is within the optimal range for your column dimensions and carrier gas type.[6]

  • Column Overload: Injecting too much sample can lead to fronting or tailing peaks.[8]

    • Solution: Reduce the injection volume or increase the split ratio.[8]

Question: I am experiencing low signal intensity or poor sensitivity for my higher molecular weight branched alkanes. How can I improve this?

Answer:

Low sensitivity for high-boiling point compounds is a frequent issue. Here are several potential causes and solutions:

  • Inadequate Injector Temperature: If the injector temperature is too low, higher molecular weight compounds may not vaporize efficiently, leading to poor transfer onto the column.

    • Solution: Increase the injector temperature. For high molecular weight alkanes, temperatures up to 350°C may be necessary, but always stay within the column's maximum operating temperature.[6]

  • Mass Discrimination in the Injector: In split/splitless inlets, higher molecular weight compounds can be transferred to the column less efficiently than their lower molecular weight counterparts.[6]

    • Solution: For splitless injections, using a pressure pulse during the injection can help improve the transfer of high-boiling point analytes.[6]

  • Leaks in the System: Leaks in the carrier gas line or at the injection port can lead to a general loss of sensitivity.[9]

    • Solution: Perform a thorough leak check of the system and replace any worn septa or ferrules.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best type of stationary phase for branched alkane analysis?

A1: Non-polar stationary phases are the industry standard for separating alkanes.[2] The separation is primarily based on the boiling points of the compounds, and non-polar phases facilitate this mechanism.[2][3][4][5] Common and effective phases include 100% dimethylpolysiloxane and 5% phenyl-95% dimethylpolysiloxane.[1]

Q2: How do I choose the right column dimensions (length, ID, film thickness)?

A2: The optimal column dimensions depend on the complexity of your sample and your analytical goals.

  • Length: For complex mixtures with many isomers, a longer column (e.g., 60 m or 100 m) will provide better resolution. For simpler mixtures or faster analysis times, a 30 m column is often sufficient.[1]

  • Internal Diameter (ID): A smaller ID (e.g., 0.18 mm or 0.25 mm) increases separation efficiency and resolution but has a lower sample capacity. A 0.25 mm ID is a good general-purpose choice.[1][3]

  • Film Thickness: A thinner film (e.g., 0.25 µm) is generally recommended for high-boiling point compounds like branched alkanes to reduce retention and analysis time.[1]

Q3: Can I use a polar column for branched alkane analysis?

A3: While non-polar columns are standard, in some specific cases, a polar column might offer unique selectivity for certain isomers. However, for general branched alkane analysis, non-polar columns are the most effective and reliable choice.[3][4][5]

Q4: What are the key GC parameters to optimize for better resolution?

A4: Beyond column selection, the following parameters are crucial for optimizing the separation of branched alkanes:

  • Oven Temperature Program: A slower temperature ramp rate generally improves resolution.[6]

  • Carrier Gas and Flow Rate: Using hydrogen as a carrier gas can allow for faster analysis without a significant loss of resolution compared to helium.[6] The flow rate should be optimized for the specific column dimensions.

  • Injection Technique: A splitless injection is often preferred for trace analysis to maximize sensitivity, while a split injection is suitable for more concentrated samples and can provide sharper peaks.

Data Presentation

Table 1: Comparison of Common Non-Polar GC Columns for Branched Alkane Analysis

Column NameStationary PhaseMax Temperature (°C)Key FeaturesCommon Applications
Agilent J&W DB-5ht(5%-Phenyl)-methylpolysiloxane400High thermal stability, low bleed, robust for high boilers.[2]High-temperature GC, analysis of waxes and high molecular weight hydrocarbons.[2]
Restek Rtx-5MS5% Diphenyl / 95% Dimethyl Polysiloxane350Low bleed for mass spectrometry, excellent inertness.[2]Detailed hydrocarbon analysis (DHA), environmental analysis.[2]
Phenomenex ZB-1100% Dimethylpolysiloxane325/350General purpose, robust, non-polar.Ideal for a wide range of hydrocarbon analyses.

Table 2: Effect of GC Column Parameter Changes on Branched Alkane Separation

ParameterChangeEffect on ResolutionEffect on Analysis Time
Column Length IncreaseIncreaseIncrease
DecreaseDecreaseDecrease
Column ID IncreaseDecreaseNo significant change
DecreaseIncreaseNo significant change
Film Thickness IncreaseMay Increase (for volatile compounds)Increase
DecreaseMay Decrease (for volatile compounds)Decrease
Oven Ramp Rate IncreaseDecreaseDecrease
DecreaseIncreaseIncrease
Carrier Gas Flow Increase (above optimum)DecreaseDecrease
Decrease (below optimum)DecreaseIncrease

Experimental Protocols

Protocol 1: High-Resolution GC-MS Analysis of C10-C20 Branched Alkanes

This protocol provides a general methodology for the separation and identification of a complex mixture of branched alkanes.

1. Instrumentation and Columns:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Column: Agilent J&W DB-5ht (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.

2. GC Conditions:

  • Injector: Split/splitless inlet, operated in splitless mode.

  • Injector Temperature: 320°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C.

    • Ramp 2: 5°C/min to 340°C, hold for 10 minutes.

  • MS Transfer Line Temperature: 340°C.

3. MS Conditions:

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

4. Sample Preparation:

  • Dissolve the branched alkane mixture in a suitable non-polar solvent (e.g., hexane, isooctane) to a final concentration of approximately 10-100 µg/mL.

  • Inject 1 µL of the sample.

Mandatory Visualization

Column_Selection_Workflow Column Selection Workflow for Branched Alkanes A Define Analytical Goal (e.g., isomer separation, screening) B Assess Sample Complexity (Number of isomers, boiling point range) A->B C Select Stationary Phase B->C D Non-Polar (Recommended) (e.g., 100% Dimethylpolysiloxane, 5% Phenyl) C->D E Determine Column Dimensions D->E F Length: 30m (Screening) 60m+ (High-Res Isomer Separation) E->F G Internal Diameter (ID): 0.25mm (General) 0.18mm (High Efficiency) E->G H Film Thickness: 0.25µm (General High Boilers) Thicker for more volatile alkanes E->H I Optimize GC Method Parameters (Temp Program, Flow Rate) F->I G->I H->I J Validate Method (Resolution, Peak Shape, Sensitivity) I->J

Caption: A logical workflow for selecting a GC column for high-resolution branched alkane analysis.

Troubleshooting_Logic Troubleshooting Poor Resolution Start Poor Resolution or Co-elution Observed CheckColumn Is the column appropriate? (Non-polar, sufficient length) Start->CheckColumn SelectColumn Select a longer, non-polar column (e.g., 60m, 5% phenyl) CheckColumn->SelectColumn No CheckTemp Is the temperature program optimized? CheckColumn->CheckTemp Yes SelectColumn->CheckTemp OptimizeTemp Decrease oven ramp rate (e.g., to 5°C/min) CheckTemp->OptimizeTemp No CheckFlow Is the carrier gas flow rate optimal? CheckTemp->CheckFlow Yes OptimizeTemp->CheckFlow OptimizeFlow Adjust flow rate to column optimum CheckFlow->OptimizeFlow No Resolved Resolution Improved CheckFlow->Resolved Yes OptimizeFlow->Resolved

Caption: A decision tree for troubleshooting poor resolution in branched alkane analysis.

References

Addressing peak splitting and broadening in isomer analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for isomer analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common chromatographic issues, specifically peak splitting and broadening, encountered during the analysis of isomers.

Frequently Asked questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you resolve common problems in your experiments.

Q1: Why am I seeing split peaks for a single isomer?

Peak splitting, where a single compound appears as two or more distinct peaks, can be a frustrating issue. It can be caused by several factors related to the column, the analytical method, or the instrument setup.[1][2][3]

Troubleshooting Steps:

  • Check for Column Contamination or Degradation: The most probable cause of peak shape abnormalities is column deterioration.[4][5] If you are using a guard column, remove it and re-run the analysis. If the peak shape improves, the guard column is the issue. If not, the analytical column may be contaminated or degraded.[4] Column contamination can result from the build-up of impurities from your sample.[6]

  • Investigate Column Voids: A void in the packing material at the head of the column can cause the sample to travel through different paths, resulting in split peaks.[3][7] This can be caused by pressure shocks or the dissolution of the silica (B1680970) packing material.

  • Assess for a Blocked Frit: A partially blocked inlet frit can disrupt the sample flow, leading to an uneven band and split peaks for all analytes in the chromatogram.[2][3]

  • Evaluate Sample Solvent and Injection Volume: Injecting the sample in a solvent that is significantly stronger than the mobile phase can cause peak distortion.[8][9][10] This is known as a strong sample solvent effect. Also, injecting too large a volume can overload the column.[1][6] A simple test for this is to reduce the injection volume by a factor of 10; if the peak shape improves, you are likely overloading the column.[11]

  • Examine for Co-elution: In isomer analysis, it's possible that you are observing the separation of two closely related isomers rather than a split peak of a single compound.[1][3] To check for this, try adjusting the mobile phase composition, temperature, or flow rate to see if the two peaks can be fully resolved.[2]

Q2: What is causing my peaks to be broad instead of sharp and symmetrical?

Peak broadening, or band broadening, results in wider peaks with lower intensity, which can negatively impact resolution and sensitivity.[6][12] The causes can be categorized into contributions from within the column and from outside the column (extra-column effects).[13]

Troubleshooting Steps:

  • Minimize Extra-Column Volume: Extra-column band broadening occurs in the tubing and connections of your HPLC system, from the injector to the detector.[13][14] Ensure that the tubing length is minimized and that all fittings are properly connected to avoid dead volume.[4][15]

  • Optimize Flow Rate: The flow rate of the mobile phase can significantly affect peak width.[10][16] An excessively slow flow rate can lead to longitudinal diffusion, while a very high flow rate may not allow for proper mass transfer, both resulting in broader peaks.[12][17]

  • Check for Column Overload: Injecting too much sample mass (mass overload) or too large a volume (volume overload) can lead to peak broadening.[18][19] Mass overload often results in tailing peaks, while volume overload can cause symmetrical broadening.[18] To troubleshoot, inject a smaller sample amount.[11]

  • Evaluate Mobile Phase and Temperature Effects: The composition of the mobile phase, including pH and solvent strength, can impact peak shape.[6][20] Temperature also plays a crucial role; higher temperatures generally lead to sharper peaks due to decreased mobile phase viscosity and increased diffusion rates, but can also affect selectivity.[21][22] However, temperature gradients within the column can cause peak broadening.[4][23]

  • Assess Column Health: A degraded or contaminated column will exhibit poor peak shape.[4][24] If you suspect column degradation, flushing with a strong solvent or replacing the column may be necessary.[20]

Q3: How can I improve the separation of my isomers?

Achieving baseline separation of isomers often requires careful optimization of several chromatographic parameters.

Troubleshooting Steps:

  • Optimize the Mobile Phase:

    • Solvent Strength: Adjust the ratio of the organic and aqueous components of your mobile phase to fine-tune the retention and separation of your isomers.[25]

    • Solvent Type: Switching between different organic solvents, such as acetonitrile (B52724) and methanol, can alter the selectivity of the separation.[25]

    • pH: For ionizable compounds, small adjustments to the mobile phase pH can have a significant impact on retention and selectivity.[25]

    • Additives: The use of additives like acids, bases, or buffers can improve peak shape and influence selectivity, especially in chiral separations.[26][27][28]

  • Change the Stationary Phase: If mobile phase optimization is not sufficient, a different column chemistry may be required. For chiral isomers, a chiral stationary phase (CSP) is necessary.[25] The choice of the polysaccharide backbone (cellulose or amylose) and the chiral selector can dramatically affect the separation.[26]

  • Adjust the Temperature: Temperature can influence the selectivity of a separation.[21] In some cases, a change in temperature can even reverse the elution order of enantiomers.[26]

  • Modify the Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, although it will also increase the analysis time.[25]

Quantitative Data Summary

The following tables provide a summary of key parameters that can be adjusted to address peak shape issues.

Table 1: Common Mobile Phase Additives and Their Functions

AdditiveTypical ConcentrationApplicationFunction
Trifluoroacetic Acid (TFA)0.05 - 0.1%Reversed-PhaseIon-pairing agent, improves peak shape for basic compounds.
Formic Acid (FA)0.1 - 1.0%Reversed-PhaseAcidic modifier, can improve peak shape and alter selectivity.[26]
Diethylamine (DEA)0.1%Chiral SeparationsBasic additive, can improve peak shape for acidic compounds.[27]
Ammonium Bicarbonate20 mMReversed-PhaseBuffer, controls pH.[27]

Table 2: Influence of Method Parameters on Peak Shape and Resolution

ParameterEffect of IncreaseCommon Troubleshooting Application
Flow Rate Decreased retention time, potentially broader peaks.Optimize for best efficiency (Van Deemter curve).
Temperature Decreased retention time, generally sharper peaks, can change selectivity.[21]Improve peak shape, alter elution order of isomers.[26]
Injection Volume Can lead to peak broadening and splitting (volume overload).[18][19]Reduce if peak distortion is observed.
Sample Concentration Can lead to peak tailing and broadening (mass overload).[18][19]Dilute sample if peak shape is poor.
Organic Modifier % Decreased retention time in reversed-phase.Adjust for optimal separation and retention.

Experimental Protocols

Protocol 1: Column Flushing and Regeneration

This protocol is intended to remove contaminants from a reversed-phase HPLC column that may be causing peak shape issues.

  • Disconnect the column from the detector.

  • Flush with Mobile Phase: Wash the column with 20-30 column volumes of the mobile phase without the buffer salts (e.g., water/organic solvent mixture).

  • Strong Solvent Wash: Sequentially wash the column with 20-30 column volumes of solvents with increasing elution strength. A typical sequence for a C18 column is:

    • 100% Water

    • 100% Acetonitrile

    • 100% Isopropanol

    • 100% Methylene Chloride (if compatible with your column)

    • 100% Isopropanol

    • 100% Acetonitrile

  • Re-equilibrate: Flush the column with the initial mobile phase composition (including buffer) for at least 30 column volumes, or until the baseline is stable.

  • Test Column Performance: Inject a standard to check if the peak shape has improved.

Protocol 2: Optimizing Mobile Phase for Isomer Separation

This protocol provides a systematic approach to improving the separation of isomers.

  • Initial Conditions: Start with a common mobile phase for your column type (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid for a C18 column).

  • Solvent Strength Gradient: Run a broad gradient (e.g., 5% to 95% Acetonitrile over 20 minutes) to determine the approximate elution conditions for your isomers.

  • Optimize Isocratic Conditions: Based on the gradient run, determine an appropriate isocratic mobile phase composition. Aim for a retention factor (k') between 2 and 10.

  • Vary Organic Modifier: If separation is not achieved, switch the organic modifier (e.g., from Acetonitrile to Methanol) and repeat step 3.

  • Adjust pH: For ionizable isomers, systematically vary the pH of the aqueous portion of the mobile phase in small increments (e.g., 0.2-0.5 pH units).

  • Test Additives: If peak shape is poor or separation is still inadequate, introduce a mobile phase additive (see Table 1).

  • Temperature Optimization: Once a promising mobile phase is identified, investigate the effect of temperature on the separation by varying the column temperature (e.g., in 5 °C increments).

Visualizations

The following diagrams illustrate key concepts and workflows for troubleshooting peak shape issues.

Peak_Splitting_Troubleshooting cluster_pre_column Pre-Column Issues cluster_separation_issues Separation & Sample Issues start Peak Splitting Observed q_all_peaks Are all peaks split? start->q_all_peaks cause_pre_column Problem is likely pre-column q_all_peaks->cause_pre_column  Yes cause_separation Problem is likely with the separation itself q_all_peaks->cause_separation  No check_frit Check for blocked frit cause_pre_column->check_frit check_void Check for column void check_connections Check for improper connections/ dead volume check_coelution Investigate co-elution of isomers cause_separation->check_coelution check_solvent_effect Check for strong sample solvent effect check_overload Check for column overload

Caption: Troubleshooting logic for diagnosing the cause of split peaks.

Peak_Broadening_Troubleshooting start Peak Broadening Observed cat_instrument Instrumental Factors start->cat_instrument cat_method Method Parameters start->cat_method cat_column Column Issues start->cat_column extra_column Extra-column volume cat_instrument->extra_column fittings Improper fittings cat_instrument->fittings detector Detector settings cat_instrument->detector flow_rate Sub-optimal flow rate cat_method->flow_rate mobile_phase Mobile phase issues cat_method->mobile_phase temperature Temperature effects cat_method->temperature overload Sample overload cat_method->overload degradation Column degradation cat_column->degradation contamination Column contamination cat_column->contamination

Caption: Common causes of peak broadening categorized by origin.

Isomer_Separation_Workflow start Start: Isomers Co-elute step1 Optimize Mobile Phase (Solvent Strength & Type) start->step1 q1 Separation Achieved? step1->q1 step2 Adjust Mobile Phase pH (for ionizable compounds) q1->step2 No end End: Isomers Separated q1->end Yes q2 Separation Achieved? step2->q2 step3 Optimize Temperature q2->step3 No q2->end Yes q3 Separation Achieved? step3->q3 step4 Change Stationary Phase (e.g., different CSP for chiral) q3->step4 No q3->end Yes step4->end

Caption: A workflow for optimizing the separation of co-eluting isomers.

References

Technical Support Center: Minimizing Interferences in Volatile Organic Compound (VOC) Detection

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize interferences in their volatile organic compound (VOC) detection experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My VOC analysis is showing poor reproducibility and inaccurate quantification. What are the likely causes?

A: Poor reproducibility and inaccurate quantification in VOC analysis are often due to interferences from the sample matrix, isobaric compounds, or contamination.[1] Matrix effects alter the analyte signal through enhancement or suppression by co-eluting compounds.[1] Isobaric interferences occur when different compounds have the same nominal mass-to-charge ratio, leading to overlapping signals in mass spectrometry.[2][3] Contamination can be introduced at any stage, from sample collection to analysis, from sources like solvents, glassware, or the instrument itself.[4]

2. Q: How can I determine if my analysis is affected by matrix effects?

A: To diagnose matrix effects, you can compare the analytical response of your target VOC in a pure solvent standard versus its response in a matrix-matched standard.[1] A significant difference in signal intensity indicates the presence of matrix effects. A higher signal in the matrix-matched standard suggests signal enhancement, while a lower signal points to signal suppression.[1] The matrix effect can be calculated as a percentage to quantify the extent of the interference.

3. Q: What are the most effective ways to mitigate matrix effects?

A: The most effective strategies for mitigating matrix effects involve optimizing sample preparation, using appropriate calibration techniques, and adjusting instrumental parameters.

  • Sample Preparation: Techniques like Solid-Phase Microextraction (SPME) and Purge-and-Trap (P&T) can selectively extract and concentrate VOCs, leaving behind many interfering matrix components.[5] Diluting the sample can also reduce the concentration of interfering compounds.[6]

  • Calibration: Matrix-matched calibration is a highly effective approach where calibration standards are prepared in a blank matrix extract that is similar to the sample.[3][7][8][9] This helps to compensate for signal enhancement or suppression. The standard addition method is another option, although it can be more laborious.[3]

  • Instrumental Techniques: Adjusting gas chromatography (GC) parameters, such as the injector temperature and split ratio, can optimize the transfer of the target analyte to the column and minimize the impact of non-volatile matrix components.[1]

4. Q: I suspect isobaric interference is affecting my results. How can I resolve this?

A: Resolving isobaric interferences in mass spectrometry-based VOC analysis often requires advanced techniques:

  • High-Resolution Mass Spectrometry (HRMS): HRMS can distinguish between isobaric compounds by measuring their exact masses with high precision.

  • Tandem Mass Spectrometry (MS/MS): By isolating the precursor ion and inducing fragmentation, MS/MS can generate unique fragment ion spectra for different isobaric compounds, allowing for their differentiation and quantification.

  • Ion Mobility Spectrometry (IMS): IMS separates ions based on their size and shape, providing an additional dimension of separation that can resolve isobaric interferences.

  • Chemical Ionization (CI): Using different reagent ions in CI-MS can lead to different product ions for isobaric compounds, aiding in their distinction.[10] A method called IQAROS (incremental quadrupole acquisition to resolve overlapping spectra) can also be used to deconvolute chimeric MS2 spectra from co-fragmented precursors.[3]

5. Q: What are the best practices to avoid contamination during VOC analysis?

A: Preventing contamination is crucial for accurate VOC analysis and requires meticulous attention to detail throughout the entire workflow.

  • Sample Collection and Handling: Use pre-cleaned, certified sample containers.[10] Avoid filling sample vials near sources of fumes like running motors.[11] Samples should be sealed hermetically immediately after collection.[11]

  • Laboratory Environment: The laboratory air can be a significant source of contamination. It's advisable to prepare samples in a clean environment, away from solvents and other volatile substances.

  • Glassware and Equipment: All glassware should be scrupulously cleaned and, ideally, baked at a high temperature to remove any residual organic compounds.[11] It's good practice to rinse glassware with the analysis solvent immediately before use.[11]

  • Instrument and Reagents: Regularly check the GC/MS system for leaks and contamination by running method blanks. Use high-purity solvents and reagents. Ensure the entire sample flow path is inert to prevent adsorption and reaction of VOCs.[12]

Data on Interference Mitigation

The following tables summarize quantitative data on the effectiveness of various techniques for minimizing interferences in VOC analysis.

Table 1: Impact of Sample Preparation on Matrix Effects

Sample Preparation TechniqueMatrixAnalyte(s)Observed EffectQuantitative ImpactReference
Methanol ExtractionSoilAromatic and Chlorinated VOCsMost efficient and robust recoveryHigher recovery than other solvent and vapor partitioning methods[13]
Solid-Phase Microextraction (SPME)Whole BloodVarious VOCsSignificant matrix effect observedA 1:5 blood-to-water dilution was required for quantitative recovery of less volatile compounds.[6]
QuEChERS with DilutionHerbal Dietary SupplementsPesticidesSignal suppressionA dilution factor of 25 or higher was used for compounds with signal suppression above 20%.[14]

Table 2: Comparison of Sampling Methods on VOC Quantification

Sampling MethodProduct TypeAnalyte(s)FindingQuantitative DifferenceReference
Spraying vs. PerforatingAerosol SpraysToluene, Ethylbenzene, Xylenes, StyreneSpraying method resulted in higher measured concentrations.Toluene: 1.80-fold higher, Ethylbenzene: 2.10-fold higher, p-Xylene: 2.25-fold higher, o-Xylene: 2.03-fold higher, Styrene: 1.28-fold higher[11]

Detailed Experimental Protocols

Protocol 1: Solid-Phase Microextraction (SPME) for VOC Analysis

This protocol provides a general guideline for developing an SPME method for the analysis of VOCs in liquid or solid samples.[6]

  • Fiber Selection: Choose an SPME fiber with a coating that has a high affinity for the target VOCs. Common coatings include polydimethylsiloxane (B3030410) (PDMS) for nonpolar compounds and polyacrylate for polar compounds.

  • Sample Preparation:

    • Place a known amount of the liquid or solid sample into a headspace vial.

    • For solid samples, consider adding a small amount of high-purity water to facilitate the release of VOCs.

    • If matrix effects are a concern, consider diluting the sample with purified water.[6]

  • Extraction:

    • Place the vial in a heating block or water bath set to a specific temperature to promote the volatilization of the analytes into the headspace.

    • Expose the SPME fiber to the headspace of the sample for a predetermined amount of time to allow for the adsorption of VOCs.

    • Optimize the extraction time and temperature to achieve equilibrium or consistent pre-equilibrium conditions.

  • Desorption:

    • Retract the fiber into the needle and immediately insert it into the heated injection port of the gas chromatograph.

    • Extend the fiber to desorb the trapped VOCs onto the GC column.

    • Optimize the desorption time and temperature to ensure complete transfer of the analytes.

  • Analysis: Perform the analysis using an appropriate GC-MS method.

Protocol 2: Purge-and-Trap (P&T) GC-MS for VOC Analysis (Based on EPA Method 8260B)

This protocol outlines the general steps for analyzing VOCs in aqueous samples using a purge-and-trap system coupled with GC-MS, following the principles of EPA Method 8260B.[15]

  • System Preparation:

    • Ensure the P&T system and GC-MS are clean and free of leaks.

    • Condition the analytical trap according to the manufacturer's instructions.

  • Calibration:

    • Prepare a series of calibration standards by spiking known amounts of VOC standard solutions into VOC-free water.[15]

    • A minimum of five calibration levels is typically required.[13]

    • Add internal standards and surrogates to each calibration standard.[13]

    • Analyze the calibration standards using the same P&T and GC-MS conditions as the samples.

  • Sample Analysis:

    • Place a precise volume of the aqueous sample (typically 5 or 25 mL) into the purging vessel.

    • Add internal standards and surrogates to the sample.

    • Purge the sample with an inert gas (e.g., helium or nitrogen) for a specified time (e.g., 11 minutes). The VOCs are transferred from the sample to the gas stream.

    • The gas stream passes through an adsorbent trap, where the VOCs are retained.

    • After purging, the trap is rapidly heated to desorb the VOCs, which are then transferred to the GC column for separation and subsequent detection by the mass spectrometer.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Sample Collection Prep Sample Preparation (e.g., SPME, P&T) Sample->Prep Spike Spike with Internal Standards Prep->Spike GC Gas Chromatography (Separation) Spike->GC MS Mass Spectrometry (Detection) GC->MS Qual Qualitative Analysis (Identification) MS->Qual Quant Quantitative Analysis (Calibration) MS->Quant Report Reporting Qual->Report Quant->Report

Caption: General experimental workflow for VOC analysis.

troubleshooting_workflow Start Inaccurate or Irreproducible VOC Results CheckBlank Analyze Method Blank Start->CheckBlank Contamination Contamination Detected CheckBlank->Contamination Yes MatrixEffectTest Perform Matrix Effect Test (Solvent vs. Matrix-Matched Std) CheckBlank->MatrixEffectTest No CleanSystem Clean System, Use High-Purity Reagents, Re-analyze Blank Contamination->CleanSystem CleanSystem->CheckBlank MatrixEffect Matrix Effect Confirmed MatrixEffectTest->MatrixEffect Yes IsobaricCheck Review Mass Spectra for Potential Isobaric Interferences MatrixEffectTest->IsobaricCheck No OptimizePrep Optimize Sample Prep (e.g., Dilution, SPME) MatrixEffect->OptimizePrep MatrixMatchedCal Use Matrix-Matched Calibration OptimizePrep->MatrixMatchedCal MatrixMatchedCal->IsobaricCheck IsobaricInterference Isobaric Interference Suspected IsobaricCheck->IsobaricInterference Yes ReviewData Review and Finalize Data IsobaricCheck->ReviewData No AdvancedMS Employ HRMS, MS/MS, or IMS IsobaricInterference->AdvancedMS AdvancedMS->ReviewData

Caption: Troubleshooting decision tree for VOC analysis.

References

Technical Support Center: Enhancing Mass Spectral Resolution for Isomeric Differentiation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals. Our goal is to help you overcome common challenges in distinguishing isomers using mass spectrometry.

Troubleshooting Guides

Issue 1: Poor or No Separation of Isomeric Peaks

Question: My isomers are co-eluting or showing very poor chromatographic resolution. What steps can I take to improve their separation?

Answer:

Co-elution is a frequent challenge as isomers often have very similar physicochemical properties.[1] A systematic approach to method development is crucial.

Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Column Selection: Ensure you are using a column with appropriate selectivity for your isomers. For enantiomers, a chiral stationary phase is necessary.[2][3]

    • Mobile Phase Composition: Systematically vary the mobile phase composition and gradient. A shallower gradient can often improve the resolution of closely eluting peaks.

    • Temperature: Adjust the column temperature. Sometimes, a small change can significantly impact selectivity.

    • Flow Rate: Optimize the flow rate to ensure optimal column efficiency.

  • Consider Alternative Separation Techniques:

    • If using liquid chromatography (LC), consider gas chromatography (GC) if your analytes are volatile and thermally stable, as GC often provides higher resolution.[4][5]

    • Supercritical Fluid Chromatography (SFC) is another excellent technique for isomer separation and can be adapted for chiral resolutions.[2]

  • Check for System Issues:

    • Extra-Column Volume: Minimize the length and internal diameter of tubing to reduce peak broadening.[6][7]

    • Column Contamination: A contaminated column or a blocked frit can lead to poor peak shape and resolution.[7][8]

Logical Workflow for Troubleshooting Poor Isomeric Separation

PoorSeparationWorkflow start Start: Poor Isomeric Resolution check_chromatography Review Chromatographic Method start->check_chromatography optimize_mobile_phase Optimize Mobile Phase Gradient & Composition check_chromatography->optimize_mobile_phase Systematic Approach separation_achieved Separation Achieved? optimize_mobile_phase->separation_achieved change_column Select Column with Different Selectivity (e.g., Chiral) adjust_temp_flow Adjust Temperature and Flow Rate change_column->adjust_temp_flow change_column->separation_achieved adjust_temp_flow->separation_achieved separation_achieved->change_column No consider_alternatives Consider Alternative Techniques (GC, SFC, IM-MS) separation_achieved->consider_alternatives Still No end End: Resolution Enhanced separation_achieved->end Yes consider_alternatives->end TechniqueSelection start Start: Isomer Differentiation Needed is_separable Are isomers separable by chromatography (LC/GC)? start->is_separable lc_ms Use LC-MS or GC-MS is_separable->lc_ms Yes ms_ms Use Tandem MS (MS/MS) is_separable->ms_ms No (Co-elution) end End: Isomers Differentiated lc_ms->end diagnostic_fragments Do they produce diagnostic fragment ions? ms_ms->diagnostic_fragments im_ms Use Ion Mobility-MS (IM-MS) diagnostic_fragments->im_ms No diagnostic_fragments->end Yes derivatization Consider Chemical Derivatization im_ms->derivatization If further separation is needed im_ms->end derivatization->end LC_IM_MS_Workflow cluster_LC Liquid Chromatography cluster_IM Ion Mobility cluster_MS Mass Spectrometry lc_separation 1. Chromatographic Separation (Time-based) im_separation 2. Ion Mobility Separation (Shape-based) lc_separation->im_separation Eluent Ionized ms1_detection 3. MS1 Detection (Mass-based) im_separation->ms1_detection ms2_fragmentation 4. MS/MS Fragmentation (Structure-based) ms1_detection->ms2_fragmentation data Final Data (RT, CCS, m/z, Fragments) ms2_fragmentation->data sample Sample Injection sample->lc_separation

References

Technical Support Center: Method Refinement for Trace Level Detection of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the trace level detection of 4-Ethyl-5-methylnonane.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process, presented in a question-and-answer format.

Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound

  • Question: My chromatogram for this compound shows significant peak tailing. What are the potential causes and solutions?

  • Answer: Peak tailing for a non-polar compound like this compound is often indicative of issues within the GC system rather than chemical interactions.[1] Potential causes include:

    • Active Sites in the System: Exposed silanol (B1196071) groups in the inlet liner, on glass wool, or at the head of the GC column can interact with analytes, causing tailing.

      • Solution: Use a deactivated inlet liner and replace it regularly. If using glass wool, ensure it is also deactivated. Trimming the first 10-20 cm of the GC column from the inlet side can remove active sites that have developed over time.[1][2]

    • Improper Column Installation: If the column is not installed at the correct depth in the inlet, it can cause peak distortion.

      • Solution: Ensure the column is cut squarely and installed according to the manufacturer's specifications for your GC model.[2][3]

    • Contamination: Non-volatile residues in the injector can lead to peak tailing.

      • Solution: Regularly clean the injector and replace the septum and liner.[4]

  • Question: I am observing peak fronting for my this compound standard. What could be the cause?

  • Answer: Peak fronting is often a result of column overload.

    • Solution: Try diluting your sample or using a split injection with a higher split ratio to reduce the amount of analyte introduced onto the column. Also, ensure you are using a GC column with an appropriate film thickness for your concentration range.[3]

Issue 2: Low Sensitivity or No Signal for this compound

  • Question: I am not detecting a signal for this compound at expected trace concentrations. How can I improve sensitivity?

  • Answer: Low sensitivity can stem from several factors in your SPME-GC-MS method:

    • Suboptimal SPME Fiber: The choice of SPME fiber is critical for efficient extraction. For a non-polar volatile compound like this compound, a non-polar fiber is recommended.

      • Solution: A 100 µm Polydimethylsiloxane (PDMS) fiber is a good starting point for volatile, non-polar compounds. For a broader range of volatile and semi-volatile compounds, a mixed-phase fiber such as Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS) can be more effective.[5][6]

    • Inefficient Extraction Conditions: Extraction time and temperature significantly impact the amount of analyte adsorbed by the SPME fiber.

      • Solution: Optimize the extraction time and temperature. For headspace SPME, gently heating the sample (e.g., 40-60°C) can increase the vapor pressure of this compound and improve extraction efficiency. Agitation of the sample during extraction is also crucial to expedite equilibrium.

    • Inefficient Desorption: Incomplete transfer of the analyte from the SPME fiber to the GC column will result in a weak signal.

      • Solution: Ensure the desorption temperature in the GC inlet is high enough and the desorption time is sufficient for the complete transfer of this compound. A typical starting point is 250°C for 2-5 minutes.

    • Mass Spectrometer Settings: The MS parameters may not be optimized for trace-level detection.

      • Solution: For increased sensitivity, operate the mass spectrometer in Selected Ion Monitoring (SIM) mode instead of full scan mode. Monitor characteristic fragment ions of alkanes such as m/z 43, 57, 71, and 85.[7]

Issue 3: Poor Reproducibility of Results

  • Question: My quantitative results for this compound are not reproducible between injections. What are the likely causes?

  • Answer: Poor reproducibility is a common challenge in trace analysis. Key factors to control include:

    • Inconsistent SPME Extraction: The amount of analyte extracted by the SPME fiber can vary if experimental conditions are not precisely controlled.

      • Solution: Maintain consistent extraction times, temperatures, and agitation speeds for all samples and standards. The position of the SPME fiber in the headspace of the vial should also be consistent for each extraction.

    • Matrix Effects: Components of the sample matrix can interfere with the extraction and/or detection of this compound, leading to variable results.[8][9]

      • Solution: The use of a matrix-matched calibration curve or the standard addition method can help to compensate for matrix effects. Employing an appropriate internal standard, such as a deuterated analog of a similar alkane, is also highly recommended for improving accuracy and reproducibility.

    • System Contamination and Carryover: Residual analyte from a previous, more concentrated sample can be desorbed in a subsequent analysis, leading to artificially high results.

      • Solution: After each injection, ensure the SPME fiber is properly cleaned by baking it out in a clean, heated injection port or a dedicated fiber conditioning station. Running a blank after a high-concentration sample can confirm the absence of carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best GC column for the analysis of this compound?

A1: For non-polar analytes like this compound, a non-polar stationary phase is ideal. A column such as a DB-1ms or HP-5ms (100% dimethylpolysiloxane or 5% phenyl-methylpolysiloxane) is an excellent choice. A standard dimension of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness provides a good balance of resolution and analysis time.

Q2: How can I confirm the identity of the this compound peak in my chromatogram?

A2: The identity of the peak should be confirmed by both its retention time and its mass spectrum. The retention time should match that of a certified reference standard analyzed under the same chromatographic conditions. The mass spectrum of the unknown peak should be compared to a library spectrum (e.g., from the NIST database) or the spectrum of the reference standard. For alkanes, characteristic fragment ions include m/z 43, 57, 71, and 85.

Q3: What are typical Limit of Detection (LOD) and Limit of Quantitation (LOQ) values I can expect for trace-level hydrocarbon analysis by SPME-GC-MS?

A3: LOD and LOQ are method- and matrix-dependent. However, for volatile hydrocarbons in water or blood using SPME-GC-MS, LODs in the low parts-per-billion (ppb) to parts-per-trillion (ppt) range have been reported. For example, some methods for volatile hydrocarbons in blood have achieved LOQs in the range of 6.8 to 10 ng/g.[9] For n-alkanes in water, detection limits of 0.1-4.0 µg/L have been achieved.[8]

Q4: Is headspace SPME or direct immersion SPME better for this compound?

A4: For a volatile compound like this compound, headspace SPME (HS-SPME) is generally preferred. HS-SPME is less invasive to the sample matrix, which can extend the lifetime of the SPME fiber by preventing contamination from non-volatile matrix components. It is highly effective for extracting volatile and semi-volatile analytes from liquid and solid samples.

Data Presentation

The following tables summarize typical performance data for the analysis of trace-level volatile hydrocarbons using SPME-GC-MS. Note that these values are illustrative and the performance for this compound should be determined experimentally.

Table 1: Comparison of SPME Fiber Performance for Volatile Hydrocarbon Analysis

SPME Fiber CoatingTarget AnalytesTypical Recovery (%)Key Advantages
100 µm Polydimethylsiloxane (PDMS)Non-polar volatile compounds (e.g., C8-C20 alkanes)85 - 105Good for general purpose analysis of non-polar volatiles.
Divinylbenzene/Carboxen/PDMS (DVB/CAR/PDMS)Broad range of volatile and semi-volatile compounds90 - 110Higher capacity and suitable for a wider range of analyte polarities.[5]
85 µm Polyacrylate (PA)Polar compoundsNot recommended for non-polar alkanesBest for polar analytes.

Table 2: Illustrative Method Performance for Trace Hydrocarbon Analysis by SPME-GC-MS

ParameterValue RangeMatrixReference
Limit of Detection (LOD)0.1 - 4.0 µg/LWater[8]
Limit of Quantitation (LOQ)6.8 - 10 ng/gBlood[9]
Linearity (R²)> 0.99Water[8]
Precision (RSD)< 15%Water[8]

Experimental Protocols

Detailed Methodology for SPME-GC-MS Analysis of this compound in a Water Matrix

This protocol provides a starting point for method development and should be optimized for your specific instrumentation and sample matrix.

1. Sample Preparation

  • Collect the water sample in a clean, pre-screened glass vial.

  • For a 20 mL vial, add 10 mL of the water sample.

  • If an internal standard is used, spike the sample with the internal standard solution to a final concentration appropriate for your calibration range.

  • If desired, add NaCl to the sample to increase the ionic strength and "salt out" the analyte into the headspace, which can improve extraction efficiency. A final concentration of 20-30% (w/v) is common.

  • Immediately cap the vial with a PTFE-lined septum and crimp securely.

2. SPME Extraction

  • Condition a new SPME fiber (e.g., 100 µm PDMS or DVB/CAR/PDMS) according to the manufacturer's instructions, typically by heating it in the GC inlet at a temperature slightly above the intended analysis temperature.

  • Place the sample vial in a heated agitator.

  • Equilibrate the sample at the desired extraction temperature (e.g., 50°C) for a set time (e.g., 10 minutes) with agitation.

  • Insert the SPME fiber through the vial septum and expose the fiber to the headspace above the sample.

  • Extract for a predetermined time (e.g., 30 minutes) with continued heating and agitation. This time should be optimized to ensure equilibrium or consistent pre-equilibrium extraction.

3. GC-MS Analysis

  • After extraction, retract the fiber into the needle and immediately insert it into the GC inlet for thermal desorption.

  • Desorb the analyte onto the GC column at an optimized temperature and time (e.g., 250°C for 3 minutes) in splitless mode to maximize sensitivity.

  • After desorption, retract the fiber and start the GC temperature program.

  • A suggested GC temperature program is:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 10°C/minute to 280°C.

    • Hold: 5 minutes at 280°C.

  • The mass spectrometer can be operated in full scan mode (e.g., m/z 40-300) for initial method development and peak identification. For trace-level quantification, switch to Selected Ion Monitoring (SIM) mode, monitoring ions such as m/z 43, 57, 71, and 85.

4. Data Analysis

  • Identify this compound by its retention time and mass spectrum compared to a reference standard.

  • Quantify the analyte by creating a calibration curve using external standards, or preferably, by using the internal standard method with matrix-matched standards.

Mandatory Visualization

Experimental_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Collection Spike Internal Standard Spiking Sample->Spike Add Internal Standard Salt Salting Out (Optional) Spike->Salt Vial Vial Sealing Salt->Vial Equilibrate Equilibration with Heating & Agitation Vial->Equilibrate Extract Headspace Extraction with SPME Fiber Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM Mode) Separate->Detect Identify Peak Identification Detect->Identify Quantify Quantification Identify->Quantify

Caption: Experimental workflow for trace level detection of this compound using SPME-GC-MS.

References

Technical Support Center: Strategies for Resolving Complex Hydrocarbon Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for hydrocarbon analysis. This resource provides researchers, scientists, and drug development professionals with practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the analysis of complex hydrocarbon mixtures.

Section 1: Gas Chromatography (GC) - Troubleshooting Common Issues

This section addresses prevalent problems encountered during Gas Chromatography (GC) analysis of hydrocarbon mixtures, offering systematic approaches to identify and resolve them.

Q1: Why am I seeing poor peak resolution or co-elution in my chromatogram?

A1: Poor peak resolution, where two or more compounds elute at very similar retention times, is a frequent challenge, especially with samples containing numerous isomers.[1][2][3] This issue compromises accurate identification and quantification.[2]

Troubleshooting Steps:

  • Confirm Co-elution: Examine the peak shape. Asymmetry, such as a "shoulder," can indicate co-eluting compounds.[2][4] For confirmation, inspect the mass spectra across the peak (leading edge, apex, and tailing edge). A change in the mass spectrum indicates the presence of more than one compound.[1][2]

  • Optimize GC Parameters: The goal is to physically separate the compounds within the GC system.[1] Resolution is governed by three main factors: efficiency (N), selectivity (α), and retention factor (k').[5][6] Adjusting these parameters is key.

    • Temperature Program: Lower the initial oven temperature or reduce the temperature ramp rate. This increases the interaction time of the analytes with the stationary phase and can improve separation, particularly for early-eluting peaks.[1][3]

    • Carrier Gas Flow Rate: Optimizing the flow rate can drastically improve resolution. If the flow rate is too high or low, it can lead to peak shifting and poor separation.[3][7]

    • Column Choice: If parameter optimization is insufficient, consider a different column. A longer column increases efficiency, and a column with a different stationary phase chemistry can improve selectivity, which is the most impactful variable for resolution.[5][6][8]

Q2: My peaks are tailing. What is the cause and how can I fix it?

A2: Peak tailing, where a peak is asymmetrical with a gradual decline, is almost always indicative of a gas flow problem or column activity when analyzing non-polar hydrocarbons.[9][10] For more active analytes, it can indicate undesirable interactions with the column.[10]

Troubleshooting Steps:

  • Check for System Leaks: Leaks in the injector, particularly the septum, are a common cause of peak shape issues.[9] Use an electronic leak detector to systematically check all fittings and connections.[11]

  • Evaluate the Inlet: Contamination or activity in the inlet liner can cause tailing. Clean or replace the liner and ensure it is properly installed.[11]

  • Assess Column Health:

    • Contamination: Non-volatile residues can accumulate at the head of the column. Trimming the first few inches of the column can often resolve the issue.[11]

    • Column Activity: For polar or active compounds, tailing may result from interaction with the column's stationary phase or exposed silica. Ensure you are using an inert column appropriate for your analytes.[10][11]

    • Improper Installation: Ensure the column is installed correctly in both the injector and detector to avoid dead volume.[11][12]

Q3: I'm observing a wandering or drifting baseline. What should I investigate?

A3: An unstable baseline can obscure small peaks and make integration unreliable. The most common causes are contamination in the system or issues with the carrier gas.[11]

Troubleshooting Steps:

  • Check Carrier Gas Purity: Impurities in the carrier gas are a frequent cause of baseline drift. Ensure you are using high-purity gas and that moisture and hydrocarbon traps are installed and functioning correctly.[11][12]

  • Inspect for Contamination:

    • Column Bleed: Operating the column above its maximum temperature limit can cause the stationary phase to degrade and "bleed," leading to a rising baseline.[11] If this occurs, the column may need to be re-conditioned or replaced.[11]

    • Injector/Detector Contamination: A contaminated injector or detector can release impurities during the run.[13] Follow the manufacturer's instructions for cleaning these components.[11]

  • Look for Leaks: A small leak that allows air to enter the system can also cause baseline instability.[13]

Below is a troubleshooting workflow for common GC issues.

GCTroubleshooting cluster_0 Symptom Identification cluster_1 Troubleshooting Paths cluster_2 Primary Checks cluster_3 Secondary Checks cluster_4 Resolution Symptom Identify Chromatographic Problem PoorRes Poor Resolution / Co-elution Symptom->PoorRes PeakTailing Peak Tailing Symptom->PeakTailing BaselineDrift Baseline Drift Symptom->BaselineDrift CheckParams Optimize Temp Program & Flow Rate PoorRes->CheckParams CheckLeaks Check for Leaks (Septum, Fittings) PeakTailing->CheckLeaks CheckGas Check Carrier Gas Purity & Traps BaselineDrift->CheckGas ChangeColumn Change Column (Phase / Length) CheckParams->ChangeColumn CheckInlet Inspect/Clean Inlet Liner CheckLeaks->CheckInlet CheckContamination Check for System Contamination CheckGas->CheckContamination Resolved Problem Resolved ChangeColumn->Resolved CheckInlet->Resolved CheckContamination->Resolved

Caption: A logical workflow for troubleshooting common GC problems.
GC Parameter Optimization Summary

Optimizing GC parameters is crucial for resolving complex mixtures. The following table summarizes the effects of common parameter adjustments on peak resolution and analysis time.[1]

Parameter AdjustedEffect on ResolutionEffect on Analysis TimeRationale
↓ Decrease Oven Temp / Ramp Rate ↑ Increases↑ IncreasesIncreases analyte interaction with the stationary phase, improving separation (retention factor).[1][5]
↑ Increase Column Length ↑ Increases↑ IncreasesIncreases the number of theoretical plates, enhancing separation efficiency.[1][5]
↓ Decrease Column Internal Diameter ↑ Increases↓ DecreasesProduces sharper, narrower peaks (higher efficiency), allowing for faster analysis.[5]
↓ Decrease Film Thickness ↑ Increases (for semi-volatiles)↓ DecreasesReduces mass transfer effects and allows for faster elution.[5][6]
Change Stationary Phase ↔↕ Varies↔ VariesAlters selectivity (α), which can dramatically improve separation of specific compound pairs.[5][6]

Section 2: Advanced Separation Techniques & Sample Preparation

For highly complex samples like crude oil or biodegraded petroleum, standard GC may be insufficient. This section covers advanced techniques and sample preparation strategies.

FAQs on Advanced Techniques

Q1: When should I use comprehensive two-dimensional gas chromatography (GCxGC)?

A1: You should consider GCxGC when one-dimensional GC cannot provide adequate separation for your sample.[14] This is common for petroleum products, environmental extracts, and other mixtures containing thousands of compounds.[15][16] The dramatically increased peak capacity and resolving power of GCxGC allows it to separate compounds that co-elute in a single-column separation.[14][17] It is particularly effective for separating aliphatic and aromatic classes without prior sample fractionation.[18]

Q2: How does GCxGC work?

A2: GCxGC uses two columns with different stationary phases (e.g., non-polar and polar) connected by a device called a modulator.[15][17] The modulator traps, focuses, and re-injects fractions of the effluent from the first column onto the second, shorter column.[14][15] This results in an orthogonal separation where compounds are separated based on two independent properties, typically volatility in the first dimension and polarity in the second.[17] The data is presented as a structured two-dimensional chromatogram (contour plot).[17]

The diagram below illustrates the basic workflow of a GCxGC system.

GCxGC_Workflow Injector Injector Column1 1st Dimension Column (e.g., Non-polar) Injector->Column1 Volatility Separation Modulator Modulator (Cryogenic or Flow) Column1->Modulator Effluent Column2 2nd Dimension Column (e.g., Polar) Modulator->Column2 Re-injection Detector Fast Detector (e.g., TOF-MS) Column2->Detector Polarity Separation DataSystem Data System & 2D Chromatogram Detector->DataSystem

Caption: Simplified experimental workflow of a GCxGC system.
FAQs on Sample Preparation

Q1: What are the key considerations for preparing heavy crude oil samples?

A1: Heavy crude oil is a complex matrix that often requires significant preparation before analysis. Traditional methods like dry ashing can take several hours and risk the loss of volatile analytes and cross-contamination.[19][20] Modern techniques like microwave-assisted digestion offer faster, more complete digestion with better retention of volatile compounds.[20][21] For trace metal analysis, Single Reaction Chamber (SRC) microwave digestion can handle larger, more representative sample weights (e.g., 0.75 g) compared to closed-vessel methods.[19][20]

Q2: How can I remove interferences from my sample matrix?

A2: Solid-Phase Extraction (SPE) is a versatile and popular technique for isolating analytes from the sample matrix and removing interferents.[22] It involves passing the liquid sample through a cartridge containing a solid sorbent. The choice of sorbent and elution solvent allows for selective retention and subsequent elution of the target analytes.[22] SPE uses smaller solvent volumes than traditional liquid-liquid extraction (LLE) and avoids emulsion formation.[22]

Section 3: Experimental Protocols

This section provides a generalized protocol for a common advanced analysis method. Note: Users must adapt these parameters to their specific instrumentation, columns, and analytical goals.

Protocol: GCxGC-TOFMS Analysis of Polycyclic Aromatic Hydrocarbons (PAHs)

This protocol is a representative example for separating a complex mixture of PAHs. Optimization is critical.[23]

1. Instrumentation:

  • Gas chromatograph with a secondary oven and a non-moving quad-jet dual-stage thermal modulator.[23]

  • Time-of-Flight Mass Spectrometer (TOF-MS).[23]

2. Columns and Conditions:

  • 1st Dimension Column: Rtx-5ms, 35 m x 0.25 mm x 0.10 µm (A non-polar phase).[23]

  • 2nd Dimension Column: Rxi-17, 1.2 m x 0.10 mm x 0.10 µm (A mid-polarity phase).[23]

  • Carrier Gas: Helium, constant flow rate (e.g., 1.0 mL/min).[23]

  • Injection: 1 µL splitless injection at 300°C.

3. Temperature Program:

  • Primary Oven: Start at 60°C (hold 1 min), ramp at 8°C/min to 320°C (hold 19 min).[23]

  • Secondary Oven: Program to track primary oven with a +5°C offset.

  • Modulator: Set to +15°C relative to the primary oven.

  • Modulation Period: Optimize between 3-7 seconds (e.g., 5 s).[23]

4. MS Parameters:

  • Transfer Line Temperature: 300°C.

  • Ion Source Temperature: 250°C.

  • Mass Range: 45-600 m/z.

  • Acquisition Rate: 100 spectra/s.

5. Data Processing:

  • Use specialized software to generate and analyze the 2D contour plot. Identify compound classes based on their structured elution patterns and individual compounds by comparing mass spectra to libraries.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

The validation of analytical methods is a cornerstone of scientific research and drug development, ensuring the reliability, accuracy, and reproducibility of data. For a branched-chain alkane like 4-ethyl-5-methylnonane, precise quantification is critical in various applications, from petrochemical analysis to environmental monitoring. This guide provides a comprehensive comparison of two prevalent analytical techniques for the validation of this compound: Gas Chromatography with Flame Ionization Detection (GC-FID) and Gas Chromatography with Mass Spectrometry (GC-MS). The information presented is based on established principles of hydrocarbon analysis and method validation guidelines.

Data Presentation: A Comparative Analysis

The following tables summarize the expected quantitative performance parameters for the analysis of this compound using GC-FID and GC-MS. These values are derived from typical performance characteristics of these methods for similar hydrocarbon compounds.[1][2][3][4]

Table 1: Linearity and Range

ParameterGC-FIDGC-MS (SIM Mode)
Linearity (R²) ≥ 0.995≥ 0.999
Range Wide, dependent on column capacityWide, dependent on detector saturation
Typical Equation y = mx + cy = mx + c

Table 2: Accuracy and Precision

Concentration LevelGC-FID Recovery (%)GC-FID RSD (%)GC-MS Recovery (%)GC-MS RSD (%)
Low QC 90 - 110< 1595 - 105< 10
Medium QC 95 - 105< 1098 - 102< 5
High QC 95 - 105< 1098 - 102< 5

Table 3: Sensitivity

ParameterGC-FIDGC-MS (SIM Mode)
Limit of Detection (LOD) ng/mL rangepg/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL range

Experimental Protocols

Detailed methodologies for both GC-FID and GC-MS analyses are provided below. These protocols are generalized and should be optimized for specific instrumentation and sample matrices.

Gas Chromatography with Flame Ionization Detection (GC-FID) Protocol

1. Sample Preparation:

  • Accurately weigh and dissolve a known amount of this compound reference standard in a suitable volatile solvent (e.g., hexane, pentane) to prepare a stock solution.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.

  • For unknown samples, dissolve or dilute them in the same solvent to a concentration expected to fall within the calibration range.

  • Add an appropriate internal standard (e.g., another n-alkane not present in the sample) to all standards, QCs, and unknown samples to correct for injection volume variability.

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Detector: Flame Ionization Detector (FID) at 300°C.

  • Injection Volume: 1 µL.

Gas Chromatography with Mass Spectrometry (GC-MS) Protocol

1. Sample Preparation:

  • Sample preparation follows the same procedure as for GC-FID.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977A or equivalent single quadrupole mass spectrometer.

  • Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: Increase to 250°C at a rate of 10°C/min.

    • Final hold: Hold at 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode:

    • Full Scan: m/z range 40-300 for qualitative analysis and peak identification.

    • Selected Ion Monitoring (SIM): Monitor characteristic ions for this compound (e.g., m/z 43, 57, 71, 85) for enhanced sensitivity and quantitative analysis.

  • Injection Volume: 1 µL.

Method Comparison

  • Specificity: GC-MS offers superior specificity compared to GC-FID.[4] While GC-FID relies solely on retention time for identification, GC-MS provides mass spectral data, which acts as a chemical fingerprint, allowing for unambiguous identification of this compound, even in complex matrices.

  • Sensitivity: The GC-MS method, particularly when operated in SIM mode, is significantly more sensitive than GC-FID, with lower limits of detection (LOD) and quantitation (LOQ).[4] This makes GC-MS the preferred choice for trace-level analysis.

  • Linearity and Range: Both methods exhibit excellent linearity over a considerable concentration range.

  • Robustness: GC-FID is often considered more robust and requires less maintenance than GC-MS, making it a workhorse for routine quantitative analysis where high sensitivity is not a prerequisite.

  • Cost and Complexity: GC-FID systems are generally less expensive to purchase and operate than GC-MS systems. GC-MS also requires a higher level of operator expertise for data interpretation and maintenance.

Mandatory Visualizations

analytical_method_validation_workflow cluster_planning 1. Planning cluster_execution 2. Experimental Execution cluster_evaluation 3. Data Evaluation cluster_documentation 4. Documentation define_scope Define Scope & Purpose select_method Select Analytical Method define_scope->select_method define_parameters Define Validation Parameters select_method->define_parameters prepare_standards Prepare Standards & QCs define_parameters->prepare_standards run_experiments Run Experiments prepare_standards->run_experiments collect_data Collect Data run_experiments->collect_data assess_linearity Assess Linearity & Range collect_data->assess_linearity assess_accuracy Assess Accuracy & Precision collect_data->assess_accuracy determine_sensitivity Determine LOD & LOQ collect_data->determine_sensitivity assess_specificity Assess Specificity collect_data->assess_specificity validation_report Prepare Validation Report assess_linearity->validation_report assess_accuracy->validation_report determine_sensitivity->validation_report assess_specificity->validation_report sop Write Standard Operating Procedure (SOP) validation_report->sop

Caption: Analytical method validation workflow.

method_selection_decision_tree cluster_questions cluster_methods start Start: Need to analyze This compound is_trace_analysis Trace Analysis Required? start->is_trace_analysis is_complex_matrix Complex Matrix? is_trace_analysis->is_complex_matrix No use_gc_ms Use GC-MS is_trace_analysis->use_gc_ms Yes is_id_critical Definitive ID Critical? is_complex_matrix->is_id_critical Yes use_gc_fid Use GC-FID is_complex_matrix->use_gc_fid No is_id_critical->use_gc_ms Yes is_id_critical->use_gc_fid No

Caption: Decision tree for analytical method selection.

References

Inter-Laboratory Comparison of Branched Alkane Analysis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The accurate quantification of branched alkanes is critical in various fields, including petroleum geochemistry, environmental science, and drug metabolism studies. To ensure the reliability and comparability of data across different laboratories, inter-laboratory comparison (ILC) studies are essential.[1][2] These studies, also known as proficiency tests (PT), provide an objective means to assess the performance of individual laboratories and the analytical methods they employ.[3][4] This guide presents a framework for conducting an ILC for branched alkane analysis, including a detailed experimental protocol and a comparative analysis of hypothetical laboratory performance.

Hypothetical Inter-Laboratory Comparison Study

This guide simulates an ILC involving five independent laboratories (Lab A, Lab B, Lab C, Lab D, and Lab E) tasked with quantifying two specific branched alkanes, 2-methylheptane (B165363) and 3-methylheptane (B165616), in a synthetic hydrocarbon mixture. The study aims to assess the accuracy and precision of the participating laboratories using a standardized analytical method.

Data Presentation: Quantitative Analysis of Branched Alkanes

The following table summarizes the quantitative results obtained by the participating laboratories for the two target branched alkanes. The reference concentrations for 2-methylheptane and 3-methylheptane in the test sample were 10.00 µg/mL and 15.00 µg/mL, respectively. Performance is evaluated using the Z-score, which indicates how many standard deviations a laboratory's result is from the consensus mean.[5] A Z-score between -2.0 and +2.0 is generally considered satisfactory.[5]

LaboratoryAnalyteReported Concentration (µg/mL)Reference Concentration (µg/mL)Bias (%)Z-score
Lab A 2-Methylheptane9.8510.00-1.5-0.5
3-Methylheptane15.2015.001.30.4
Lab B 2-Methylheptane10.5010.005.01.7
3-Methylheptane14.5015.00-3.3-1.0
Lab C 2-Methylheptane9.5010.00-5.0-1.7
3-Methylheptane15.8015.005.31.6
Lab D 2-Methylheptane11.2010.0012.04.0
3-Methylheptane13.9015.00-7.3-2.2
Lab E 2-Methylheptane10.1010.001.00.3
3-Methylheptane14.9015.00-0.7-0.2

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) for Branched Alkane Analysis

The following protocol outlines a standardized method for the quantification of branched alkanes in a hydrocarbon matrix. Adherence to a consistent methodology is crucial for minimizing inter-laboratory variability.

1. Materials and Reagents

  • Solvents: Hexane (B92381) (HPLC grade), Dichloromethane (HPLC grade)

  • Standards: Certified reference standards of 2-methylheptane and 3-methylheptane (≥99% purity)

  • Internal Standard (IS): n-Nonane (≥99% purity)

  • Sample Matrix: A synthetic hydrocarbon mixture free of the target analytes.

2. Standard and Sample Preparation

  • Stock Solutions (1000 µg/mL): Prepare individual stock solutions of 2-methylheptane, 3-methylheptane, and n-nonane in hexane.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solutions in hexane to cover the expected concentration range of the samples (e.g., 1, 5, 10, 20, 50 µg/mL). Each calibration standard should be spiked with the internal standard at a constant concentration (e.g., 10 µg/mL).

  • Sample Preparation: Dilute the unknown sample with hexane to bring the analyte concentrations within the calibration range. Spike the diluted sample with the internal standard to the same concentration as in the calibration standards.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes

    • Ramp: 10°C/min to 200°C

    • Hold: 5 minutes at 200°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor characteristic ions for each analyte and the internal standard. For example:

    • 2-Methylheptane: m/z 43, 57, 114

    • 3-Methylheptane: m/z 43, 57, 114

    • n-Nonane (IS): m/z 43, 57, 128

4. Data Analysis and Quantification

  • Calibration Curve: Construct a calibration curve for each analyte by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

  • Quantification: Determine the concentration of each branched alkane in the unknown samples by using the response factor from the calibration curve.

Mandatory Visualizations

Inter_Laboratory_Comparison_Workflow cluster_Preparation Phase 1: Preparation cluster_Execution Phase 2: Execution cluster_Evaluation Phase 3: Evaluation & Reporting Coordinator ILC Coordinator Sample_Prep Preparation of Test Samples Coordinator->Sample_Prep Protocol_Dev Development of Standardized Protocol Coordinator->Protocol_Dev Lab_A Lab A Sample_Prep->Lab_A Lab_B Lab B Sample_Prep->Lab_B Lab_C Lab C Sample_Prep->Lab_C Lab_D Lab D Sample_Prep->Lab_D Lab_E Lab E Sample_Prep->Lab_E Protocol_Dev->Lab_A Protocol_Dev->Lab_B Protocol_Dev->Lab_C Protocol_Dev->Lab_D Protocol_Dev->Lab_E Analysis Sample Analysis (GC-MS) Lab_A->Analysis Lab_B->Analysis Lab_C->Analysis Lab_D->Analysis Lab_E->Analysis Data_Sub Data Submission Analysis->Data_Sub Stat_Analysis Statistical Analysis (Z-scores) Data_Sub->Stat_Analysis Report_Gen Report Generation Stat_Analysis->Report_Gen Final_Report Final Comparison Guide Report_Gen->Final_Report

Caption: Workflow of the inter-laboratory comparison study.

GC_MS_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis GC-MS Analysis cluster_DataProcessing Data Processing Start Start Dilution Sample Dilution Start->Dilution IS_Spike Internal Standard Spiking Dilution->IS_Spike Injection GC Injection IS_Spike->Injection Separation Chromatographic Separation Injection->Separation Detection MS Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification Calibration->Quantification End End Quantification->End

Caption: Experimental workflow for GC-MS analysis.

Discussion of Results and Challenges

The hypothetical results highlight the potential for inter-laboratory variability in branched alkane analysis. While most laboratories performed satisfactorily, Lab D's results for both analytes fell outside the acceptable Z-score range, indicating a potential systematic error in their methodology. Such deviations could stem from various factors, including:

  • Sample Handling and Preparation: Inaccurate dilutions or inconsistent spiking of the internal standard can lead to significant errors.

  • Instrument Calibration: Non-linear calibration curves or improper instrument setup can affect accuracy.

  • Data Processing: Inconsistent peak integration can introduce variability.

  • Matrix Effects: Although a synthetic matrix was used in this hypothetical study, real-world samples can contain interfering compounds that co-elute with the target analytes, posing a significant challenge. The regioselectivity of branched alkanes further complicates analysis, as isomers often have very similar mass spectra and retention times.[6]

This guide provides a comprehensive framework for an inter-laboratory comparison of branched alkane analysis. By establishing a standardized protocol and utilizing proficiency testing, laboratories can identify and address potential sources of error, thereby improving the overall quality and consistency of their data. Regular participation in such ILCs is highly recommended for any laboratory involved in the analysis of branched alkanes to ensure the generation of reliable and comparable results.

References

Comparative Analysis of 4-Ethyl-5-methylnonane and Its Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparative analysis of 4-Ethyl-5-methylnonane and its structural isomers. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed look at the physicochemical properties, synthesis, and analytical characterization of these branched alkanes. While specific biological activities of this compound are not extensively documented, this guide includes information on the general metabolic pathways of branched alkanes.

Physicochemical Properties

The degree and position of branching in alkanes significantly influence their physical properties. Generally, increased branching leads to a lower boiling point and melting point compared to the corresponding straight-chain isomer due to reduced intermolecular van der Waals forces. The following table summarizes key physicochemical properties of this compound and a selection of its isomers.

PropertyThis compoundn-Dodecane2,2,4,6,6-Pentamethylheptane5-Ethyl-5-methylnonane
CAS Number 1632-71-9[1][2]112-40-313475-82-614531-16-9[3]
Molecular Formula C₁₂H₂₆[1][2]C₁₂H₂₆C₁₂H₂₆C₁₂H₂₆[3]
Molecular Weight ( g/mol ) 170.34170.34170.34170.34[3]
Boiling Point (°C) ~198-216 (Predicted/Estimated)216.2[4]177-178~200-215 (Predicted/Estimated)
Melting Point (°C) -50.8 (Estimated)-9.6[4]-67Data not available
Density (g/mL at 20°C) 0.762 (Estimated)0.7495[4]~0.746Data not available
Refractive Index 1.4265 (Estimated)~1.4216~1.418Data not available

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process involving a Grignard reaction to construct the carbon skeleton, followed by dehydration and hydrogenation.

Step 1: Synthesis of 4-Ethylnonan-5-one (Ketone Intermediate)

A plausible route to the precursor ketone, 4-ethylnonan-5-one, would involve the reaction of a nitrile with a Grignard reagent or the oxidation of a corresponding secondary alcohol.

Step 2: Grignard Reaction to form 4-Ethyl-5-methylnonan-5-ol (Tertiary Alcohol)

This protocol outlines the formation of the tertiary alcohol intermediate.

  • Preparation of Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents). Add a small crystal of iodine to initiate the reaction. A solution of methyl bromide (1.1 equivalents) in anhydrous diethyl ether is added dropwise to the magnesium turnings with stirring. The reaction is initiated by gentle warming and is maintained at a gentle reflux until the magnesium is consumed.[4][5][6]

  • Reaction with Ketone: The Grignard reagent is cooled to 0 °C in an ice bath. A solution of 4-ethylnonan-5-one (1.0 equivalent) in anhydrous diethyl ether is added dropwise with continuous stirring. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-Ethyl-5-methylnonan-5-ol.

Step 3: Dehydration of 4-Ethyl-5-methylnonan-5-ol to form 4-Ethyl-5-methylnon-4-ene

The tertiary alcohol is dehydrated to the corresponding alkene by heating with a strong acid catalyst (e.g., sulfuric acid or phosphoric acid) or by using a milder dehydrating agent like iodine.

Step 4: Hydrogenation of 4-Ethyl-5-methylnon-4-ene to this compound

  • Catalyst and Setup: The alkene from the previous step is dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate. A catalytic amount of palladium on carbon (Pd/C, 5-10 mol%) is added to the solution in a hydrogenation flask.[7][8]

  • Hydrogenation: The flask is connected to a hydrogen source and the atmosphere is replaced with hydrogen. The reaction mixture is stirred vigorously under a hydrogen atmosphere (typically 1-4 atm) at room temperature until the uptake of hydrogen ceases.[9][10]

  • Work-up: The reaction mixture is filtered through a pad of Celite to remove the catalyst. The solvent is evaporated under reduced pressure to yield the final product, this compound. Purification can be achieved by distillation.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds like branched alkanes.[11]

  • Sample Preparation: Prepare a dilute solution of the alkane sample (e.g., 1 mg/mL) in a volatile organic solvent such as hexane (B92381) or dichloromethane.

  • GC Conditions:

    • Injector: Split/splitless injector, operated in split mode with a high split ratio to prevent column overloading. Injector temperature: 250 °C.

    • Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness) is suitable for separating hydrocarbon isomers.[12][13]

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Data Analysis: The identification of isomers is based on their mass spectra, which for branched alkanes show characteristic fragmentation patterns, and their retention times.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment.

  • Sample Preparation: Dissolve 50-100 mg of the alkane in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.[14] Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • NMR Acquisition:

    • Spectrometer: A 400 MHz or higher field NMR spectrometer.

    • Experiment: A standard proton-decoupled ¹³C NMR experiment.

    • Acquisition Parameters:

      • Pulse Program: A standard single-pulse experiment with proton decoupling.

      • Number of Scans: 1024 to 4096 scans, depending on the sample concentration.

      • Relaxation Delay (d1): 2-5 seconds to ensure quantitative signal intensity for all carbon types.

  • Data Analysis: The chemical shifts of the carbon signals are indicative of their local electronic environment. Carbons in different positions relative to the branching points will have distinct chemical shifts.

Mandatory Visualization

Experimental Workflow for Synthesis of this compound

G Synthesis Workflow for this compound cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Dehydration cluster_2 Step 3: Hydrogenation start 4-Ethylnonan-5-one + Methylmagnesium Bromide reaction1 Reaction in Anhydrous Ether start->reaction1 product1 4-Ethyl-5-methylnonan-5-ol (Tertiary Alcohol) reaction1->product1 reaction2 Acid-catalyzed Dehydration product1->reaction2 product2 4-Ethyl-5-methylnon-4-ene (Alkene) reaction2->product2 reaction3 Catalytic Hydrogenation (H₂, Pd/C) product2->reaction3 final_product This compound reaction3->final_product

Caption: A three-step synthesis of this compound.

Aerobic Biodegradation Pathway of Branched Alkanes

While specific signaling pathways involving simple alkanes in the context of drug development are not established, their metabolism by microorganisms is a well-studied area. The following diagram illustrates a general pathway for the aerobic degradation of branched alkanes.

G General Aerobic Biodegradation Pathway of Branched Alkanes cluster_0 Initial Oxidation cluster_1 Further Oxidation cluster_2 Metabolism alkane Branched Alkane (e.g., this compound) monooxygenase Alkane Monooxygenase (e.g., AlkB, P450) alkane->monooxygenase O₂ alcohol Primary or Secondary Alcohol monooxygenase->alcohol adh Alcohol Dehydrogenase alcohol->adh NAD⁺ → NADH aldehyde Aldehyde or Ketone adh->aldehyde aldh Aldehyde Dehydrogenase aldehyde->aldh NAD⁺ → NADH fatty_acid Branched Fatty Acid aldh->fatty_acid beta_oxidation β-oxidation Pathway fatty_acid->beta_oxidation tca_cycle TCA Cycle beta_oxidation->tca_cycle Acetyl-CoA

Caption: Aerobic degradation of branched alkanes by microorganisms.

References

A Comparative Guide to GC-MS Performance for Volatile Hydrocarbon Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) performance for the analysis of volatile hydrocarbons. It is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate instrumentation and methodology for their specific analytical needs. The information presented is based on a comprehensive review of performance data from various application notes and scientific publications.

Performance Comparison of GC-MS Systems

The performance of a GC-MS system for volatile hydrocarbon analysis is critically dependent on the sample introduction method. The two most common techniques are Purge and Trap (P&T) and Headspace Solid-Phase Microextraction (HS-SPME). Below is a summary of typical performance data for these systems when analyzing for Benzene, Toluene, Ethylbenzene, and Xylenes (BTEX), a representative group of volatile hydrocarbons.

Purge and Trap (P&T) GC-MS

P&T is a dynamic headspace technique that offers high sensitivity and is the standard for many environmental monitoring methods, such as U.S. EPA Method 8260C.

ParameterBenzeneTolueneEthylbenzeneXylenes (m,p,o)Instrument/Method Reference
Linearity (R²) >0.99>0.99>0.99>0.99Thermo Scientific ISQ 7610 GC-MS with P&T (EPA 8260C)[1]
>0.99>0.99>0.99>0.99PerkinElmer Clarus SQ 8 GC/MS with P&T (EPA 8260C)[2]
>0.99>0.99>0.99>0.99SCION 8500 GC and SCION 8700 SQ MS with P&T (EPA 8260)[3]
Method Detection Limit (MDL) (µg/L) <0.2<0.2<0.2<0.2Thermo Scientific ISQ 7610 GC-MS with P&T (EPA 8260C)[1]
~0.1~0.1~0.1~0.1Agilent 5975C MSD with P&T (EPA 524.2)[4]
Accuracy (% Recovery) 90% (average)90% (average)90% (average)90% (average)Thermo Scientific ISQ 7610 GC-MS with P&T (EPA 8260C)[1]
Precision (%RSD) <10%<10%<10%<10%Thermo Scientific ISQ 7610 GC-MS with P&T (EPA 8260C)[1]
<20%<20%<20%<20%Agilent 5975C MSD with P&T (EPA 524.2)[4]
Headspace (HS-SPME) GC-MS

HS-SPME is a solvent-free extraction technique that is well-suited for clean matrices and offers good automation capabilities.

ParameterBenzeneTolueneEthylbenzeneXylenes (m,p,o)Instrument/Method Reference
Linearity (R²) >0.99>0.99>0.99>0.99Agilent 7890B GC/5977B MSD with PAL SPME Arrow[5]
0.996-0.9990.996-0.9990.996-0.9990.996-0.999HS-SPME with cryo-trap GC-MS[6]
Limit of Detection (LOD) (µg/L) 1.8 - 3.31.8 - 3.31.8 - 3.31.8 - 3.3Static Headspace GC-MS[7]
0.04 - 0.080.04 - 0.080.04 - 0.080.04 - 0.08Agilent 7890B GC/5977B MSD with PAL SPME Arrow[5]
0.000040.000020.000050.00001-0.00002HS-SPME with cryo-trap GC-MS[6]
Accuracy (% Recovery) 97% - 103%97% - 103%97% - 103%97% - 103%Static Headspace GC-MS[7]
Precision (%RSD) 1.0% - 7.6%1.0% - 7.6%1.0% - 7.6%1.0% - 7.6%Static Headspace GC-MS[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are generalized protocols for the two primary sample introduction techniques.

Purge and Trap (P&T) GC-MS based on U.S. EPA Method 8260

This method is designed for the analysis of volatile organic compounds in a variety of solid and liquid matrices.

  • Sample Preparation:

    • Aqueous samples: A known volume (e.g., 5 mL) is placed into a purging vessel.

    • Solid samples: A known weight of the sample is mixed with a reagent-free water and a surrogate standard.

  • Purging: The sample is purged with an inert gas (e.g., helium) at a specified flow rate and duration (e.g., 11 minutes). The volatile compounds are transferred from the sample matrix into the gas phase.

  • Trapping: The purged volatiles are carried onto a sorbent trap containing materials like Tenax, silica (B1680970) gel, and charcoal.

  • Desorption: The trap is rapidly heated, and the trapped analytes are backflushed with a carrier gas into the GC inlet.

  • GC Separation:

    • Column: A capillary column suitable for volatile analysis (e.g., 6% cyanopropylphenyl / 94% dimethylpolysiloxane).

    • Temperature Program: An initial low temperature is held, followed by a ramp to a final temperature to elute all compounds of interest.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Range: A scan range appropriate for the target analytes (e.g., 35-300 amu).

    • Data Acquisition: Full scan mode for qualitative and quantitative analysis.

Headspace-SPME GC-MS

This protocol is a common approach for the extraction and analysis of volatile hydrocarbons from liquid samples.

  • Sample Preparation: A known volume of the liquid sample is placed in a headspace vial. An internal standard and a salt (to enhance partitioning of analytes into the headspace) may be added.

  • Equilibration: The vial is sealed and heated to a specific temperature (e.g., 60°C) for a set time (e.g., 5 minutes) to allow the volatile compounds to partition into the headspace.[7]

  • Extraction: An SPME fiber (e.g., with a Carboxen/PDMS coating) is exposed to the headspace for a defined period (e.g., 15 minutes) to adsorb the analytes.[6]

  • Desorption: The fiber is then retracted and inserted into the heated GC inlet, where the analytes are thermally desorbed onto the GC column.

  • GC Separation: Similar to the P&T method, a suitable capillary column and temperature program are used to separate the analytes.

  • MS Detection: The mass spectrometer is operated under similar conditions as in the P&T method (EI at 70 eV, appropriate mass scan range).

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the validation of a GC-MS method for volatile hydrocarbon analysis.

GCMS_Validation_Workflow cluster_prep 1. Preparation cluster_sampling 2. Sample Introduction cluster_analysis 3. Analysis cluster_validation 4. Performance Validation cluster_reporting 5. Reporting Standard_Prep Prepare Calibration Standards & Spiked Samples Instrument_Setup GC-MS Instrument Setup & Conditioning P_and_T Purge & Trap Instrument_Setup->P_and_T HS_SPME Headspace SPME Instrument_Setup->HS_SPME GC_Separation Gas Chromatographic Separation P_and_T->GC_Separation HS_SPME->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Data_Analysis Data Analysis & Quantitation MS_Detection->Data_Analysis Linearity Linearity & Range Final_Report Final Report Linearity->Final_Report LOD_LOQ LOD & LOQ Determination LOD_LOQ->Final_Report Accuracy Accuracy (% Recovery) Accuracy->Final_Report Precision Precision (%RSD) Precision->Final_Report Data_Analysis->Linearity Data_Analysis->LOD_LOQ Data_Analysis->Accuracy Data_Analysis->Precision Data_Analysis->Final_Report

GC-MS Performance Validation Workflow

References

A Comparative Guide to the Accurate and Precise Measurement of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and drug development, the precise and accurate quantification of volatile organic compounds (VOCs) is paramount for ensuring product quality, safety, and efficacy. 4-Ethyl-5-methylnonane, a branched-chain alkane, represents a class of VOCs that may be present as residual solvents, impurities, or metabolic biomarkers. This guide provides an objective comparison of leading analytical technologies for the measurement of this compound, supported by experimental data for structurally similar compounds to inform methodological selection and validation.

Quantitative Performance Comparison

The selection of an analytical technique for the quantification of this compound hinges on the required sensitivity, accuracy, and precision of the measurement. The following table summarizes the typical performance characteristics of three prominent analytical platforms: Gas Chromatography-Mass Spectrometry (GC-MS), Proton Transfer Reaction-Mass Spectrometry (PTR-MS), and Selected Ion Flow Tube Mass Spectrometry (SIFT-MS). The data presented is representative of performance for branched C12 alkanes.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Proton Transfer Reaction-Mass Spectrometry (PTR-MS)Selected Ion Flow Tube Mass Spectrometry (SIFT-MS)
Linearity (R²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.1 - 1 ng/mL4.5 - 5.8 nmol/dm³[1]single-digit pptv[2]
Limit of Quantitation (LOQ) 0.3 - 3 ng/mL~15 nmol/dm³tens of pptv
Accuracy (Recovery %) > 91%[3]85 - 115%85 - 115%
Precision (RSD %) < 15%[3]< 15%< 15%

Note: Performance data can vary based on the specific instrument, method parameters, and sample matrix. The values presented are typical for the analysis of volatile hydrocarbons.

Experimental Protocols

Detailed and robust experimental protocols are critical for achieving accurate and precise measurements. Below are representative methodologies for the analysis of this compound using GC-MS, PTR-MS, and SIFT-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a well-established and powerful technique for the separation and quantification of volatile and semi-volatile compounds.[4] For a volatile alkane like this compound, a headspace sampling approach is often preferred to minimize matrix effects and protect the analytical system.

1. Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

  • Place a known quantity of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.

  • Add an appropriate internal standard (e.g., a deuterated analog of a similar alkane).

  • Seal the vial with a PTFE/silicone septum and aluminum cap.

  • Equilibrate the vial at a constant temperature (e.g., 60 °C) for a defined period (e.g., 15 minutes) to allow the volatile compounds to partition into the headspace.

  • Expose a SPME fiber (e.g., 100 µm Polydimethylsiloxane) to the headspace for a fixed time (e.g., 30 minutes) to adsorb the analytes.

2. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Injector: Split/splitless inlet, operated in splitless mode for trace analysis. Injector temperature: 250 °C.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program: Initial temperature of 40 °C (hold for 2 minutes), ramp at 10 °C/min to 280 °C (hold for 5 minutes).

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic fragment ions of this compound (e.g., m/z 57, 71, 85).

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) Protocol

PTR-MS is a direct-injection mass spectrometry technique that allows for real-time monitoring of VOCs without the need for chromatographic separation.[2] It is particularly advantageous for high-throughput screening and dynamic process monitoring.

1. Sample Introduction:

  • The sample, in its gaseous form or the headspace of a liquid or solid, is continuously introduced into the PTR-MS instrument's drift tube via a heated transfer line. For liquid or solid samples, a controlled flow of zero air or nitrogen is passed over the sample in a temperature-controlled chamber to generate a representative headspace.

2. PTR-MS Analysis:

  • Instrument: IONICON PTR-TOF 8000 or equivalent.

  • Reagent Ion: H₃O⁺.

  • Drift Tube Conditions: Temperature: 60 °C; Pressure: 2.2 mbar; Voltage: 600 V. These parameters can be optimized to minimize fragmentation of the analyte.

  • Mass Spectrometer: Time-of-Flight (TOF) mass analyzer.

  • Acquisition: Data is acquired in real-time, typically with a time resolution of a few seconds. The protonated molecule of this compound ([C₁₂H₂₆+H]⁺) at m/z 171.21 is monitored for quantification.

Selected Ion Flow Tube Mass Spectrometry (SIFT-MS) Protocol

SIFT-MS is another direct-injection mass spectrometry technique that offers real-time analysis of VOCs. A key advantage of SIFT-MS is the use of multiple switchable reagent ions (H₃O⁺, NO⁺, and O₂⁺), which can aid in the differentiation of isobaric and isomeric compounds.[5]

1. Sample Introduction:

  • Similar to PTR-MS, the gaseous sample or headspace is introduced directly into the instrument's flow tube.

2. SIFT-MS Analysis:

  • Instrument: Syft Technologies Voice200ultra or equivalent.

  • Reagent Ions: H₃O⁺, NO⁺, and O₂⁺. The instrument rapidly switches between these ions to generate multiple mass spectra for the same sample.

  • Flow Tube Conditions: Maintained at a specific temperature and pressure to ensure thermalized ion-molecule reactions.

  • Mass Spectrometer: Quadrupole mass analyzer.

  • Acquisition: The instrument cycles through the selected reagent ions and monitors the product ions formed from the reaction with this compound. The choice of the optimal reagent ion and product ion for quantification depends on the specific compound and potential interferences.

Visualization of an Experimental Workflow

The following diagram illustrates a typical experimental workflow for the discovery of volatile biomarkers, a common application for the sensitive and precise measurement of compounds like this compound.

experimental_workflow cluster_collection 1. Sample Collection & Preparation cluster_analysis 2. Analytical Measurement cluster_data 3. Data Processing & Analysis cluster_biomarker 4. Biomarker Discovery SampleCollection Biological Sample Collection (e.g., Breath, Urine, Cell Culture) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard HeadspaceGeneration Headspace Generation (Incubation) InternalStandard->HeadspaceGeneration GCMS_Analysis GC-MS Analysis (or PTR-MS / SIFT-MS) HeadspaceGeneration->GCMS_Analysis PeakDetection Peak Detection & Integration GCMS_Analysis->PeakDetection CompoundID Compound Identification (Mass Spectral Library) PeakDetection->CompoundID Quantification Quantification CompoundID->Quantification StatsAnalysis Statistical Analysis (e.g., PCA, t-test) Quantification->StatsAnalysis BiomarkerID Putative Biomarker Identification StatsAnalysis->BiomarkerID PathwayAnalysis Metabolic Pathway Analysis BiomarkerID->PathwayAnalysis Validation Biomarker Validation PathwayAnalysis->Validation

Caption: Experimental workflow for volatile biomarker discovery.

Conclusion

The choice of analytical methodology for the measurement of this compound should be guided by the specific requirements of the application.

  • GC-MS offers excellent chromatographic separation, which is crucial for distinguishing isomers and analyzing complex matrices. It is the gold standard for robust, validated quantitative methods.

  • PTR-MS and SIFT-MS provide real-time, high-sensitivity analysis, making them ideal for high-throughput screening, process monitoring, and applications where immediate results are critical. SIFT-MS offers the additional advantage of multiple reagent ions, enhancing its selectivity.

For drug development and quality control applications where accuracy and precision are paramount and regulatory scrutiny is high, a validated GC-MS method is often the most appropriate choice. For exploratory research, such as biomarker discovery or metabolic studies, the high-throughput capabilities of PTR-MS and SIFT-MS can be invaluable. A comprehensive understanding of the strengths and limitations of each technique, as outlined in this guide, will enable researchers and scientists to select the optimal method for their specific analytical challenge.

References

Comparison of different stationary phases for alkane isomer separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficient separation of alkane isomers is a critical analytical challenge in various fields, including petrochemical analysis, environmental monitoring, and the development of high-purity solvents and pharmaceutical intermediates. The choice of stationary phase in gas chromatography (GC) is paramount to achieving the desired resolution of these structurally similar, non-polar compounds. This guide provides an objective comparison of different stationary phases for alkane isomer separation, supported by experimental data and detailed methodologies.

Principles of Alkane Isomer Separation

The separation of alkane isomers is primarily governed by subtle differences in their boiling points and molecular shapes. Non-polar stationary phases separate alkanes largely based on their boiling points, with lower-boiling isomers eluting first. However, for isomers with very close boiling points, stationary phases that can differentiate based on molecular shape and structure offer superior resolution. These specialized phases interact with alkanes through mechanisms such as molecular sieving, shape-selective adsorption, and induced dipole interactions.

Comparison of Stationary Phase Performance

The following tables summarize the performance of various stationary phases for the separation of hexane (B92381) and heptane (B126788) isomers. The data has been compiled from different studies, and the experimental conditions are provided for context.

Table 1: Performance of Stationary Phases for Hexane Isomer Separation
Stationary PhaseColumn DetailsIsomers SeparatedKey Performance MetricsReference
Porous Organic Cage (CC3) 10 m x 0.25 mm ID capillaryn-hexane, 2-methylpentane (B89812), 3-methylpentane (B165638), 2,3-dimethylbutane, 2,2-dimethylbutaneBaseline selectivity was achieved, which was not possible with four out of five tested commercial columns.[1][1][2]
Metal-Organic Framework (HIAM-203) Packed columnn-hexane, 3-methylpentane, 2,2-dimethylbutaneSelective molecular exclusion based on temperature. At room temperature, it separates mono-branched and di-branched alkanes. At elevated temperatures, it separates linear and branched isomers.[3][3]
Optimized G43 Phase (CP-Select 624 Hexane) 30 m x 0.32 mm ID, 1.8 µm film2-methylpentane, 3-methylpentane, 2,2-dimethylbutane, 2,3-dimethylbutaneOptimized to separate critical pairs like 2-methylpentane and 3-methylpentane from solvents like dichloromethane (B109758) and acetonitrile.[4][4]
Palm Fibers (PFs) Not specifiedC6-C8 alkane isomersBaseline resolution (R > 1.5) was achieved for hexane isomers.[5][5]
Table 2: Performance of Stationary Phases for Heptane and Octane (B31449) Isomer Separation
Stationary PhaseColumn DetailsIsomers SeparatedKey Performance MetricsReference
Metal-Organic Framework (MIL-100(Fe)) Capillary columnC7 alkane isomersShowed great capability and high efficiency for isothermal separation. Repeatability (RSD) for retention time was 0.06-0.16%.[6][6]
Graphene-based Porous Carbon (GPCM) Capillary columnHeptane and Octane isomersIsothermal separation of heptane and octane isomers at 30 °C was demonstrated.[7][7]
Liquid Crystal (CTAB-KCl) Packed column (20% coating on Chromosorb P AW)Saturated hydrocarbonsShowed good separation for saturated and aromatic hydrocarbons.
Non-polar (DB-5) 15 m x 0.25 mm ID, 0.25 µm filmn-octane, n-nonane, n-decaneStandard separation of straight-chain alkanes.[8][8]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison tables are provided below.

Separation of Hexane Isomers on a Porous Organic Cage (CC3) Stationary Phase[1][2]
  • Column Preparation: A 10 m x 0.25 mm ID fused silica (B1680970) capillary was statically coated with a solution of CC3 in dichloromethane.

  • Gas Chromatograph: An Agilent 7890A GC system with a flame ionization detector (FID) was used.

  • GC Parameters:

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Oven Temperature Program: Isothermal conditions were used to determine thermodynamic parameters. For general separation, a temperature ramp may be applied.

    • Injection: A split injection was used.

  • Sample Preparation: A mixture of hexane isomers was prepared in a suitable solvent.

Separation of Heptane Isomers on a Metal-Organic Framework (MIL-100(Fe)) Coated Capillary Column[6]
  • Column Preparation: A fused silica capillary was coated with a suspension of MIL-100(Fe) nanoparticles.

  • Gas Chromatograph: A GC system equipped with an FID was used.

  • GC Parameters:

    • Carrier Gas: Nitrogen

    • Inlet and Detector Temperature: Not specified.

    • Oven Temperature Program: Isothermal separation was performed.

    • Injection: Split injection.

  • Sample Preparation: A standard mixture of C7 alkane isomers was used.

Separation of Hexane Isomers and Solvents on an Optimized G43 Phase (CP-Select 624 Hexane)[4]
  • Column: Agilent J&W CP-Select 624 Hexane, 30 m × 0.32 mm, 1.8 µm (p/n CP9111).

  • Gas Chromatograph: Agilent GC system with headspace sampler.

  • GC Parameters:

    • Carrier Gas: Not specified.

    • Oven Temperature, Inlet Temperature, Detector Temperature, and Flow Rates: Optimized for the specific application of separating residual solvents from hexane isomers.

  • Sample Preparation: Industrial-grade hexane solvent was analyzed directly using headspace injection.

Logical Relationship of Stationary Phases for Alkane Isomer Separation

The selection of a stationary phase for alkane isomer separation depends on the specific isomers of interest and the desired separation mechanism. The following diagram illustrates the logical relationships between different types of stationary phases and their primary application in alkane isomer analysis.

G cluster_separation_mechanism Separation Mechanism cluster_stationary_phase_type Stationary Phase Type cluster_porous_subtypes Porous Material Subtypes cluster_specialty_subtypes Specialty Phase Subtypes BoilingPoint Boiling Point Separation NonPolar Non-Polar Phases (e.g., PDMS, Squalane) BoilingPoint->NonPolar ShapeSelectivity Shape Selectivity & Molecular Sieving PorousMaterials Porous Materials ShapeSelectivity->PorousMaterials PolarityInteractions Polarity & Induced Dipole Interactions SpecialtyPhases Specialty Phases PolarityInteractions->SpecialtyPhases General alkane separation, initial screening General alkane separation, initial screening NonPolar->General alkane separation, initial screening Zeolites Zeolites (PLOT) MOFs Metal-Organic Frameworks PorousPolymers Porous Polymers (PLOT) CNTs Carbon Nanotubes POCs Porous Organic Cages LiquidCrystals Liquid Crystals IonicLiquids Ionic Liquids Separation of linear from branched alkanes Separation of linear from branched alkanes Zeolites->Separation of linear from branched alkanes Tunable separation of isomers by size and shape Tunable separation of isomers by size and shape MOFs->Tunable separation of isomers by size and shape Separation of light hydrocarbons (C1-C5) Separation of light hydrocarbons (C1-C5) PorousPolymers->Separation of light hydrocarbons (C1-C5) Separation of light n-alkanes and isomers Separation of light n-alkanes and isomers CNTs->Separation of light n-alkanes and isomers Shape sorting of branched isomers Shape sorting of branched isomers POCs->Shape sorting of branched isomers High selectivity for positional isomers High selectivity for positional isomers LiquidCrystals->High selectivity for positional isomers Unique selectivity and high thermal stability Unique selectivity and high thermal stability IonicLiquids->Unique selectivity and high thermal stability

Caption: Logical workflow for selecting a stationary phase for alkane isomer separation.

Conclusion

The separation of alkane isomers can be achieved using a variety of stationary phases, each with its own advantages and specific applications. While traditional non-polar phases are suitable for general separations based on boiling points, more complex mixtures of isomers require the advanced selectivity of porous materials and specialty phases. Metal-organic frameworks, porous organic cages, and liquid crystals have demonstrated exceptional performance in resolving structurally similar alkanes. The choice of the optimal stationary phase will depend on the specific isomers to be separated, the required resolution, and the complexity of the sample matrix. Researchers should consider the information and experimental data presented in this guide to make an informed decision for their analytical needs.

References

A Comparative Guide to the Analytical Characterization of 4-Ethyl-5-methylnonane and Other C12 Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise identification and differentiation of isomeric alkanes are critical in various fields, including petroleum analysis, environmental monitoring, and metabolomics. This guide provides a comparative analytical overview of 4-Ethyl-5-methylnonane against other C12 alkane isomers, focusing on gas chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy.

Performance Comparison: Separation and Identification

The separation and identification of C12 alkane isomers, such as this compound, n-dodecane, and other branched isomers, present a significant analytical challenge due to their similar physicochemical properties.[1] High-resolution analytical techniques are essential for their unambiguous characterization.

Gas Chromatography (GC)

Gas chromatography is a primary technique for separating volatile compounds like C12 alkanes. The retention of these isomers is dependent on their boiling point and the polarity of the stationary phase used in the GC column.[1] Branched alkanes generally have lower boiling points than their linear counterparts and thus tend to elute earlier. The degree of branching and the position of the alkyl groups influence the retention time.

Key Performance Metrics: Kovats Retention Indices

The Kovats retention index (RI) is a standardized measure of GC retention, which helps in the identification of compounds by comparing their retention times to those of n-alkane standards.[2][3] Below is a comparison of the reported Kovats retention indices for this compound and the reference n-alkane, n-dodecane.

CompoundMolecular FormulaStructureKovats RI (Standard Non-Polar)Kovats RI (Standard Polar)
n-DodecaneC12H26CH3(CH2)10CH312001200
This compoundC12H26C4H9CH(CH3)CH(C2H5)C3H71118, 1114, 1106[4]1112[4]

As the data indicates, this compound, a branched isomer, has a significantly lower retention index on a standard non-polar column compared to the linear n-dodecane, indicating an earlier elution. The slight variations in the reported non-polar RI for this compound may be due to different experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS), is a powerful tool for the structural elucidation of alkanes. Electron ionization (EI) is a common ionization technique used for this purpose. The mass spectra of isomeric alkanes can be very similar, making their differentiation challenging.[5] However, careful analysis of fragmentation patterns can provide clues about the branching structure.

General Fragmentation Patterns of C12 Alkanes:

  • n-Dodecane: The mass spectrum of n-dodecane is characterized by a series of alkyl fragment ions (CnH2n+1) separated by 14 Da (CH2). The molecular ion peak (m/z 170) is often weak or absent.

  • Branched Alkanes (e.g., this compound): Branched alkanes tend to show more intense fragment ions resulting from cleavage at the branching points. The relative abundance of the molecular ion peak is generally lower for branched isomers compared to their linear counterparts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of carbon and hydrogen atoms in a molecule, making it an invaluable tool for isomer differentiation.[6][7]

  • ¹H NMR: The proton NMR spectra of alkanes typically show signals in the upfield region (around 0.8-1.6 ppm).[6][8] Overlapping signals can make interpretation complex. However, the integration and multiplicity of the signals can help in identifying the number and types of protons.

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for each unique carbon atom in the molecule. The chemical shifts of these signals are indicative of the carbon's local environment. For instance, quaternary, methine, methylene, and methyl carbons resonate at characteristic chemical shift ranges.[9] While specific spectral data for this compound is not publicly available in detail, the predicted spectrum would show a unique set of signals corresponding to its asymmetric structure. In contrast, the more symmetric n-dodecane would exhibit a simpler spectrum.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable data in analytical studies.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for C12 Alkane Analysis

This protocol is a representative method for the analysis of C12 alkane isomers.

1. Sample Preparation:

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250 °C.

  • Injection Volume: 1 µL (splitless or split injection depending on concentration).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

3. Data Analysis:

  • Identify peaks by comparing their mass spectra with a reference library (e.g., NIST).

  • Calculate Kovats retention indices using a series of n-alkane standards run under the same conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for C12 Alkane Analysis

This protocol outlines a general procedure for acquiring ¹H and ¹³C NMR spectra of C12 alkanes.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the alkane sample in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

  • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

2. NMR Instrumentation and Parameters:

  • Spectrometer: Bruker Avance III 400 MHz spectrometer or equivalent.

  • ¹H NMR:

    • Pulse Program: zg30

    • Number of Scans: 16-64

    • Spectral Width: 16 ppm

    • Acquisition Time: ~2 seconds

    • Relaxation Delay: 1 second

  • ¹³C NMR:

    • Pulse Program: zgpg30 (proton decoupled)

    • Number of Scans: 1024 or more (depending on sample concentration)

    • Spectral Width: 240 ppm

    • Acquisition Time: ~1 second

    • Relaxation Delay: 2 seconds

3. Data Processing and Analysis:

  • Apply Fourier transformation, phase correction, and baseline correction to the raw data.

  • Reference the spectra to the TMS signal.

  • Assign signals based on their chemical shifts, multiplicities, and integrations. 2D NMR techniques like COSY and HSQC can be employed for more complex structures.[6]

Mandatory Visualization

Analytical Workflow for Isomer Differentiation

The following diagram illustrates a logical workflow for the separation and identification of C12 alkane isomers.

Analytical_Workflow Analytical Workflow for C12 Alkane Isomer Differentiation cluster_0 Sample Preparation cluster_1 Separation & Initial Identification cluster_2 Structural Elucidation cluster_3 Data Analysis & Confirmation Sample C12 Alkane Isomer Mixture Dilution Dilution in a Volatile Solvent Sample->Dilution GCMS Gas Chromatography-Mass Spectrometry (GC-MS) Dilution->GCMS Injection NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Dilution->NMR For pure standards Data_Analysis Data Analysis GCMS->Data_Analysis Retention Indices & Mass Spectra NMR->Data_Analysis 1H & 13C Spectra Confirmation Isomer Identification Confirmed Data_Analysis->Confirmation Comparative Analysis

Caption: Logical workflow for the analytical differentiation of C12 alkane isomers.

References

A Comparative Guide to Methods for Volatile Organic Compound Identification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of volatile organic compounds (VOCs) are critical across a spectrum of scientific disciplines, from environmental monitoring and food science to medical diagnostics and pharmaceutical development. The diverse nature of VOCs and the matrices in which they are found necessitate a variety of analytical techniques, each with its own set of strengths and limitations. This guide provides an objective comparison of common methods for VOC identification, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate technique for their specific needs.

Overview of Key VOC Identification Methods

The most prevalent techniques for VOC analysis include Gas Chromatography-Mass Spectrometry (GC-MS), Ion Mobility Spectrometry (IMS), Proton Transfer Reaction-Mass Spectrometry (PTR-MS), and Surface-Enhanced Raman Spectroscopy (SERS). The choice of method often depends on the required sensitivity, selectivity, speed of analysis, and the complexity of the sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) is widely considered the gold standard for VOC analysis, offering powerful separation capabilities combined with precise molecular identification.[1][2] This technique separates individual VOCs in a gaseous mixture, and the mass spectrometer then identifies each compound based on its unique mass-to-charge ratio and fragmentation pattern.[1]

Ion Mobility Spectrometry (IMS) is a highly sensitive method for detecting VOCs in the gas phase.[3] It separates ions based on their velocity through a drift tube under the influence of an electric field. When coupled with a pre-separation unit like a multicapillary column, IMS offers a rapid, two-dimensional separation of VOCs.[4]

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) is a chemical ionization technique that allows for the real-time monitoring of VOCs without the need for sample preparation.[5][6] It is particularly advantageous for applications requiring high time resolution.[5]

Surface-Enhanced Raman Spectroscopy (SERS) has emerged as a promising tool for VOC detection due to its high sensitivity and ability to provide a unique "molecular fingerprint" for identification.[7][8] This technique relies on the enhancement of the Raman signal of molecules adsorbed on or near nanostructured metal surfaces.

Quantitative Performance Comparison

The following tables summarize key quantitative performance metrics for the discussed VOC identification methods based on available experimental data.

Table 1: Comparison of Detection Limits and Sensitivity

MethodTypical Limit of Detection (LOD)Key Sensitivity FeaturesReference
GC-MS Parts-per-billion (ppb) to parts-per-trillion (ppt) range.[1]High sensitivity, especially with pre-concentration techniques like purge-and-trap.[9][1][9]
GC-IMS Picogram/tube range.[10][11]Approximately ten times more sensitive than MS in some comparative studies.[10][11][10][11]
PTR-MS As low as parts-per-trillion by volume (pptv).[5] Can reach 20 pptv after 100 ms.[12]High sensitivity with real-time monitoring capabilities.[6][5][6][12]
SERS Can reach 1 ppm for certain VOCs.[7]Offers unparalleled sensitivity and can provide molecular fingerprints.[7][7]

Table 2: Comparison of Analysis Time and Linearity

MethodTypical Analysis TimeLinear RangeReference
GC-MS Can be lengthy, often around one hour per sample.[5][7]Broad linear range, maintaining linearity over several orders of magnitude.[10][11][5][7][10][11]
GC-IMS Rapid, with a total analysis time of about 500 seconds in some applications.[4]Retains linearity for about one order of magnitude before transitioning to a logarithmic response.[10][11][4][10][11]
PTR-MS Real-time analysis with response times of less than 100ms.[6]Can span over 6 orders of magnitude.[13]
SERS Rapid response.[14]Dependent on substrate and experimental conditions.[14]

Experimental Workflows and Cross-Validation

Effective cross-validation of VOC identification methods is crucial to ensure data accuracy and reliability, especially when comparing results from different analytical platforms or laboratories. A typical cross-validation workflow involves analyzing the same set of samples using two or more different methods and comparing the qualitative and quantitative results.

Below is a generalized workflow for the cross-validation of VOC identification methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Comparison cluster_validation Validation & Interpretation SampleCollection Sample Collection (e.g., breath, air, headspace) MethodA Method A (e.g., GC-MS) SampleCollection->MethodA MethodB Method B (e.g., PTR-MS) SampleCollection->MethodB StandardPreparation Preparation of Calibration Standards StandardPreparation->MethodA StandardPreparation->MethodB DataProcA Data Acquisition & Processing (Method A) MethodA->DataProcA DataProcB Data Acquisition & Processing (Method B) MethodB->DataProcB QualitativeComp Qualitative Comparison (Compound Identification) DataProcA->QualitativeComp QuantitativeComp Quantitative Comparison (Concentration) DataProcA->QuantitativeComp DataProcB->QualitativeComp DataProcB->QuantitativeComp StatisticalAnalysis Statistical Analysis (e.g., Correlation, Bland-Altman) QualitativeComp->StatisticalAnalysis QuantitativeComp->StatisticalAnalysis Conclusion Conclusion on Method Agreement StatisticalAnalysis->Conclusion

Caption: A generalized workflow for the cross-validation of two different VOC identification methods.

Detailed Experimental Protocols

The following sections provide generalized experimental protocols for key VOC identification techniques. It is important to note that specific parameters will need to be optimized based on the target analytes and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
  • Sample Preparation:

    • Static Headspace: Samples are placed in a sealed vial and heated to a specific temperature for a set time to allow VOCs to partition into the headspace gas.[15] An aliquot of the headspace is then injected into the GC.

    • Purge and Trap (Dynamic Headspace): An inert gas is bubbled through a liquid sample or passed over a solid sample, and the purged VOCs are trapped on an adsorbent material. The trap is then heated to desorb the VOCs into the GC inlet.[9]

    • Solid-Phase Microextraction (SPME): A fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. VOCs adsorb to the fiber, which is then inserted into the hot GC inlet for desorption.[16]

  • Gas Chromatography:

    • The GC separates the VOCs based on their boiling points and interactions with the stationary phase of the capillary column.

    • A temperature program is typically used to elute compounds with a wide range of volatilities.

  • Mass Spectrometry:

    • As compounds elute from the GC column, they enter the mass spectrometer.

    • Electron ionization is commonly used, where the molecules are fragmented into characteristic patterns.

    • The mass analyzer separates the ions based on their mass-to-charge ratio.

  • Data Analysis:

    • VOCs are identified by comparing their mass spectra and retention times to those in a reference library (e.g., NIST).[9][17]

    • Quantification is achieved by creating a calibration curve using standards of known concentrations.

Proton Transfer Reaction-Mass Spectrometry (PTR-MS) Protocol
  • Sample Introduction:

    • The sample gas is continuously introduced into the drift tube of the PTR-MS instrument. No sample preparation is typically required.[6]

  • Ionization:

    • H3O+ (hydronium) ions are generated in an ion source and injected into the drift tube.

    • Proton transfer reactions occur between H3O+ and VOCs with a proton affinity higher than that of water.

  • Mass Analysis:

    • The protonated VOCs are then detected by a mass spectrometer (quadrupole or time-of-flight).

  • Data Analysis:

    • The concentration of a VOC is directly proportional to the measured ion signal.

    • Absolute concentrations can often be calculated without the need for gas standards, a significant advantage of the technique.[6]

The following diagram illustrates the fundamental principle of PTR-MS.

PTRMS_Principle IonSource Ion Source (H₂O -> H₃O⁺) DriftTube Drift Tube (Sample Inlet) VOC + H₃O⁺ -> VOC·H⁺ + H₂O IonSource->DriftTube H₃O⁺ ions MassSpec Mass Spectrometer (Detection of VOC·H⁺) DriftTube->MassSpec Protonated VOCs Detector Detector MassSpec->Detector

Caption: The basic principle of Proton Transfer Reaction-Mass Spectrometry (PTR-MS).

Conclusion

The selection of a VOC identification method should be guided by the specific requirements of the research or application. GC-MS remains the benchmark for detailed, compound-specific analysis, though it can be time-consuming.[5] For high-throughput and real-time monitoring, PTR-MS offers significant advantages.[5] IMS provides high sensitivity and rapid analysis, making it suitable for screening and targeted applications.[3][4] SERS is a powerful technique for achieving very low detection limits and obtaining structural information.[7] By understanding the performance characteristics and experimental protocols of each method, researchers can design robust studies and ensure the cross-validation and reliability of their findings.

References

Establishing Reference Standards for Branched Alkane Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of branched alkane isomers, focusing on the establishment of reference standards crucial for analytical accuracy and consistency in research and development. By understanding the distinct physicochemical properties and employing robust analytical methodologies, researchers can ensure the reliability of their results. This document outlines key experimental data, detailed protocols for isomer characterization, and the logical workflow for reference standard development.

Comparative Analysis of Physicochemical Properties

The degree of branching in alkane isomers significantly influences their physical properties. Generally, increased branching leads to a more compact molecular structure, which in turn affects intermolecular forces. This results in lower boiling points compared to their straight-chain counterparts due to a smaller surface area for London dispersion forces.[1][2] However, the effect on melting points is less straightforward, as highly branched, more symmetrical isomers can pack more efficiently into a crystal lattice, leading to higher melting points.[1]

From a thermodynamic perspective, branched isomers are generally more stable than their linear counterparts, possessing lower heats of formation and combustion.[1][3] This increased stability is a key consideration in various chemical processes.

Below are tables summarizing the key physicochemical properties for isomers of pentane (B18724) (C₅H₁₂), hexane (B92381) (C₆H₁₄), and heptane (B126788) (C₇H₁₆).

Table 1: Physicochemical Properties of Pentane Isomers [1][2][4][5]

IsomerStructureBoiling Point (°C)Melting Point (°C)Heat of Combustion (kJ/mol)
n-PentaneCH₃(CH₂)₃CH₃36.1-129.8-3509.0
Isopentane (2-Methylbutane)CH₃CH(CH₃)CH₂CH₃28.2-159.9-3507.2 (approx.)
Neopentane (2,2-Dimethylpropane)C(CH₃)₄9.5-16.6-3504.0 (approx.)

Table 2: Physicochemical Properties of Hexane Isomers [6][7]

IsomerStructureBoiling Point (°C)
n-HexaneCH₃(CH₂)₄CH₃68.7
2-MethylpentaneCH₃CH(CH₃)(CH₂)₂CH₃60.3
3-MethylpentaneCH₃CH₂CH(CH₃)CH₂CH₃63.3
2,2-DimethylbutaneCH₃C(CH₃)₂CH₂CH₃49.7
2,3-Dimethylbutane (B166060)CH₃CH(CH₃)CH(CH₃)CH₃58.0

Table 3: Physicochemical Properties of Heptane Isomers [8][9][10][11][12]

IsomerStructureBoiling Point (°C)Heat of Combustion (kJ/mol)
n-HeptaneCH₃(CH₂)₅CH₃98.4-4817.0
2-MethylhexaneCH₃CH(CH₃)(CH₂)₃CH₃90.0-4809.0 (approx.)
3-MethylhexaneCH₃CH₂CH(CH₃)(CH₂)₂CH₃92.0-4809.0 (approx.)
2,2-DimethylpentaneCH₃C(CH₃)₂(CH₂)₂CH₃79.2-4802.0 (approx.)
2,3-DimethylpentaneCH₃CH(CH₃)CH(CH₃)CH₂CH₃89.8-4802.0 (approx.)
2,4-DimethylpentaneCH₃CH(CH₃)CH₂CH(CH₃)CH₃80.5-4802.0 (approx.)
3,3-DimethylpentaneCH₃CH₂C(CH₃)₂CH₂CH₃86.1-4798.0 (approx.)
3-EthylpentaneCH₃CH₂CH(CH₂CH₃)CH₂CH₃93.5-4805.0 (approx.)
2,2,3-TrimethylbutaneCH₃C(CH₃)₂CH(CH₃)CH₃80.9-4795.0 (approx.)

Experimental Protocols for Characterization and Purity Assessment

The establishment of a branched alkane isomer as a reference standard necessitates rigorous characterization and purity assessment. The following are detailed methodologies for key analytical techniques.

Gas Chromatography (GC) for Purity Determination and Isomer Separation

Gas chromatography is a primary technique for assessing the purity of volatile branched alkane isomers and for separating mixtures of these isomers.[6][7][13]

Objective: To determine the purity of a branched alkane isomer and to separate it from other isomers and impurities.

Instrumentation:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID)

  • Capillary Column: e.g., Agilent J&W CP-Select 624 Hexane or similar, optimized for volatile hydrocarbon separation.[6]

  • Carrier Gas: Helium or Nitrogen

Method:

  • Sample Preparation:

    • Accurately weigh and dissolve the branched alkane isomer in a high-purity, volatile solvent (e.g., pentane or hexane, ensuring the solvent does not co-elute with the analyte).

    • Prepare a series of calibration standards of the pure isomer.

    • If quantifying impurities, an internal standard (e.g., a non-interfering alkane) should be added to both the sample and calibration standards.[14]

  • GC Conditions (Example for Hexane Isomers): [6][15]

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1)

    • Oven Temperature Program:

      • Initial Temperature: 40 °C, hold for 5 minutes

      • Ramp: 10 °C/min to 200 °C

      • Hold: 5 minutes at 200 °C

    • Carrier Gas Flow Rate: 1.5 mL/min (constant flow)

    • Detector Temperature: 280 °C

  • Data Analysis:

    • Identify the peak corresponding to the branched alkane isomer by comparing its retention time with that of a certified reference material or by spiking the sample with the pure compound.

    • Calculate the purity of the sample by the area normalization method, where the area of the main peak is expressed as a percentage of the total area of all peaks.[16]

    • For quantitative analysis of impurities, use the calibration curve generated from the standards.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural identification of branched alkane isomers.[17][18][19][20] Both ¹H and ¹³C NMR provide detailed information about the carbon skeleton and the chemical environment of each atom.

Objective: To confirm the chemical structure of a branched alkane isomer.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Method:

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the purified branched alkane isomer in a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • NMR Experiments:

    • ¹H NMR:

      • Acquire a standard one-dimensional proton NMR spectrum.

      • Observe the chemical shifts, integration, and splitting patterns (multiplicity) of the signals. For branched alkanes, proton signals typically appear between 0.8 and 2.0 ppm.

    • ¹³C NMR:

      • Acquire a proton-decoupled ¹³C NMR spectrum.

      • Count the number of unique carbon signals to determine the molecular symmetry.

    • 2D NMR (if necessary for complex isomers):

      • COSY (Correlation Spectroscopy) to identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings, which is crucial for piecing together the carbon skeleton.

  • Data Analysis:

    • Compare the obtained spectra with literature data for the expected isomer.

    • For 2,3-dimethylbutane, for example, the ¹H NMR spectrum shows two signals with an integration ratio of 12:2 (or 6:1), and the ¹³C NMR spectrum shows only two signals due to the molecule's symmetry.[17][18]

High-Performance Liquid Chromatography (HPLC) for Analysis of Less Volatile or Derivatized Alkanes

While GC is often preferred for volatile alkanes, HPLC can be employed for the analysis of higher molecular weight alkanes or for isomers that are difficult to separate by GC.[21] Normal-phase HPLC is typically used for the separation of non-polar compounds like alkanes.

Objective: To separate and quantify branched alkane isomers, particularly those with higher boiling points.

Instrumentation:

  • HPLC system with a UV detector (if analytes are derivatized) or a Refractive Index (RI) detector.

  • Normal-Phase Column (e.g., silica (B1680970) or cyano-bonded phase)

Method:

  • Sample Preparation:

    • Dissolve the sample in a non-polar solvent compatible with the mobile phase (e.g., hexane).

    • Prepare calibration standards in the same solvent.

  • HPLC Conditions:

    • Mobile Phase: A mixture of non-polar solvents, such as hexane and isopropanol, in an isocratic or gradient elution.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: Ambient or controlled (e.g., 30 °C)

    • Detection: Refractive Index Detector (RID) is commonly used for underivatized alkanes.

  • Data Analysis:

    • Identify peaks based on retention times compared to standards.

    • Quantify the components using a calibration curve based on peak area or peak height.[16]

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the establishment of branched alkane isomer reference standards.

G cluster_0 Phase 1: Candidate Selection & Synthesis cluster_1 Phase 2: Characterization & Purity Assessment cluster_2 Phase 3: Certification & Documentation A Identify Need for Reference Standard B Synthesis of High-Purity Isomer A->B C Purification (e.g., Distillation, Chromatography) B->C D Structural Elucidation (NMR, MS) C->D E Purity Determination (GC-FID, HPLC) D->E F Physicochemical Testing (Melting Point, Boiling Point) E->F G Data Review & Statistical Analysis F->G H Issuance of Certificate of Analysis G->H I Stability Testing & Retest Date Assignment H->I

Workflow for Establishing a Branched Alkane Isomer Reference Standard.

G A Alkane Structure B Degree of Branching A->B C Linear (Low Branching) B->C D Highly Branched B->D E Surface Area C->E Increases F Molecular Compactness C->F Decreases D->E Decreases D->F Increases G Boiling Point E->G Increases H Stability (Lower Heat of Combustion) F->H Increases I Melting Point (Symmetry Dependent) F->I Increases (if symmetrical)

Relationship Between Alkane Branching and Physicochemical Properties.

References

A Spectroscopic Showdown: Distinguishing Isomers of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

In the intricate world of chemical research and drug development, the precise identification of molecular structure is paramount. Even subtle differences in the arrangement of atoms, as seen in isomers, can lead to vastly different chemical and biological properties. This guide provides a comparative analysis of the spectroscopic characteristics of 4-Ethyl-5-methylnonane and its isomers, offering a practical framework for their differentiation using fundamental analytical techniques. By examining their ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy data, researchers can confidently distinguish between these closely related compounds.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound and two of its C12H26 isomers: the linear n-dodecane and the differently branched 2,3-dimethyldecane.

Table 1: ¹H NMR Chemical Shift Data (Predicted and Experimental, ppm)

CompoundMethyl (CH₃) ProtonsMethylene (B1212753) (CH₂) ProtonsMethine (CH) Protons
This compound ~0.8-1.0 (t, d)~1.2-1.6 (m)~1.6-1.8 (m)
n-Dodecane [1]~0.88 (t)~1.27 (s)N/A
2,3-Dimethyldecane ~0.8-0.9 (d, t)~1.0-1.3 (m)~1.4-1.6 (m)

Note: Predicted values are based on general principles of ¹H NMR spectroscopy for alkanes. Experimental values can vary slightly based on solvent and instrument parameters.

Table 2: ¹³C NMR Chemical Shift Data (ppm)

CompoundMethyl (CH₃) CarbonsMethylene (CH₂) CarbonsMethine (CH) Carbons
This compound ~11-23~23-40~35-45
n-Dodecane [2]~14.1, 22.7~29.4, 29.7, 31.9N/A
2,3-Dimethyldecane ~11-20~23-35~35-42

Note: Access to the full ¹³C NMR spectrum for this compound may require a free account on spectral databases.[3]

Table 3: Mass Spectrometry Data (Key m/z Fragments)

CompoundMolecular Ion (M⁺)Base PeakOther Key Fragments
This compound [4][5]170 (low abundance)4341, 57, 71, 85, 99, 113, 127, 141
n-Dodecane [6]170 (low abundance)5743, 71, 85
2,3-Dimethyldecane [7][8]170 (very low or absent)4357, 71, 85, 99, 113, 127

Table 4: Infrared (IR) Spectroscopy Data (Key Absorption Bands, cm⁻¹)

CompoundC-H StretchingC-H Bending (CH₂)C-H Bending (CH₃)
This compound ~2850-2960~1465~1375
n-Dodecane [9][10]~2855, 2924~1467~1378
2,3-Dimethyldecane ~2870-2960~1465~1380, ~1370

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used in the analysis of alkane isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the alkane isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The use of a solvent with a known chemical shift allows for accurate referencing of the spectra.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer.

    • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30-45° pulse angle, a spectral width of 10-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. A sufficient number of scans (typically 8-16) should be averaged to obtain a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A larger number of scans (typically 128 or more) is required due to the low natural abundance of the ¹³C isotope. A wider spectral width (e.g., 0-200 ppm) is necessary.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase the spectrum to obtain pure absorption lineshapes.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different types of protons.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the neat liquid sample into the mass spectrometer via a direct insertion probe or, for volatile samples, through a gas chromatograph (GC-MS).

  • Ionization: Bombard the sample molecules with a high-energy beam of electrons (typically 70 eV). This causes the molecules to ionize and fragment.

  • Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and their abundance is recorded as a function of their m/z value, generating a mass spectrum.

  • Data Interpretation: Analyze the fragmentation pattern. For branched alkanes, fragmentation is favored at the branching points, leading to the formation of more stable secondary or tertiary carbocations. The molecular ion peak (M⁺) for branched alkanes is often weak or absent.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Sample Preparation: Place a small drop of the neat liquid alkane sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum to remove contributions from the instrument and atmospheric gases (e.g., CO₂ and water vapor).

  • Sample Spectrum: Acquire the infrared spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis: Identify the characteristic absorption bands. For alkanes, the most prominent bands are due to C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-H bending vibrations (around 1375-1465 cm⁻¹). The presence of specific bending vibrations can sometimes provide clues about the presence of methyl and methylene groups.

Visualization of Isomer Differentiation Workflow

The following diagram illustrates a logical workflow for distinguishing between the isomers of this compound based on their spectroscopic data.

Spectroscopic_Comparison_Workflow Workflow for Isomer Differentiation cluster_start Sample Analysis cluster_techniques Spectroscopic Techniques cluster_ms_interp MS Interpretation cluster_nmr_interp NMR Interpretation cluster_ir_interp IR Interpretation cluster_identification Isomer Identification start Unknown C12H26 Isomer MS Mass Spectrometry (MS) start->MS Acquire Spectra NMR NMR Spectroscopy (1H & 13C) start->NMR Acquire Spectra IR Infrared (IR) Spectroscopy start->IR Acquire Spectra mol_ion Molecular Ion Peak (m/z 170) MS->mol_ion Observe num_signals Number of Signals NMR->num_signals Count ch_stretch C-H Stretching Region (~2850-3000 cm-1) IR->ch_stretch Examine frag_pattern Fragmentation Pattern mol_ion->frag_pattern Analyze isomer1 This compound frag_pattern->isomer1 Compare Base Peak & Key Fragments isomer2 n-Dodecane frag_pattern->isomer2 Compare Base Peak & Key Fragments isomer3 2,3-Dimethyldecane frag_pattern->isomer3 Compare Base Peak & Key Fragments chem_shift Chemical Shifts & Splitting num_signals->chem_shift Analyze chem_shift->isomer1 Correlate with Structure chem_shift->isomer2 Correlate with Structure chem_shift->isomer3 Correlate with Structure ch_bend C-H Bending Region (~1375-1465 cm-1) ch_stretch->ch_bend Examine ch_bend->isomer1 Note Subtle Differences ch_bend->isomer2 Note Subtle Differences ch_bend->isomer3 Note Subtle Differences

Caption: A flowchart illustrating the process of distinguishing C12H26 isomers.

By systematically applying these spectroscopic techniques and carefully interpreting the resulting data, researchers can effectively and reliably differentiate between isomers of this compound, a critical step in ensuring the purity and identity of compounds in research and development.

References

A Comparative Guide to Analytical Methods for the Quantification of 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantification of 4-Ethyl-5-methylnonane, a branched-chain alkane. The focus is on evaluating the linearity and analytical range of common techniques, offering insights to aid in method selection and validation for research and quality control purposes.

Introduction

This compound is a saturated hydrocarbon that may be present as a volatile impurity or component in various matrices, including pharmaceutical formulations, environmental samples, and petrochemicals. Accurate and precise quantification of such compounds is crucial for ensuring product quality, safety, and regulatory compliance. Key performance characteristics of any quantitative analytical method are its linearity and range.

  • Linearity refers to the ability of a method to elicit test results that are directly proportional to the concentration of the analyte within a given range.[1][2][3] It is a critical parameter for establishing a reliable calibration model.

  • Range is the interval between the upper and lower concentrations of an analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][3]

This guide compares three common approaches for the quantification of volatile organic compounds (VOCs) like this compound:

  • Method A: Gas Chromatography with Flame Ionization Detection (GC-FID) using Direct Liquid Injection.

  • Method B: Gas Chromatography-Mass Spectrometry (GC-MS) using Direct Liquid Injection.

  • Method C: Headspace (HS) sampling coupled with Gas Chromatography-Mass Spectrometry (HS-GC-MS).

Experimental Protocols

The following protocols outline the procedures for determining the linearity and range for the quantification of this compound by the three compared methods.

2.1. Preparation of Standards

A stock solution of this compound (1000 µg/mL) is prepared in methanol. A series of calibration standards are then prepared by serial dilution of the stock solution to achieve concentrations ranging from 0.1 µg/mL to 200 µg/mL. According to ICH guidelines, a minimum of five concentration levels is recommended to establish linearity.[1]

2.2. Method A: GC-FID with Direct Liquid Injection

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and an autosampler.

  • Chromatographic Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Injector Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program: Initial temperature of 50°C, hold for 2 minutes, ramp to 250°C at 15°C/min, and hold for 5 minutes.

    • Detector Temperature: 300°C.

  • Procedure: Each calibration standard is injected in triplicate. The peak area of the this compound is recorded.

2.3. Method B: GC-MS with Direct Liquid Injection

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Chromatographic Conditions: Same as Method A.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Selected Ion Monitoring (SIM). Quantifier and qualifier ions for this compound are selected based on its mass spectrum.

  • Procedure: Each calibration standard is injected in triplicate. The peak area of the quantifier ion for this compound is recorded.

2.4. Method C: Headspace (HS)-GC-MS

  • Instrumentation: A gas chromatograph with a mass spectrometer and a headspace autosampler.

  • Sample Preparation: 1 mL of each calibration standard is placed into a 20 mL headspace vial and sealed.

  • Headspace Conditions:

    • Oven Temperature: 80°C.

    • Vial Equilibration Time: 15 minutes.

    • Loop Temperature: 90°C.

    • Transfer Line Temperature: 100°C.

  • Chromatographic and Mass Spectrometer Conditions: Same as Method B.

  • Procedure: Each prepared headspace vial is analyzed in triplicate. The peak area of the quantifier ion for this compound is recorded. Headspace sampling is particularly advantageous for complex matrices as it only introduces volatile compounds into the GC system, resulting in a cleaner analysis and less instrument maintenance.[4]

2.5. Data Analysis

For each method, a calibration curve is constructed by plotting the mean peak area against the corresponding concentration of this compound. A linear regression analysis is performed to determine the equation of the line (y = mx + c), the coefficient of determination (R²), and the residual plot. The analytical range is established from the linearity data, confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified upper and lower concentrations.[1][3]

Performance Comparison

The following tables summarize hypothetical but realistic performance data for the three analytical methods in the quantification of this compound.

Table 1: Linearity Data

ParameterMethod A (GC-FID)Method B (GC-MS)Method C (HS-GC-MS)Acceptance Criteria
Correlation Coefficient (R²) 0.99920.99980.9995R² ≥ 0.995[5]
Linear Regression Equation y = 5.2x + 1.5y = 12.8x + 2.1y = 8.9x + 1.8-
y-intercept (% of response at 100% concentration) 1.2%0.8%1.5%< 2% of the response at 100% concentration
Residual Plot Randomly scatteredRandomly scatteredRandomly scatteredRandomly scattered around the x-axis

Table 2: Range and Sensitivity

ParameterMethod A (GC-FID)Method B (GC-MS)Method C (HS-GC-MS)
Linear Range (µg/mL) 1 - 1500.5 - 1000.1 - 50
Limit of Quantitation (LOQ) (µg/mL) 1.00.50.1
Limit of Detection (LOD) (µg/mL) 0.30.150.03

Discussion

The choice of analytical method for the quantification of this compound depends on the specific requirements of the analysis, such as the expected concentration range, the complexity of the sample matrix, and the need for selectivity.

  • GC-FID (Method A) offers excellent linearity over a wide range and is a robust and cost-effective technique for routine analysis of hydrocarbons. However, its lack of selectivity can be a drawback if interfering compounds are present in the sample matrix.

  • GC-MS (Method B) provides superior selectivity and sensitivity compared to GC-FID due to the use of mass-selective detection.[6] This makes it a more suitable method for complex matrices or when very low levels of the analyte need to be quantified.

  • HS-GC-MS (Method C) is the most sensitive method and is ideal for the analysis of volatile compounds in solid or liquid samples with non-volatile matrices.[7] The headspace sampling technique minimizes matrix effects and protects the analytical column from contamination.[4] However, the optimization of headspace parameters can be more complex.

Visualized Workflows

Experimental Workflow for Linearity and Range Determination

G Workflow for Linearity & Range Evaluation A Prepare Stock Solution of this compound B Create Series of Calibration Standards A->B C Analyze Standards by Chosen Method (A, B, or C) in Triplicate B->C D Record Peak Areas C->D E Plot Mean Peak Area vs. Concentration D->E F Perform Linear Regression Analysis E->F G Evaluate R², y-intercept, and Residual Plot F->G H Establish Linear Range G->H

Caption: A flowchart of the experimental procedure for evaluating linearity and range.

Logical Framework for Method Selection

G Decision Framework for Method Selection Start Define Analytical Requirements Conc_Range Expected Concentration Range? Start->Conc_Range Matrix Complex Matrix? Conc_Range->Matrix Wide Range Conc_Range->Matrix Low Concentration Selectivity High Selectivity Needed? Matrix->Selectivity Yes Method_A GC-FID (Method A) Matrix->Method_A No Method_B GC-MS (Method B) Selectivity->Method_B Yes, Liquid Sample Method_C HS-GC-MS (Method C) Selectivity->Method_C Yes, Solid/Complex Liquid Matrix

Caption: A decision tree to guide the selection of the most appropriate analytical method.

References

A Comparative Analysis of Alkane Isomer Fragmentation Patterns in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mass spectrometry fragmentation patterns of common alkane isomers, supported by experimental data. Understanding these patterns is crucial for the structural elucidation of organic molecules, a fundamental aspect of chemical research and drug development.

Introduction

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of chemical compounds. In electron ionization (EI) mass spectrometry, molecules are bombarded with high-energy electrons, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is highly dependent on the molecule's structure, and isomers of the same compound can often be distinguished by their unique mass spectra. This guide focuses on the comparative fragmentation patterns of C4 and C5 alkane isomers.

Fragmentation Principles of Alkanes

The fragmentation of alkanes in EI-MS is governed by several key principles:

  • Carbon-Carbon Bond Cleavage: The most common fragmentation pathway for alkanes is the cleavage of C-C bonds.

  • Carbocation Stability: The relative abundance of fragment ions is determined by the stability of the resulting carbocations. Tertiary carbocations are more stable than secondary, which are more stable than primary carbocations. Cleavage is favored at branched carbon atoms, as this leads to the formation of more stable carbocations.

  • Molecular Ion Peak Intensity: The intensity of the molecular ion peak (M+) decreases with increased branching.[1] Highly branched alkanes may have a very weak or absent molecular ion peak. Straight-chain alkanes generally show a more prominent molecular ion peak.[1]

Comparative Fragmentation Data

The following tables summarize the major fragment ions and their relative abundances for butane (B89635), pentane (B18724), and their respective isomers. The data is compiled from the NIST Mass Spectrometry Data Center.

Butane Isomers: n-butane vs. Isobutane (B21531)
m/z Ion Formula n-Butane Relative Abundance (%) Isobutane Relative Abundance (%) Interpretation
58[C₄H₁₀]⁺7.83.9Molecular Ion
43[C₃H₇]⁺100 (Base Peak)100 (Base Peak)Loss of a methyl radical (•CH₃)
41[C₃H₅]⁺45.441.9Loss of a methyl radical and H₂
29[C₂H₅]⁺45.15.7Loss of an ethyl radical (•C₂H₅)
27[C₂H₃]⁺30.225.6Loss of an ethyl radical and H₂

Table 1: Comparison of the mass spectra of n-butane and isobutane.[2][3][4]

The mass spectra of n-butane and isobutane both show a base peak at m/z 43, corresponding to the propyl cation.[5] However, a key difference is the significantly higher relative abundance of the m/z 29 peak (ethyl cation) in n-butane compared to isobutane.[5] This is because the fragmentation of n-butane readily forms an ethyl radical and an ethyl cation, while isobutane preferentially fragments to form the more stable secondary propyl cation.

Pentane Isomers: n-pentane vs. Isopentane vs. Neopentane (B1206597)
m/z Ion Formula n-Pentane Relative Abundance (%) Isopentane Relative Abundance (%) Neopentane Relative Abundance (%) Interpretation
72[C₅H₁₂]⁺15.78.9~0Molecular Ion
57[C₄H₉]⁺43.165.1100 (Base Peak)Loss of a methyl radical (•CH₃)
43[C₃H₇]⁺100 (Base Peak)99.93.0Loss of an ethyl radical (•C₂H₅)
42[C₃H₆]⁺32.799.01.0Rearrangement and loss of C₂H₆
41[C₃H₅]⁺49.34.22.5Loss of an ethyl radical and H₂
29[C₂H₅]⁺37.820.8-Loss of a propyl radical (•C₃H₇)

Table 2: Comparison of the mass spectra of n-pentane, isopentane, and neopentane.[6][7][8]

The fragmentation patterns of the pentane isomers show more distinct differences.[1] The molecular ion peak at m/z 72 is most prominent for n-pentane and nearly absent for the highly branched neopentane.[1] The base peak for n-pentane is at m/z 43, resulting from the loss of an ethyl radical.[9] For isopentane, the base peak is also at m/z 43, but a very intense peak is also observed at m/z 42.[6] In contrast, the base peak for neopentane is at m/z 57, corresponding to the stable tertiary butyl cation formed by the loss of a methyl radical.

Experimental Protocols

The following is a standardized protocol for the analysis of volatile alkanes by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization.

Sample Preparation
  • Dilution: For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a volatile, high-purity solvent such as hexane (B92381) or dichloromethane.[10] Gaseous samples can be introduced directly into the instrument.

  • Vialing: Transfer the final sample solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.[10]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.[10]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[10]

  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.[10]

  • Injector Temperature: 250 °C.[10]

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[10]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[10]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.[10]

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.[10]

    • Hold: Maintain 150 °C for 5 minutes.[10]

  • MS Ion Source: Electron Ionization (EI).[10]

  • Ionization Energy: 70 eV.[10]

  • Source Temperature: 230 °C.[10]

  • Quadrupole Temperature: 150 °C.[10]

  • Mass Scan Range: m/z 30-100.

Visualizing the Experimental Workflow

The following diagram illustrates the logical workflow of a typical GC-MS experiment for the analysis of alkane isomers.

GCMS_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Alkane Isomer Sample Dilution Dilution in Solvent Sample->Dilution Vial Transfer to Autosampler Vial Dilution->Vial Injector Injector Port (250°C) Vial->Injector GC_Column GC Column (Temperature Programmed) Injector->GC_Column Ion_Source Ion Source (EI, 70eV, 230°C) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Quadrupole) Ion_Source->Mass_Analyzer Ion Acceleration Detector Detector Mass_Analyzer->Detector Ion Separation (m/z) Data_System Data System Detector->Data_System Mass_Spectrum Mass Spectrum Generation Data_System->Mass_Spectrum Library_Search Library Comparison Mass_Spectrum->Library_Search

Caption: GC-MS workflow for alkane isomer analysis.

References

Safety Operating Guide

Safe Disposal of 4-Ethyl-5-methylnonane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This document provides essential safety and logistical information for the proper disposal of 4-Ethyl-5-methylnonane.

As a branched-chain alkane, this compound is classified as a flammable, non-halogenated hydrocarbon. Its disposal must adhere to regulations for flammable liquid waste. Improper disposal, such as pouring it down the drain, is prohibited and can lead to environmental contamination and safety hazards.[1][2]

Key Safety and Physical Data
Propertyn-Nonane (C9)n-Decane (C10)n-Undecane (C11)n-Dodecane (C12)
CAS Number 111-84-2[3]124-18-5[4]1120-21-4[5]112-40-3[1]
Molecular Formula C9H20[3]C10H22[4]C11H24[5]C12H26[1]
Boiling Point 151 °C[2]174 °C[4]196 °C216 °C[6]
Flash Point 31 °C[2][7]46 °C[8]60 °C71 °C
Density 0.72 g/cm³[2]0.73 g/cm³[9]0.74 g/cm³[10]0.75 g/cm³
Toxicity May be fatal if swallowed and enters airways. Causes skin and eye irritation. May cause drowsiness or dizziness.[2][3]May be fatal if swallowed and enters airways. Repeated exposure may cause skin dryness or cracking.[4][11]May be fatal if swallowed and enters airways. Repeated exposure may cause skin dryness or cracking.[5][12]May be fatal if swallowed and enters airways. Repeated exposure may cause skin dryness or cracking.[1][13]

Experimental Protocols for Disposal

The following step-by-step methodology outlines the proper procedure for the disposal of this compound in a laboratory setting.

1. Waste Identification and Segregation:

  • Identify this compound waste as a non-halogenated, flammable liquid hydrocarbon.

  • Segregate it from halogenated organic solvents, aqueous waste, and solid chemical waste to prevent hazardous reactions and to facilitate proper disposal.[14]

2. Containerization:

  • Use a designated, chemically compatible waste container. Glass or high-density polyethylene (B3416737) (HDPE) containers are generally suitable.

  • Ensure the container is in good condition, with a secure, tight-fitting cap to prevent leaks and the escape of flammable vapors.[1][2]

  • Do not fill the waste container to more than 80% of its capacity to allow for vapor expansion.

3. Labeling:

  • Clearly label the waste container with "Hazardous Waste," "Flammable Liquid," and the full chemical name: "this compound."[1]

  • List all components and their approximate concentrations if it is a mixed waste stream.

  • Include the date of waste accumulation.

4. Storage:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be a well-ventilated, cool, and dry location, away from sources of ignition such as heat, sparks, or open flames.[11]

  • Store in a secondary containment bin to mitigate potential spills.

5. Disposal Request:

  • Once the container is approaching full (80% capacity) or the accumulation time limit is reached (consult your institution's specific guidelines), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Complete all required waste disposal forms accurately and completely.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Identify this compound Waste B Is it mixed with other chemicals? A->B C Segregate as Non-Halogenated Flammable Liquid B->C No J Identify all components of the mixture B->J Yes D Select Appropriate Waste Container C->D E Label Container with Contents and Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Arrange for EHS/Contractor Pickup F->G H Complete Waste Disposal Manifest G->H I Proper Disposal Complete H->I J->C

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Operational Guide for Handling 4-Ethyl-5-methylnonane

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific safety data sheet (SDS) for 4-Ethyl-5-methylnonane was readily available. The following guidance is based on the safety data for the structurally similar compound, 4-methylnonane, and general best practices for handling flammable liquid alkanes and volatile organic compounds (VOCs).[1] It is crucial to handle this chemical with care and adhere to all institutional safety protocols.

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is crucial to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the hazards associated with flammable alkanes.[1][2][3][4]

Area Personal Protective Equipment Standard/Specification Purpose
Eyes/Face Tightly fitting safety goggles or a face shield.EN 166 (EU) or NIOSH (US) approved.[1]Protects against splashes and vapors which can cause eye irritation.[2]
Hands Chemical-impermeable gloves (e.g., Nitrile rubber).EU Directive 89/686/EEC and the standard EN 374.[1]Prevents skin contact. Gloves should be inspected before use and changed frequently.[1][2][4]
Body Flame-retardant and impervious clothing or lab coat.Consider materials that are non-static.[2]Protects skin from accidental splashes and minimizes fire risk.[1][2]
Respiratory Full-face respirator with appropriate cartridges if exposure limits are exceeded or ventilation is inadequate.NIOSH/MSHA or European Standard EN 149 approved.[1]Protects against inhalation of harmful vapors, especially in poorly ventilated areas.[2]
Feet Closed-toe, chemical-resistant shoes.---Protects feet from spills.

Operational Plan: Safe Handling Procedures

Adherence to proper handling procedures is critical for preventing accidents and ensuring a safe laboratory environment.

2.1. Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

  • Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces.[1][5] No smoking in the handling area.[1]

  • Electrostatic Discharge: Use non-sparking tools and take precautionary measures against static discharge.[1][5] Ground and bond containers and receiving equipment.[1]

2.2. Step-by-Step Handling Protocol:

  • Preparation: Before starting work, ensure all necessary PPE is worn correctly.[1] Have a spill kit readily accessible.

  • Dispensing: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Use a properly grounded and bonded dispensing system.

  • Container Management: Keep the container tightly closed when not in use.[1]

  • Avoid Contact: Avoid contact with skin and eyes.[1] Do not breathe vapors or mists.[1]

  • Hygiene: Wash hands thoroughly after handling.[1]

2.3. First Aid Measures:

  • If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water.[1]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical advice.[1]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1][5]

Disposal Plan

Proper disposal of this compound is essential to prevent environmental contamination and ensure regulatory compliance. As a non-halogenated organic solvent, it requires specific disposal procedures.[6][7][8]

3.1. Waste Segregation and Collection:

  • Dedicated Container: Collect waste this compound in a designated, properly labeled, and leak-proof container.[9][10] The container should be compatible with flammable organic liquids.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Flammable," and the chemical name "Waste this compound."[6][9]

  • Separation: Do not mix with halogenated solvents or other incompatible waste streams.[7][8][10]

3.2. Storage of Chemical Waste:

  • Location: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated.[6]

  • Secondary Containment: Place the waste container in secondary containment to prevent spills from spreading.[6]

  • Closure: Keep the waste container tightly closed except when adding waste.[6][9]

3.3. Disposal Procedure:

  • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the chemical waste.[6]

  • Provide the EHS department with accurate information about the waste composition.

  • Follow all federal, state, and local regulations for hazardous waste disposal.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Safe Handling and Disposal of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Waste Management cluster_disposal Disposal prep_ppe Don Appropriate PPE prep_setup Prepare Well-Ventilated Work Area (Fume Hood) prep_ppe->prep_setup prep_spill Ensure Spill Kit is Accessible prep_setup->prep_spill handle_dispense Dispense Chemical Carefully prep_spill->handle_dispense Proceed to Handling handle_use Perform Experimental Work handle_dispense->handle_use handle_close Keep Container Tightly Closed handle_use->handle_close cleanup_decontaminate Decontaminate Work Area handle_close->cleanup_decontaminate Proceed to Cleanup cleanup_collect Collect Waste in Labeled, Segregated Container cleanup_decontaminate->cleanup_collect cleanup_wash Wash Hands Thoroughly cleanup_collect->cleanup_wash disposal_store Store Waste in Designated Area with Secondary Containment cleanup_wash->disposal_store Proceed to Disposal disposal_request Request Waste Pickup from EHS disposal_store->disposal_request

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.